molecular formula C26H25N5O B15137141 BLU0588

BLU0588

Cat. No.: B15137141
M. Wt: 423.5 g/mol
InChI Key: YXSWSKFLTNJZEO-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BLU0588 is a useful research compound. Its molecular formula is C26H25N5O and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C26H25N5O/c32-26(18-7-8-22(29-16-18)20-9-11-27-25-21(20)10-12-28-25)30-24-19-6-2-1-5-17(19)15-23(24)31-13-3-4-14-31/h1-2,5-12,16,23-24H,3-4,13-15H2,(H,27,28)(H,30,32)/t23-,24-/m1/s1

InChI Key

YXSWSKFLTNJZEO-DNQXCXABSA-N

Isomeric SMILES

C1CCN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2NC(=O)C4=CN=C(C=C4)C5=C6C=CNC6=NC=C5

Canonical SMILES

C1CCN(C1)C2CC3=CC=CC=C3C2NC(=O)C4=CN=C(C=C4)C5=C6C=CNC6=NC=C5

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of BLU0588 in Fibrolamellar Carcinoma: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults without underlying liver disease.[1][2] A defining molecular characteristic of FLC is a recurrent chromosomal deletion that results in the fusion of the DNAJB1 and PRKACA genes.[3][4] This fusion event produces a chimeric protein, DNAJB1-PRKACA, which is the primary oncogenic driver in the vast majority of FLC cases.[1][4] BLU0588 is a potent and selective small molecule inhibitor of the protein kinase A (PKA) catalytic subunit alpha (PRKACA), and it represents a promising targeted therapy for FLC.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound in FLC, supported by quantitative data, experimental protocols, and pathway visualizations.

The DNAJB1-PRKACA Fusion: A Constitutively Active Kinase Driving FLC

The DNAJB1-PRKACA fusion protein is found in at least 80% of FLC cases.[1] This fusion joins the N-terminus of the DnaJ Heat Shock Protein Family (Hsp40) Member B1 (DNAJB1) to the C-terminal kinase domain of the cAMP-dependent Protein Kinase Catalytic Subunit Alpha (PRKACA).[4] This results in a constitutively active PKA catalytic subunit that is no longer dependent on cyclic AMP (cAMP) for its activity.[6] The persistent kinase activity of the fusion protein is a key driver of FLC pathogenesis, and FLC tumors are dependent on its continued expression for their growth and survival.[4][7][8]

This compound: A Targeted Inhibitor of the Oncogenic Fusion

This compound is an orally active and selective inhibitor of PRKACA.[5] By directly targeting the catalytic activity of the PRKACA kinase domain within the DNAJB1-PRKACA fusion protein, this compound effectively blocks its downstream signaling pathways. This targeted approach has demonstrated significant anti-tumor activity in preclinical models of FLC.[7][8][9]

Core Mechanism of Action: Reversal of the Oncogenic Signaling Cascade

The central mechanism of action of this compound in FLC involves the inhibition of the DNAJB1-PRKACA fusion kinase, which in turn restores the normal function of downstream signaling pathways. The key steps in this process are:

  • Inhibition of Salt-Inducible Kinase (SIK) Phosphorylation: The constitutively active DNAJB1-PRKACA fusion protein phosphorylates and inactivates Salt-Inducible Kinases (SIKs).[10][11]

  • Activation of CRTC2-p300 Transcriptional Program: The inactivation of SIKs leads to the dephosphorylation and nuclear translocation of the transcriptional coactivator CRTC2. In the nucleus, CRTC2 partners with the histone acetyltransferase p300 to drive the expression of genes involved in cellular metabolism, growth, and inflammation, thereby promoting tumorigenesis.[10][12]

  • This compound Intervention: this compound directly inhibits the kinase activity of the DNAJB1-PRKACA fusion protein. This prevents the phosphorylation and inactivation of SIKs.

  • Restoration of Normal Signaling: With SIKs remaining active, CRTC2 is phosphorylated and retained in the cytoplasm, preventing its nuclear translocation and the subsequent activation of the oncogenic transcriptional program.

  • Reversal of FLC-Specific Gene Signature and Tumor Growth Inhibition: By blocking this key signaling pathway, this compound has been shown to reverse the FLC-specific gene expression signature.[6][7][13] This leads to the downregulation of genes overexpressed in FLC (e.g., CPS1, G6PC) and the upregulation of genes that are underexpressed (e.g., PYGL, SHH).[6][13] Ultimately, this results in the inhibition of FLC tumor growth.[7][8][9][14]

Quantitative Data

ParameterValueCompoundContextReference
IC50 1 nMThis compoundPRKACA kinase inhibition[5]
Kd 4 nMThis compoundDissociation constant for PRKACA[5]
Tumor Growth Inhibition 48.5%This compound (30 mg/kg, once daily)In vivo mouse model after 34 days[5]
Tumor Growth Reduction P = .003This compoundFLC Patient-Derived Xenograft (PDX) model[7][8][9]

Experimental Protocols

In Vivo Tumor Growth Studies in Patient-Derived Xenograft (PDX) Models
  • Cell Implantation: FLC patient-derived xenograft (PDX) cells are implanted subcutaneously into female NOD-SCID mice.[7][8][9][13]

  • Tumor Development: Tumors are allowed to develop to a predetermined size (e.g., 500 mm³).[14][15]

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally, once daily (e.g., 30 mg/kg).[5][7][8][9] The control group receives a vehicle control.

  • Tumor Assessment: Tumor size is measured regularly (e.g., every 2 days) to assess the effect of the treatment on tumor growth.[7][8][9][13]

  • Pharmacodynamic Analysis: At the end of the study, plasma and tumor tissue can be collected to measure drug concentrations and the levels of downstream biomarkers, such as phosphorylated VASP (pVASP), to confirm target engagement.[6][13]

Gene Expression Analysis
  • Cell Culture and Treatment: FLC PDX cell lines are cultured and treated with this compound (e.g., 1.5 µM for 1 or 14 days) or a vehicle control.[5][16]

  • RNA Extraction and Sequencing: RNA is extracted from the cells, and RNA sequencing is performed to determine the global gene expression profiles.[13]

  • Data Analysis: The sequencing data is analyzed to identify genes that are differentially expressed between the this compound-treated and control groups. This allows for the identification of an FLC-specific gene signature that is dependent on PRKACA activity.[13]

  • Quantitative PCR (qPCR) Validation: The expression changes of selected genes (e.g., CPS1, G6PC, PYGL, SHH) are validated using quantitative polymerase chain reaction.[6][13][16]

Visualizations

BLU0588_Mechanism_of_Action cluster_FLC FLC Cell cluster_treatment Therapeutic Intervention DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein SIK SIK DNAJB1_PRKACA->SIK Phosphorylates & Inactivates CRTC2_cyto CRTC2 (Cytoplasm) SIK->CRTC2_cyto Phosphorylates & Retains in Cytoplasm CRTC2_nuc CRTC2 (Nucleus) CRTC2_cyto->CRTC2_nuc Translocation Gene_Expression Oncogenic Gene Expression CRTC2_nuc->Gene_Expression p300 p300 p300->Gene_Expression Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth This compound This compound This compound->DNAJB1_PRKACA Inhibits

Caption: this compound inhibits the DNAJB1-PRKACA fusion, restoring SIK activity and preventing oncogenic signaling.

Experimental_Workflow cluster_in_vivo In Vivo Study start FLC PDX Cell Implantation in Mice tumor_dev Tumor Development start->tumor_dev randomization Randomization tumor_dev->randomization treatment This compound Treatment (Oral, Daily) randomization->treatment control Vehicle Control randomization->control monitoring Tumor Size Monitoring treatment->monitoring control->monitoring analysis Data Analysis monitoring->analysis

Caption: Workflow for evaluating this compound efficacy in FLC patient-derived xenograft (PDX) mouse models.

Conclusion

This compound represents a highly targeted therapeutic strategy for Fibrolamellar Carcinoma that directly addresses the primary oncogenic driver of the disease, the DNAJB1-PRKACA fusion protein. Its mechanism of action is centered on the inhibition of the fusion's constitutive kinase activity, thereby reversing the downstream signaling cascade that promotes tumor growth. The preclinical data strongly support the continued investigation of this compound as a promising treatment for FLC, a disease with currently limited therapeutic options. Further clinical trials are warranted to establish its safety and efficacy in patients.

References

PRKACA: A Pivotal Therapeutic Target in Fibrolamellar Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults with no underlying liver disease.[1][2] A defining molecular characteristic of FLC is a somatic ~400 kb deletion on chromosome 19, leading to the fusion of the DNAJB1 and PRKACA genes.[1][3][4] This fusion event generates a chimeric protein, DNAJB1-PRKACA, which is the primary oncogenic driver in the vast majority of FLC cases.[5][6][7] The resulting fusion protein possesses constitutive catalytic activity of the protein kinase A (PKA) catalytic subunit, PRKACA, making it a highly attractive therapeutic target.[1][8] This guide provides a comprehensive overview of PRKACA's role in FLC, detailing its signaling pathways, preclinical evidence for its therapeutic targeting, and relevant experimental methodologies.

The DNAJB1-PRKACA Fusion: A Constitutively Active Kinase

The DNAJB1-PRKACA fusion protein is detected in over 80% of FLC patients and is considered a pathognomonic feature of the disease.[6][7] The fusion results from the joining of exon 1 of DNAJB1, which encodes a heat shock protein, to exons 2-10 of PRKACA.[1][4] This genetic alteration leads to the overexpression of a chimeric protein with constitutively active PKA kinase function.[8][9] The fusion protein's oncogenic potential has been demonstrated in murine models, where its expression is sufficient to induce tumors that recapitulate the histopathology and transcriptome of human FLC.[5][7][10] Critically, the continued expression of DNAJB1-PRKACA is necessary for tumor maintenance, highlighting the concept of "oncogene addiction" in FLC and providing a strong rationale for targeted therapies.[7][11]

Signaling Pathways Driven by Aberrant PRKACA Activity

The constitutive kinase activity of the DNAJB1-PRKACA fusion protein leads to the dysregulation of several downstream signaling pathways crucial for cell growth, proliferation, and survival.

SIK-CRTC2-p300 Axis

A central mechanism through which DNAJB1-PRKACA drives FLC is the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs).[8][12] In their active state, SIKs phosphorylate and promote the cytoplasmic retention of the CREB-regulated transcription coactivator 2 (CRTC2).[12] By inactivating SIKs, the DNAJB1-PRKACA fusion leads to the dephosphorylation and nuclear translocation of CRTC2.[12] In the nucleus, CRTC2 partners with the transcriptional coactivator p300 to drive a transcriptional program that promotes malignant growth.[8][12] This includes the upregulation of genes involved in cellular metabolism and proliferation.[13]

PRKACA_SIK_CRTC2_Pathway CRTC2_cyto CRTC2_cyto CRTC2_nuc CRTC2_nuc CRTC2_cyto->CRTC2_nuc Dephosphorylation & Nuclear Translocation p300_cyto p300_cyto p300_nuc p300_nuc p300_cyto->p300_nuc PRKACA PRKACA SIK SIK CREB CREB

Other Downstream Effectors

Besides the SIK-CRTC2 axis, the aberrant PKA signaling in FLC has been linked to other pathways:

  • Aurora Kinase A (AURKA): AURKA has been identified as a key mediator of oncogenic growth downstream of PRKACA.[14] It plays a role in cell cycle regulation and promotes cell survival.[14]

  • Wnt/β-catenin Pathway: Studies in mouse models have shown that genetic activation of β-catenin significantly enhances tumorigenesis driven by the DNAJB1-PRKACA fusion.[5][10]

  • ERK Pathway: Increased phosphorylation of ERK has been observed in cells expressing the DNAJB1-PRKACA fusion.[1]

Preclinical Evaluation of PRKACA as a Therapeutic Target

The central role of the DNAJB1-PRKACA fusion kinase in FLC pathogenesis has spurred significant preclinical research into targeting its activity. Both genetic and pharmacological approaches have demonstrated the dependence of FLC tumors on this oncogenic driver.

Genetic Inhibition

Inducible short hairpin RNA (shRNA)-mediated knockdown of the DNAJB1-PRKACA fusion transcript has been shown to reverse the FLC-specific gene signature, reduce tumor growth in patient-derived xenograft (PDX) models, and induce cell death in FLC cells.[7][15] These findings provide strong evidence for the continued requirement of the fusion protein for tumor survival.[7]

Pharmacological Inhibition

Several small molecule inhibitors targeting PKA have been evaluated in preclinical models of FLC.

InhibitorTarget(s)Efficacy in FLC ModelsReference
BLU0588 Selective PRKACA inhibitorSignificantly reduced FLC PDX tumor growth (p=0.003).[15][16]
BLU2864 Selective PRKACA inhibitorSignificantly reduced FLC PDX tumor growth (p=0.0005).[15][16]
Uprosertib PKA inhibitorShowed efficacy in the nanomolar range against one FLC PDX line.[1]
AT13148 PKA inhibitorShowed nanomolar efficacy against two FLC PDX lines.[1]
Capivasertib PKA inhibitorShowed uniform efficacy against all FLC PDX lines, but in the micromolar range.[1]
KT5720 PKA inhibitorShowed uniform efficacy against all FLC PDX lines, but in the micromolar range.[1]

Oral delivery of a potent and selective PRKACA inhibitor led to up to 80% kinase inhibition in vivo and a statistically significant 54% inhibition of FLC tumor growth.[13] These studies serve as a proof-of-concept that PRKACA is a viable therapeutic target for FLC.[15][16]

Experimental Protocols

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft models are a cornerstone of preclinical FLC research, allowing for the in vivo evaluation of therapeutic agents in a system that closely recapitulates the human tumor.

PDX_Workflow Patient FLC Patient (Surgical Resection) TumorTissue Resected Tumor Tissue Patient->TumorTissue Implantation Subcutaneous Implantation into NOD-SCID Mice TumorTissue->Implantation PDX_Growth Tumor Growth and Passaging Implantation->PDX_Growth Treatment Randomization to Treatment (e.g., PRKACA inhibitor) or Control Groups PDX_Growth->Treatment Monitoring Tumor Volume Measurement (e.g., every 2 days) Treatment->Monitoring Analysis Endpoint Analysis: - Tumor Growth Inhibition - Gene Expression Changes - Histopathology Monitoring->Analysis

Methodology:

  • Fresh tumor tissue is obtained from FLC patients undergoing surgical resection.[1]

  • The tissue is subcutaneously implanted into immunocompromised mice (e.g., NOD-SCID mice).[15][16]

  • Tumors are allowed to grow and can be passaged to subsequent generations of mice for cohort expansion.[1]

  • Once tumors reach a specified volume, mice are randomized into treatment and control groups.[15][16]

  • Treatment with the investigational agent (e.g., oral gavage of a PRKACA inhibitor) is initiated.[15][16]

  • Tumor volume is measured regularly (e.g., every 2 days) using calipers.[15][16]

  • At the end of the study, tumors are harvested for downstream analyses, including gene expression profiling and histopathology.[15]

shRNA-Mediated Knockdown

Inducible shRNA systems are valuable tools for validating the functional role of the DNAJB1-PRKACA fusion in FLC cell lines and PDX models.

Methodology:

  • Lentiviral vectors expressing shRNAs targeting the DNAJB1-PRKACA fusion transcript under the control of a doxycycline-inducible promoter are designed and produced.[7][15]

  • FLC cells (e.g., from dissociated PDX tumors) are transduced with the lentiviral vectors.[15]

  • Transduced cells are selected and expanded.

  • For in vivo studies, these cells are implanted into mice to generate tumors.[15]

  • Doxycycline is administered to the mice (e.g., in drinking water or chow) to induce shRNA expression and subsequent knockdown of the target fusion transcript.[15]

  • The effects on tumor growth and gene expression are then monitored.[15]

CRISPR/Cas9-Mediated Gene Editing

CRISPR/Cas9 technology has been instrumental in creating genetically engineered mouse models of FLC that faithfully recapitulate the hallmark chromosomal deletion.

Methodology:

  • Guide RNAs (gRNAs) are designed to target the intronic regions flanking the Dnajb1 and Prkaca genes in the mouse genome.[5][6]

  • The gRNAs and Cas9 nuclease are delivered to mouse hepatocytes in vivo, often via hydrodynamic tail vein injection of plasmids or viral vectors.[5]

  • The CRISPR/Cas9 system induces double-strand breaks at the target sites, leading to the deletion of the intervening ~400 kb region and the formation of the Dnajb1-Prkaca fusion gene.[5]

  • Mice are monitored over time for the development of liver tumors.[5]

Future Directions and Clinical Outlook

The robust preclinical data supporting PRKACA as a therapeutic target has paved the way for clinical investigation. Several clinical trials are underway to evaluate therapies targeting the DNAJB1-PRKACA fusion and its downstream pathways.[17] These include peptide vaccines designed to elicit an immune response against the fusion protein and combinations of targeted agents.[17]

While direct inhibition of PRKACA holds promise, potential on-target toxicities in normal tissues where PKA plays essential physiological roles remain a concern.[12][18] This underscores the importance of developing highly specific inhibitors or exploring alternative strategies, such as targeting downstream nodes in the oncogenic signaling cascade. The identification of the SIK-CRTC2-p300 axis as a critical dependency in FLC opens up new avenues for therapeutic intervention that may offer a wider therapeutic window.[8][12]

References

BLU0588: A Deep Dive into its Downstream Signaling Pathway Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BLU0588 is a potent and selective inhibitor of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA).[1][2] Its primary therapeutic application is in the context of fibrolamellar carcinoma (FLC), a rare liver cancer driven by a specific genetic fusion, DNAJB1-PRKACA.[1][3][4][5][6] This fusion protein leads to the constitutive activation of PRKACA, driving oncogenic signaling. This compound effectively abrogates this activity, leading to tumor growth inhibition. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action and Downstream Signaling Cascade

The hallmark of fibrolamellar carcinoma is the presence of a DNAJB1-PRKACA gene fusion, which results in a constitutively active chimeric protein kinase.[4][5][6] This aberrant kinase activity is the central driver of tumorigenesis in FLC. This compound is a small molecule inhibitor designed to specifically target the catalytic activity of PRKACA.

The downstream signaling cascade initiated by the DNAJB1-PRKACA fusion protein has been elucidated to involve the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). In their active state, SIKs phosphorylate and sequester the transcriptional coactivator CRTC2 (CREB-regulated transcription coactivator 2) in the cytoplasm. However, upon inactivation by the DNAJB1-PRKACA fusion, SIKs can no longer phosphorylate CRTC2. This allows CRTC2 to translocate to the nucleus, where it complexes with CREB (cAMP response element-binding protein) and the histone acetyltransferase p300. This transcriptional complex then drives the expression of genes that promote tumor growth.

This compound, by inhibiting the kinase activity of the DNAJB1-PRKACA fusion protein, prevents the inactivation of SIKs. Consequently, SIKs remain active, phosphorylate CRTC2, and prevent its nuclear translocation, thereby shutting down the oncogenic transcriptional program. A key pharmacodynamic marker of this compound activity is the reduction in the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a known downstream substrate of PRKACA.[1][3]

BLU0588_Signaling_Pathway cluster_upstream Upstream Driver in FLC cluster_inhibition Therapeutic Intervention cluster_downstream Downstream Signaling Cascade DNAJB1-PRKACA DNAJB1-PRKACA Fusion Protein SIKs SIKs (Salt-Inducible Kinases) DNAJB1-PRKACA->SIKs Phosphorylates & Inactivates pVASP pVASP DNAJB1-PRKACA->pVASP Phosphorylates This compound This compound This compound->DNAJB1-PRKACA Inhibits This compound->pVASP Reduces CRTC2_cyto Cytoplasmic CRTC2 (p) SIKs->CRTC2_cyto Phosphorylates & Sequesters CRTC2_nuc Nuclear CRTC2 CRTC2_cyto->CRTC2_nuc Translocation Blocked CREB_p300 CREB/p300 Complex CRTC2_nuc->CREB_p300 Binds to Gene_Expression Oncogenic Gene Expression CREB_p300->Gene_Expression Activates Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth Promotes

Caption: this compound Downstream Signaling Pathway in FLC.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterValueTargetAssay TypeReference
IC₅₀1 nMPRKACAKinase Assay[1]
K_d4 nMPRKACADissociation Constant[1]
Table 2: In Vivo Efficacy of this compound in FLC Patient-Derived Xenograft (PDX) Model
Treatment GroupDose & ScheduleTumor Growth Inhibitionp-valueReference
This compound30 mg/kg, orally, once daily48.5% (by day 34)0.003[3]
Table 3: Effect of this compound on FLC-Specific Gene Signature
TreatmentDurationEffect on Gene ExpressionKey Genes Downregulated (Overexpressed in FLC)Key Genes Upregulated (Underexpressed in FLC)Reference
This compound (1.5 µM)1 day or 14 daysReversal of FLC-specific gene signatureCPS1, G6PCNot specified[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro PRKACA Kinase Assay

This protocol describes a representative method for assessing the inhibitory activity of this compound against PRKACA in a biochemical assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer: 100 mM HEPES pH 7.5 0.015% Brij-35 10 mM MgCl₂ 1 mM DTT enzyme Dilute PRKACA Enzyme (e.g., to 0.007 ng/mL) reagents->enzyme substrate Prepare Substrate Mix: 1 µM Kemptide peptide 5 µM ATP reagents->substrate mix Combine Enzyme, Substrate Mix, and this compound in 384-well plate enzyme->mix substrate->mix compound Prepare this compound Serial Dilutions compound->mix incubate Incubate for 90 min at 25°C mix->incubate stop_reaction Add Stop Buffer (35 mM EDTA) incubate->stop_reaction read_plate Read Plate on EZ Reader 2 stop_reaction->read_plate analyze Calculate IC₅₀ using 4-parameter fit read_plate->analyze

Caption: Workflow for an In Vitro Kinase Assay.

Protocol Details:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES pH 7.5, 0.015% Brij-35, 10 mM MgCl₂, 1 mM DTT.

    • PRKACA Enzyme: Dilute recombinant human PRKACA enzyme in assay buffer to the desired final concentration.

    • Substrate Solution: Prepare a solution containing Kemptide peptide substrate (e.g., 5-FAM-LRRASLG) and ATP at their respective K_m_ concentrations in assay buffer.

    • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the PRKACA enzyme solution.

    • Add the serially diluted this compound or DMSO control.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate at 25°C for 90 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Measure the phosphorylation of the substrate using an appropriate detection method, such as an EZ Reader 2 electrophoretic mobility shift platform.

    • Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Note: Specific concentrations of enzyme and substrate may need to be optimized for different assay formats.

Western Blotting for Phospho-VASP (pVASP)

This protocol outlines the steps for detecting changes in VASP phosphorylation in FLC cells following treatment with this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis cell_culture Culture FLC PDX cells treatment Treat with this compound (dose-response) cell_culture->treatment lysis Lyse cells and quantify protein treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% BSA in TBST) transfer->blocking primary_ab Incubate with primary Ab (anti-pVASP, anti-VASP) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary Ab primary_ab->secondary_ab detection Detect with ECL substrate and image secondary_ab->detection analysis Quantify band intensity detection->analysis

Caption: Workflow for Western Blot Analysis of pVASP.

Protocol Details:

  • Cell Culture and Treatment:

    • Culture FLC patient-derived xenograft (PDX) cells as spheroids.

    • Treat the cells with increasing concentrations of this compound (e.g., 0-312.5 nM) for a specified duration.

  • Protein Extraction:

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser157) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total VASP as a loading control.

Note: Antibody dilutions should be optimized according to the manufacturer's recommendations.

RNA Sequencing and Analysis

This protocol provides a general workflow for analyzing the changes in gene expression in FLC cells following inhibition of PRKACA.

RNA_Seq_Workflow cluster_sample_prep_seq Sample Prep & Sequencing cluster_data_analysis Data Analysis cell_treatment Treat FLC cells with This compound or control rna_extraction Extract total RNA cell_treatment->rna_extraction library_prep Prepare sequencing libraries rna_extraction->library_prep sequencing Perform transcriptome sequencing library_prep->sequencing quality_control Quality control of raw reads (FastQC) sequencing->quality_control alignment Align reads to reference genome quality_control->alignment quantification Quantify gene expression (Salmon) alignment->quantification diff_expression Differential expression analysis (DESeq2) quantification->diff_expression pathway_analysis Functional enrichment analysis diff_expression->pathway_analysis

Caption: Workflow for RNA Sequencing and Analysis.

Protocol Details:

  • Sample Preparation and Sequencing:

    • Treat FLC PDX cell lines with this compound or a vehicle control.

    • Extract total RNA from the cells using a suitable kit.

    • Assess RNA quality and quantity.

    • Prepare RNA sequencing libraries from the extracted RNA.

    • Perform high-throughput sequencing.

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between this compound-treated and control samples using a tool like DESeq2.

    • Identify genes that are significantly upregulated or downregulated.

    • Perform pathway and gene set enrichment analysis to understand the biological processes affected by this compound treatment.

Conclusion

This compound is a promising therapeutic agent for fibrolamellar carcinoma that acts by selectively inhibiting the oncogenic DNAJB1-PRKACA fusion protein. Its mechanism of action, involving the restoration of SIK activity and the suppression of the CRTC2-driven transcriptional program, is well-defined. The downstream effects of this compound can be effectively monitored through pharmacodynamic markers such as pVASP and by analyzing the reversal of the FLC-specific gene expression signature. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PRKACA inhibitors in preclinical and clinical settings.

References

The Oncogenic Role of the DNAJB1-PRKACA Fusion in Fibrolamellar Carcinoma Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrolamellar carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults. A defining molecular characteristic of FLC is a somatic 400-kb deletion on chromosome 19, which results in the fusion of the DNAJB1 and PRKACA genes. The resultant chimeric protein, DNAJB1-PRKACA, is the primary oncogenic driver in the vast majority of FLC cases. This technical guide provides an in-depth overview of the role of this fusion protein in FLC pathogenesis, detailing its mechanism of action, downstream signaling cascades, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this devastating disease and to aid in the development of targeted therapeutics.

Introduction: The DNAJB1-PRKACA Fusion as a Central Driver in FLC

The discovery of the DNAJB1-PRKACA gene fusion revolutionized the understanding of FLC etiology.[1] This fusion event joins exon 1 of DNAJB1, which encodes a heat shock protein 40 (Hsp40) cochaperone, to exons 2-10 of PRKACA, the gene encoding the catalytic subunit α of protein kinase A (PKA).[2][3] The resulting fusion protein exhibits constitutive, cAMP-independent PKA activity, leading to the aberrant phosphorylation of a multitude of downstream substrates and driving the malignant phenotype of FLC.[4][5] Studies have demonstrated that the expression of DNAJB1-PRKACA is not only sufficient to initiate tumorigenesis but is also required for the continued growth and survival of FLC cells, a phenomenon known as oncogenic addiction.[6][7] This dependency makes the fusion protein an attractive therapeutic target.

Mechanism of Action of the DNAJB1-PRKACA Fusion Protein

The oncogenic activity of the DNAJB1-PRKACA fusion stems from the uncontrolled kinase activity of the PRKACA moiety. In its native state, the activity of PRKACA is tightly regulated by the regulatory subunits of the PKA holoenzyme. The DNAJB1 portion of the fusion protein disrupts this regulation, leading to constitutive kinase activity.[8]

Recent studies have elucidated a key downstream signaling axis involving the salt-inducible kinases (SIKs). The DNAJB1-PRKACA fusion protein directly phosphorylates and inactivates SIK1, SIK2, and SIK3.[4][9][10] This inactivation of SIKs leads to the dephosphorylation and nuclear translocation of the CREB-regulated transcription coactivator 2 (CRTC2).[4][9] In the nucleus, CRTC2, along with the coactivator p300, activates the transcription of a host of genes involved in cell growth, metabolism, and proliferation, thereby driving FLC pathogenesis.[4][9][10]

Another significant signaling pathway impacted by the DNAJB1-PRKACA fusion is the Wnt/β-catenin pathway.[8][11][12][13][14] The fusion kinase can phosphorylate β-catenin, promoting its stabilization and nuclear accumulation, which in turn activates Wnt target gene expression.[11][14] This interaction is thought to synergize with the fusion's primary oncogenic drive to accelerate tumorigenesis.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of the DNAJB1-PRKACA fusion.

Table 1: Gene Expression Changes Induced by DNAJB1-PRKACA

GeneFold Change (FLC vs. Normal Liver)Experimental ModelReference
LINC00473> 25FLC patient tumors[15][16]
CGASignificantly IncreasedHEK-DP cells and FLC samples[2][3]
PDE10ASignificantly IncreasedHEK-DP cells and FLC samples[2][3]
MN1Significantly IncreasedHEK-DP cells and FLC samples[2][3]
FZD10Significantly IncreasedHEK-DP cells and FLC samples[2][3]
CA12Significantly IncreasedMurine models of FLC[17]
SLC16A14Significantly IncreasedMurine models of FLC[17]
VCANSignificantly IncreasedMurine models of FLC[17]
RPS6KA2Significantly IncreasedMurine models of FLC[17]

Table 2: Proteomic Changes in FLC

ProteinChange in FLC vs. Normal LiverMethodReference
Ammonia-producing enzymesIncreasedMass Spectrometry[18]
Ammonia-consuming enzymesDecreasedMass Spectrometry[18]
PYCR1IncreasedImmunofluorescence[19]
PRODHIncreasedImmunofluorescence[19]
OATIncreasedImmunofluorescence[19]
GLSIncreasedImmunofluorescence[19]

Table 3: Kinase Activity and Inhibition

ConditionEffectModelReference
ENMD-2076 (200 mg/kg)Significant tumor growth suppressionFLC PDX in NOD-SCID mice[20]
BLU0588Pronounced tumor shrinkageFLX1 xenografts in NSG mice[21][22]
QuisinostatComplete inhibition of tumor growth (14 days)FLC PDX in mice[23]
shRNA against DNAJB1-PRKACAReduced PDX tumor growthFLC PDX in mice[24]

Signaling Pathways and Experimental Workflows

DNAJB1-PRKACA Downstream Signaling

The following diagram illustrates the core signaling pathways dysregulated by the DNAJB1-PRKACA fusion protein.

DNAJB1_PRKACA_Signaling cluster_nucleus Nucleus DNAJB1_PRKACA DNAJB1-PRKACA Fusion Kinase SIK SIK1/2/3 DNAJB1_PRKACA->SIK Beta_Catenin β-catenin DNAJB1_PRKACA->Beta_Catenin Phosphorylation & Stabilization CRTC2_cyto CRTC2 (cytoplasm) SIK->CRTC2_cyto CRTC2_nuc CRTC2 (nucleus) CRTC2_cyto->CRTC2_nuc Dephosphorylation & Translocation Gene_Expression Target Gene Expression (Growth, Metabolism) CRTC2_nuc->Gene_Expression p300 p300 p300->Gene_Expression CREB CREB CREB->Gene_Expression Wnt_Genes Wnt Target Gene Expression Beta_Catenin->Wnt_Genes

Caption: Downstream signaling pathways of the DNAJB1-PRKACA fusion.

Experimental Workflow: CRISPR/Cas9-mediated Generation of the Dnajb1-Prkaca Fusion in Mice

This workflow outlines the key steps for creating a mouse model of FLC using CRISPR/Cas9 technology.[25][26][27][28][29]

CRISPR_Workflow Design_gRNA 1. Design guide RNAs (gRNAs) targeting introns of Dnajb1 and Prkaca Vector_Construction 2. Clone gRNAs into Cas9-expressing vector (e.g., pX330) Design_gRNA->Vector_Construction Plasmid_Prep 3. Plasmid DNA preparation and purification Vector_Construction->Plasmid_Prep Hydro_Injection 4. Hydrodynamic tail vein injection of plasmids into mice Plasmid_Prep->Hydro_Injection Tumor_Monitoring 5. Monitor mice for tumor development Hydro_Injection->Tumor_Monitoring Analysis 6. Harvest tumors and analyze: - Histology (H&E) - IHC for FLC markers - RT-PCR for fusion transcript - Western blot for fusion protein - RNA-seq for gene expression profiling Tumor_Monitoring->Analysis

Caption: Workflow for generating a murine FLC model using CRISPR/Cas9.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in FLC research. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the referenced publications.

Generation of the Dnajb1-Prkaca Fusion in Mice via CRISPR/Cas9

This protocol is based on the methods described by Engelholm et al.[25][27][28][29] and others.[12]

  • gRNA Design and Vector Construction:

    • Design guide RNAs (gRNAs) targeting intron 1 of the murine Dnajb1 gene and intron 1 of the murine Prkaca gene.

    • Clone the gRNA sequences into a Cas9-expressing vector, such as pX330.

  • Plasmid Preparation:

    • Prepare high-quality, endotoxin-free plasmid DNA of the gRNA/Cas9 vectors.

  • Hydrodynamic Tail Vein Injection:

    • Anesthetize 8-week-old female FVB/N mice.

    • Rapidly inject a large volume of saline (typically 8-10% of the mouse's body weight) containing the plasmid DNA (e.g., 50 µg of each plasmid) into the lateral tail vein within 5-8 seconds.[30][31][32][33]

  • Tumor Monitoring and Analysis:

    • Monitor the mice for signs of tumor development over an extended period (up to 14 months).

    • Upon euthanasia, harvest the liver and any visible tumors.

    • Perform histological analysis (H&E staining), immunohistochemistry for FLC markers, RT-PCR to confirm the presence of the Dnajb1-Prkaca fusion transcript, and Western blotting to detect the fusion protein.

Detection of the DNAJB1-PRKACA Fusion Transcript by RT-PCR
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from FLC tumor tissue and adjacent normal liver tissue using a standard method (e.g., TRIzol).

    • Synthesize first-strand cDNA using reverse transcriptase and random hexamers.[18]

  • PCR Amplification:

    • Perform PCR using primers that specifically amplify the DNAJB1-PRKACA fusion junction. A forward primer in exon 1 of DNAJB1 and a reverse primer in exon 2 of PRKACA are typically used.[18][19]

    • Include control reactions with primers for a housekeeping gene (e.g., GAPDH) and wild-type PRKACA.[18][19]

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis. A band of the expected size for the fusion transcript should be present only in the FLC tumor samples.[18][19]

    • Confirm the identity of the PCR product by Sanger sequencing.

Western Blot Analysis for the DNAJB1-PRKACA Fusion Protein
  • Protein Extraction and Quantification:

    • Lyse FLC tumor and normal liver tissues in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the C-terminus of PRKACA overnight at 4°C. This antibody will detect both wild-type PRKACA (~41 kDa) and the DNAJB1-PRKACA fusion protein (~46 kDa).[2]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Fluorescence In Situ Hybridization (FISH) for PRKACA Rearrangement

This protocol is based on the break-apart FISH assay.[1]

  • Probe Design:

    • Utilize a break-apart probe set for the PRKACA locus on chromosome 19. This typically consists of two differently colored fluorescent probes that bind to regions flanking the breakpoint in the PRKACA gene.

  • Tissue Preparation:

    • Use formalin-fixed, paraffin-embedded (FFPE) FLC tissue sections.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval and protease treatment.

  • Hybridization and Detection:

    • Denature the probe and the target DNA on the slide.

    • Hybridize the probes to the tissue section overnight.

    • Wash the slides to remove unbound probes.

    • Counterstain the nuclei with DAPI.

  • Analysis:

    • Examine the slides using a fluorescence microscope.

    • In normal cells, the two probes will be in close proximity, resulting in a fused or yellow signal.

    • In FLC cells with the characteristic deletion, one of the probes (typically the 5' probe) will be lost, resulting in a single signal of the other color.

Immunohistochemistry (IHC) for FLC Markers
  • Tissue Preparation:

    • Use FFPE FLC tissue sections.

    • Deparaffinize and rehydrate the sections.

    • Perform heat-induced epitope retrieval (e.g., in citrate buffer).

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific binding with a blocking serum.

    • Incubate with primary antibodies against FLC markers (e.g., CK7, CD68) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal with a chromogen such as DAB.

    • Counterstain with hematoxylin.

  • Analysis:

    • Dehydrate, clear, and mount the slides.

    • Examine the staining pattern under a light microscope.

Patient-Derived Xenograft (PDX) Models
  • Tumor Implantation:

    • Obtain fresh FLC tumor tissue from surgical resection under sterile conditions.

    • Implant small fragments of the tumor (2-3 mm³) subcutaneously into the flanks of immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Growth and Passaging:

    • Monitor the mice for tumor growth.

    • When tumors reach a certain size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.

    • The tumor can then be passaged into new recipient mice for expansion of the PDX model.

shRNA-mediated Knockdown of DNAJB1-PRKACA
  • shRNA Design and Lentiviral Production:

    • Design short hairpin RNAs (shRNAs) that specifically target the unique junction of the DNAJB1-PRKACA transcript.

    • Clone the shRNA sequences into a lentiviral vector (e.g., with an inducible promoter).

    • Produce lentiviral particles by transfecting HEK293T cells with the shRNA vector and packaging plasmids.

  • Transduction and Selection:

    • Transduce FLC cells (e.g., from a PDX model) with the lentiviral particles.

    • Select for transduced cells using an appropriate selection marker (e.g., puromycin).

  • Induction and Analysis:

    • Induce shRNA expression (e.g., with doxycycline for a Tet-inducible system).

    • Assess the knockdown efficiency by RT-qPCR and Western blotting.

    • Evaluate the phenotypic effects of knockdown, such as changes in cell viability, proliferation, and apoptosis.

Conclusion and Future Directions

The identification of the DNAJB1-PRKACA fusion as the key oncogenic driver in FLC has paved the way for a deeper understanding of the disease and the development of targeted therapies. The constitutive kinase activity of the fusion protein leads to the dysregulation of critical signaling pathways, most notably the SIK/CRTC2/p300 and Wnt/β-catenin axes, which collectively promote the malignant phenotype. The oncogenic addiction of FLC cells to the continuous expression and activity of the fusion protein underscores its importance as a therapeutic target.

Future research should continue to focus on elucidating the full spectrum of downstream effectors of DNAJB1-PRKACA to identify additional therapeutic vulnerabilities. The development of direct inhibitors of the fusion kinase remains a high priority, although strategies to specifically target the fusion junction without affecting wild-type PKA are challenging. Alternative approaches, such as targeting downstream nodes like CRTC2 or p300, or utilizing RNA-based therapies to silence the fusion transcript, hold significant promise. The continued use and refinement of the experimental models and protocols described in this guide will be instrumental in advancing these efforts and ultimately improving outcomes for patients with this rare and challenging cancer.

References

BLU0588: A Technical Guide to a Potent and Selective PRKACA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLU0588 is a potent and selective, orally active inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on its potential as a therapeutic agent for fibrolamellar carcinoma (FLC). Detailed experimental protocols for key assays and data are presented to support further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide, is a small molecule inhibitor targeting PRKACA.[5] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C26H25N5O[2][4][5]
Molecular Weight 423.51 g/mol [2][4][5]
CAS Number 2810747-78-3[2][4]
IC50 (PRKACA) 1 nM[1][3]
Dissociation Constant (Kd) 4 nM[1][2]
Solubility DMSO: 83.33 mg/mL (196.76 mM)[2]

Chemical Structure

BLU0588_Structure cluster_0 This compound C26H25N5O C26H25N5O

Caption: 2D Chemical Structure of this compound.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the reviewed literature. However, the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step processes that may include:

  • Heterocycle formation: Construction of the pyrrolo[2,3-b]pyridine core.

  • Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce substituents.

  • Amide bond formation: Coupling of a carboxylic acid derivative with an amine to form the final amide linkage.

The stereospecific synthesis of the (1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-amine moiety is a critical step that likely involves chiral resolution or asymmetric synthesis to achieve the desired stereochemistry.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of the PRKACA catalytic subunit.[6] In the context of fibrolamellar carcinoma (FLC), a rare liver cancer, a specific gene fusion, DNAJB1-PRKACA, is a key oncogenic driver. This fusion protein leads to aberrantly high, cAMP-independent PRKACA activity.

Elevated PRKACA activity, in turn, leads to the phosphorylation of downstream targets, including VASP (Vasodilator-Stimulated Phosphoprotein), and dysregulation of gene expression programs that promote tumor growth. This compound directly inhibits the catalytic activity of both wild-type PRKACA and the DNAJB1-PRKACA fusion protein, thereby blocking downstream signaling events.

PRKACA_Signaling_Pathway cAMP cAMP PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive binds PKA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PKA_active dissociates to Phosphorylation Phosphorylation PKA_active->Phosphorylation DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein (FLC) DNAJB1_PRKACA->PKA_active constitutively active This compound This compound This compound->PKA_active inhibits Downstream_Substrates Downstream Substrates (e.g., VASP, CREB) Downstream_Substrates->Phosphorylation Gene_Expression Altered Gene Expression (e.g., CPS1, G6PC) Phosphorylation->Gene_Expression Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth

Caption: this compound Inhibition of the PRKACA Signaling Pathway in FLC.

Experimental Data

In Vitro Activity
AssayCell Line/SystemEndpointResultReference
PRKACA Kinase AssayRecombinant EnzymeIC501 nM[1][3]
Phospho-VASP LevelsFLC PDX CellsIC50Dose-dependent reduction[1]
Gene ExpressionFLC PDX Cells (14 days)IC50 (CPS1, G6PC)55-180 nM
In Vivo Efficacy
Animal ModelTreatmentDurationResultReference
FLC Patient-Derived Xenograft (PDX) in NOD-SCID miceThis compound (30 mg/kg, oral, once daily)34 days48.5% tumor growth inhibition[1][7]

Experimental Protocols

PRKACA Kinase Inhibition Assay (General Protocol)

This protocol is a general guideline based on commercially available kinase assay platforms.

  • Reagents and Materials:

    • Recombinant human PRKACA enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • Fluorescently labeled kinase substrate (e.g., a peptide substrate for PRKACA)

    • This compound stock solution (in DMSO)

    • 384-well assay plates

    • Plate reader capable of detecting fluorescence.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • Add a fixed concentration of PRKACA enzyme to each well of the assay plate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled substrate.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the fluorescence signal on a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.

Kinase_Assay_Workflow A Prepare Serial Dilutions of this compound C Add this compound/Vehicle to Wells A->C B Add PRKACA Enzyme to Plate B->C D Incubate (Inhibitor Binding) C->D E Add ATP/Substrate Mix D->E F Incubate (Kinase Reaction) E->F G Stop Reaction F->G H Read Fluorescence G->H I Calculate IC50 H->I

Caption: Workflow for a PRKACA Kinase Inhibition Assay.

In Vivo Patient-Derived Xenograft (PDX) Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a PDX model.

  • Animal Model:

    • Immunocompromised mice (e.g., NOD-SCID).

  • Tumor Implantation:

    • Obtain fresh FLC tumor tissue from a patient.

    • Fragment the tumor tissue and implant it subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the tumor-bearing mice into treatment and control groups.

    • Prepare a formulation of this compound for oral administration (e.g., in a suitable vehicle).

    • Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 30 mg/kg, once daily).

    • Administer the vehicle alone to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).

    • Continue treatment for a predefined period (e.g., 34 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

    • Calculate the tumor growth inhibition for the this compound-treated group compared to the control group.

PDX_Study_Workflow A Implant FLC PDX Tumor in Mice B Allow Tumor Growth A->B C Randomize Mice into Groups B->C D Treat with this compound or Vehicle C->D E Monitor Tumor Volume and Body Weight D->E F Excise Tumors at Study End E->F G Analyze Data (Tumor Growth Inhibition) F->G

Caption: Workflow for an In Vivo PDX Efficacy Study.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol describes a general method to assess changes in gene expression in FLC cells following this compound treatment.

  • Cell Culture and Treatment:

    • Culture FLC cells (e.g., from a PDX model) in appropriate media.

    • Treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 24 hours or 14 days).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer or Agilent Bioanalyzer).

  • cDNA Synthesis:

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., CPS1, G6PC) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan-based PCR master mix.

    • Perform the qRT-PCR reaction in a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.

Conclusion

This compound is a highly potent and selective inhibitor of PRKACA with demonstrated in vitro and in vivo activity against FLC models. Its mechanism of action directly targets the key oncogenic driver in this disease. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel targeted therapies for FLC and other diseases driven by aberrant PRKACA signaling.

References

Investigating PRKACA Inhibition in Novel Disease Models with BLU0588: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective PRKACA inhibitor, BLU0588, and its application in disease models, particularly focusing on fibrolamellar carcinoma (FLC). This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to PRKACA and Fibrolamellar Carcinoma

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, and its catalytic subunit, PRKACA, plays a significant role in various cellular processes.[1][2][3] In the context of fibrolamellar carcinoma, a rare liver cancer affecting adolescents and young adults, a specific genetic alteration is a key driver of the disease.[4][5] This alteration is a fusion of the DNAJB1 and PRKACA genes, resulting in a constitutively active DNAJB1-PRKACA fusion protein that drives tumor growth.[4][6][7][8] This makes the DNAJB1-PRKACA fusion kinase an attractive therapeutic target for FLC.[4][5] this compound is a potent and selective small molecule inhibitor of PRKACA developed to target this oncogenic driver.[9][10][11]

This compound: Mechanism of Action and Efficacy

This compound is an orally active and selective inhibitor of the PRKACA kinase.[9] Its mechanism of action involves binding to the catalytic subunit of PKA, thereby inhibiting its downstream signaling cascade. In FLC, the DNAJB1-PRKACA fusion protein leads to constitutive, cAMP-independent PKA activation. This compound directly counteracts this activity.

Signaling Pathway of PRKACA and Inhibition by this compound

The canonical PKA signaling pathway is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunit (PRKACA). PRKACA then phosphorylates a multitude of downstream substrates, regulating various cellular functions. In FLC, the DNAJB1-PRKACA fusion protein bypasses this regulatory mechanism, leading to constant kinase activity. This compound acts by directly inhibiting this catalytic activity.

PRKACA_Signaling_and_Inhibition cluster_normal Normal Cell cluster_flc Fibrolamellar Carcinoma Cell cAMP cAMP PKA_holoenzyme Inactive PKA Holoenzyme (Regulatory + Catalytic Subunits) cAMP->PKA_holoenzyme binds PRKACA_active Active PRKACA PKA_holoenzyme->PRKACA_active releases Downstream Downstream Substrates (e.g., VASP, CREB) PRKACA_active->Downstream phosphorylates Phosphorylation Phosphorylation Downstream->Phosphorylation DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein Downstream_FLC Downstream Substrates (e.g., VASP, CREB) DNAJB1_PRKACA->Downstream_FLC constitutively phosphorylates Phosphorylation_FLC Constitutive Phosphorylation Downstream_FLC->Phosphorylation_FLC This compound This compound This compound->DNAJB1_PRKACA inhibits

Caption: PRKACA signaling in normal vs. FLC cells and this compound inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical models of fibrolamellar carcinoma.

Table 1: In Vitro Potency of this compound
ParameterValueReference
IC50 1 nM[9]
Kd 4 nM[9]
Table 2: In Vivo Efficacy of this compound in FLC Patient-Derived Xenograft (PDX) Models
Treatment GroupDosingDurationTumor Growth InhibitionP-valueReference
This compound 30 mg/kg, orally, once daily34 days48.5%P = 0.003[9][10]
BLU2864 (structurally similar) 30 mg/kg, orally, once daily34 days45.3%P = 0.0005[10]
Table 3: Pharmacodynamic Effects of this compound
Model SystemTreatmentEffectReference
FLC PDX cells This compound (0-312.5 nM)Dose-dependent reduction in phosphorylated VASP (pVASP)[9][11]
Mice with FLC PDX tumors This compound (30-75 mg/kg, single oral dose)Inhibition of PRKACA, with pVASP levels returning to baseline by 24 hours[9]
Table 4: Effect of this compound on FLC-Specific Gene Expression
TreatmentGeneEffectReference
This compound (1.5 µM, 1 or 14 days) CPS1, G6PC (overexpressed in FLC)Downregulation[9][12]
This compound (1.5 µM, 1 or 14 days) PYGL, SHH (underexpressed in FLC)Upregulation[12]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in FLC disease models.

In Vivo Xenograft Studies in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in FLC patient-derived xenograft (PDX) models.

Objective: To determine the anti-tumor activity of orally administered this compound in a murine FLC PDX model.

Materials:

  • FLC patient-derived xenograft tumor cells

  • 6 to 8-week-old female NOD-SCID mice[11][12]

  • This compound

  • Vehicle solution (e.g., 20% Solutol in 0.5% methylcellulose)[11]

  • Calipers for tumor measurement

  • Oral gavage needles

Procedure:

  • Tumor Implantation: Subcutaneously implant FLC PDX tumor cells into the rear flank of the NOD-SCID mice.[11][12]

  • Tumor Growth and Randomization: Allow tumors to grow to a volume of approximately 150 mm³.[11] Once tumors reach the desired size, randomize mice into control and treatment groups.

  • Drug Preparation and Administration: Dissolve this compound in the vehicle solution. Administer this compound orally, once daily, at the specified dose (e.g., 30 mg/kg).[9][11][12] The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2 days and calculate tumor volume.[12][13]

  • Study Duration and Endpoint: Continue treatment for the specified duration (e.g., 34 days).[9] The primary endpoint is the inhibition of tumor growth compared to the control group.

InVivo_Workflow start Start implant Implant FLC PDX cells into NOD-SCID mice start->implant growth Allow tumors to grow to ~150 mm³ implant->growth randomize Randomize mice into control and treatment groups growth->randomize treat Administer this compound (orally, daily) or vehicle randomize->treat measure Measure tumor volume every 2 days treat->measure end_study Continue for 34 days measure->end_study end_study->treat daily analyze Analyze tumor growth inhibition end_study->analyze end End analyze->end

References

The Selectivity Profile of BLU-0588: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BLU-0588 is a potent and selective, orally active inhibitor of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA). This document provides a comprehensive technical guide to the selectivity profile of BLU-0588, detailing its inhibitory activity, kinome-wide selectivity, and the methodologies used for its characterization.

Quantitative Selectivity Data

The inhibitory activity and selectivity of BLU-0588 were determined through a series of biochemical and kinome-wide assays. The data presented below summarizes the key quantitative metrics of BLU-0588's potency and selectivity.

Table 1: Biochemical Potency of BLU-0588 against PRKACA
ParameterValue
IC501 nM[1][2]
Kd4 nM[1][3]

IC50: The half-maximal inhibitory concentration, indicating the concentration of BLU-0588 required to inhibit 50% of PRKACA activity in a biochemical assay. Kd: The equilibrium dissociation constant, representing the binding affinity of BLU-0588 to PRKACA.

Table 2: Kinome-wide Selectivity of BLU-0588

A comprehensive kinome scan was performed to assess the selectivity of BLU-0588 against a broad panel of human kinases. The results demonstrate a high degree of selectivity for PRKACA.

Kinase FamilySelectivity Score (S(10) at 3 µM)Off-Target Kinases with Kd < 100 nM
AGC Kinase FamilyGood to moderate selectivity against closely related members[3]9 non-mutant kinases[3]
Overall Kinome (400 kinases)0.047[3]-

Selectivity Score (S(10)): A measure of selectivity calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the selectivity profile of BLU-0588.

Biochemical Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of BLU-0588 against PRKACA was determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Methodology:

  • Reaction Mixture Preparation: A reaction solution is prepared containing the PRKACA enzyme, a biotinylated peptide substrate (e.g., CREB peptide: KRREILSRRPSYR), and varying concentrations of BLU-0588 in a suitable buffer (e.g., 0.1 M Tris pH 7.5) containing ATP and cAMP.[4]

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the enzyme-inhibitor mixture to the substrate solution.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 45 minutes) at a controlled temperature.[4]

  • Quenching: The reaction is stopped by the addition of a quenching agent, such as EDTA.[4]

  • Detection: The amount of phosphorylated substrate is quantified using a detection method such as an ELISA-based assay.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

KINOMEscan™ Selectivity Profiling (Kd Determination)

The kinome-wide selectivity of BLU-0588 was assessed using the KINOMEscan™ competition binding assay platform. This method measures the ability of a compound to compete with an immobilized ligand for binding to a panel of DNA-tagged kinases.

Methodology:

  • Kinase-Ligand Binding: A panel of human kinases, tagged with DNA, is incubated with an immobilized, active-site directed ligand.

  • Competition: BLU-0588 is added to the mixture at a fixed concentration (e.g., 3 µM) to compete with the immobilized ligand for binding to the kinases.[3]

  • Quantification: The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase. For kinases showing significant binding, the dissociation constant (Kd) is then determined.[3]

Cellular Assay for PRKACA Activity (Phospho-VASP Measurement)

To assess the intracellular activity of BLU-0588, the phosphorylation status of a downstream substrate of PRKACA, Vasodilator-Stimulated Phosphoprotein (VASP), is measured in cells.

Methodology:

  • Cell Treatment: FLC patient-derived xenograft (PDX) cells are treated with varying concentrations of BLU-0588 for a specified duration.[1][5]

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated VASP (pVASP) and total VASP.

  • Detection: Following incubation with a secondary antibody, the protein bands are visualized and quantified using a suitable imaging system.

  • Data Analysis: The level of pVASP is normalized to the total VASP to determine the dose-dependent effect of BLU-0588 on PRKACA signaling.[5]

Visualizations

The following diagrams illustrate the PRKACA signaling pathway, the experimental workflow for selectivity profiling, and the logical relationship of BLU-0588's activity.

PRKACA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone GPCR GPCR Hormone->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PKA_active Releases VASP VASP PKA_active->VASP Phosphorylates CREB CREB PKA_active->CREB Phosphorylates pVASP Phosphorylated VASP VASP->pVASP pCREB Phosphorylated CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates BLU0588 This compound This compound->PKA_active Inhibits

Caption: PRKACA (PKA) signaling pathway and the inhibitory action of BLU-0588.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies IC50_Assay Kinase Inhibition Assay (IC50 Determination) Kd_Assay KINOMEscan™ Assay (Kd & Selectivity) IC50_Assay->Kd_Assay pVASP_Assay Phospho-VASP Western Blot (Cellular Activity) PDX_Model FLC PDX Model (Tumor Growth Inhibition) pVASP_Assay->PDX_Model BLU0588_Compound BLU-0588 BLU0588_Compound->IC50_Assay BLU0588_Compound->Kd_Assay BLU0588_Compound->pVASP_Assay Logical_Relationship This compound This compound PRKACA PRKACA This compound->PRKACA Binds to Kinome Kinome This compound->Kinome Profiled against High_Potency High Potency (IC50 = 1 nM, Kd = 4 nM) PRKACA->High_Potency Results in High_Selectivity High Selectivity (S(10) = 0.047) Kinome->High_Selectivity Demonstrates Therapeutic_Potential Therapeutic Potential in FLC High_Potency->Therapeutic_Potential High_Selectivity->Therapeutic_Potential

References

The Discovery and Development of Avapritinib (Formerly BLU-285): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avapritinib (formerly known as BLU-285 and marketed as Ayvakit®) is a potent and selective tyrosine kinase inhibitor developed by Blueprint Medicines. It represents a significant advancement in precision oncology, specifically targeting mutant forms of the KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases. These mutations are key drivers in the pathogenesis of several cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of avapritinib, presenting key data in a structured format and detailing the experimental methodologies employed.

Introduction: The Unmet Need

Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, with the majority being driven by gain-of-function mutations in the KIT receptor tyrosine kinase. A smaller subset of GISTs is driven by mutations in the highly homologous PDGFRA kinase. While the introduction of imatinib, a first-generation tyrosine kinase inhibitor, revolutionized the treatment of GIST, a significant portion of patients develop resistance, often through secondary mutations in KIT or possess primary resistance due to specific mutations, such as the PDGFRA D842V mutation, which is notoriously insensitive to imatinib and other approved TKIs.[1][2] Similarly, systemic mastocytosis is a rare hematologic disorder characterized by the abnormal proliferation of mast cells, with over 90% of cases driven by the KIT D816V mutation.[3] These clinical challenges highlighted the urgent need for novel therapies that could effectively target these resistant kinase mutations.

Discovery and Optimization

Avapritinib was discovered and developed by Blueprint Medicines through a focused effort to design a potent and selective inhibitor of activation loop mutants of KIT and PDGFRA.[1] The discovery process involved leveraging a proprietary compound library and structure-guided medicinal chemistry to overcome the technical challenges of selectively targeting these mutant kinases while sparing their wild-type counterparts to minimize off-target toxicities. This effort led to the identification of BLU-285 (avapritinib) as a clinical candidate.

Mechanism of Action

Avapritinib is a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase at the ATP-binding pocket.[4][5] This mode of inhibition is crucial for its efficacy against activation loop mutations, such as PDGFRA D842V and KIT D816V, which stabilize the kinase in a constitutively active state.[2] By binding to the active conformation, avapritinib potently inhibits the autophosphorylation and downstream signaling of these mutant kinases.[4][6] This, in turn, blocks the aberrant signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, that are critical for the survival and proliferation of cancer cells driven by these mutations.[4]

Avapritinib_Mechanism_of_Action Avapritinib Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_PDGFRA Mutant KIT or PDGFRA Receptor PI3K PI3K KIT_PDGFRA->PI3K Phosphorylates RAS RAS KIT_PDGFRA->RAS Ligand Growth Factor (e.g., SCF, PDGF) Ligand->KIT_PDGFRA Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Avapritinib Avapritinib Avapritinib->KIT_PDGFRA Inhibits

Caption: Avapritinib inhibits mutant KIT/PDGFRA signaling pathways.

Preclinical Development

In Vitro Kinase and Cellular Assays

Avapritinib demonstrated potent and selective inhibition of key mutant kinases in biochemical and cellular assays.

Table 1: In Vitro and Cellular Activity of Avapritinib

Target/Cell LineAssay TypeIC50 (nM)Reference
Biochemical Assays
KIT D816VKinase Inhibition0.27[7][8]
PDGFRA D842VKinase Inhibition0.24 - 0.5[3][8]
Cellular Assays
HMC1.2 (KIT D816V)Autophosphorylation3 - 4[3][7]
P815 (KIT D816Y)Autophosphorylation22[3][7]
Kasumi-1 (KIT N822K)Autophosphorylation40[3][7]
Kasumi-1 (KIT N822K)Proliferation75[7]
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of avapritinib was evaluated in various patient-derived xenograft (PDX) models of GIST harboring different KIT mutations.

Table 2: In Vivo Efficacy of Avapritinib in GIST Xenograft Models

Xenograft Model (KIT Mutation)TreatmentOutcomeReference
UZLX-GIST9 (Exon 11+17)Avapritinib (10 mg/kg)Disease stabilization[1]
Avapritinib (30 mg/kg)Tumor shrinkage[1]
UZLX-GIST2B (Exon 9)Avapritinib (high dose)Efficacy comparable to sunitinib[1]
UZLX-GIST3 (Exon 11)AvapritinibEfficacy comparable to imatinib[1]
P815 (KIT D816Y)Avapritinib (30 mg/kg)Tumor regression[3]

In these models, avapritinib treatment led to a significant reduction in tumor volume, inhibition of proliferation, and reduced KIT signaling.[9][10]

Pharmacokinetics

Preclinical and clinical studies have characterized the pharmacokinetic profile of avapritinib.

Table 3: Pharmacokinetic Properties of Avapritinib

ParameterValueReference
Absorption
Tmax2-4 hours[11]
Effect of FoodHigh-fat meal increases AUC (29%) and Cmax (59%)[11]
Distribution
Plasma Protein Binding98.8%[6][11]
Volume of Distribution~1200 L[12]
Metabolism
Primary EnzymesCYP3A4, CYP3A5, CYP2C9[6][11]
Elimination
Half-life32-57 hours (GIST patients)[6][12]
20-39 hours (AdvSM patients)[6][11]
ExcretionFeces (70%), Urine (18%)[6][12]

Clinical Development

The clinical development of avapritinib has been primarily focused on two pivotal trials: NAVIGATOR for GIST and EXPLORER/PATHFINDER for systemic mastocytosis.

Avapritinib_Clinical_Trial_Workflow Avapritinib Clinical Development Workflow Phase1 Phase 1 (NAVIGATOR) Dose Escalation & Expansion Phase3 Phase 3 (VOYAGER) Avapritinib vs. Regorafenib Phase1->Phase3 Informs Phase 3 Design Approval_GIST FDA Approval for PDGFRA Exon 18 Mutant GIST Phase1->Approval_GIST Leads to SM_Trials EXPLORER & PATHFINDER Trials (Systemic Mastocytosis) Approval_SM FDA Approval for Advanced Systemic Mastocytosis SM_Trials->Approval_SM Leads to

Caption: Clinical trial progression of Avapritinib.
NAVIGATOR Trial (NCT02508532)

This was a Phase 1, open-label, dose-escalation and expansion study that evaluated the safety and efficacy of avapritinib in patients with unresectable or metastatic GIST.[13][14]

Table 4: Efficacy of Avapritinib in PDGFRA D842V-Mutant GIST (NAVIGATOR Trial)

EndpointResult (n=56)95% Confidence IntervalReference
Overall Response Rate (ORR)91%-[15]
Complete Response (CR)9%-[13]
Partial Response (PR)79%-[13]
Clinical Benefit Rate (CBR)98%-[15]
Median Duration of Response (DOR)27.6 months17.6 - Not Reached[15]
Median Progression-Free Survival (PFS)34.0 months22.9 - Not Reached[15]
12-month PFS Rate81%69% - 93%
24-month Overall Survival (OS) Rate81%67% - 94%

The NAVIGATOR trial demonstrated unprecedented and durable clinical benefit in patients with PDGFRA D842V-mutant GIST, a population with no prior effective therapies.[15]

VOYAGER Trial (NCT03465722)

This Phase 3 study compared the efficacy and safety of avapritinib with regorafenib in patients with locally advanced unresectable or metastatic GIST who had been previously treated with imatinib and one or two other TKIs.[16][17]

Table 5: Efficacy of Avapritinib vs. Regorafenib in Late-Line GIST (VOYAGER Trial)

EndpointAvapritinib (n=240)Regorafenib (n=236)Hazard Ratio (95% CI) / p-valueReference
Median Progression-Free Survival (PFS)4.2 months5.6 months1.25 (0.99 - 1.57); p=0.055[16][18]
Objective Response Rate (ORR)17.1%7.2%-[16][18]
Median Duration of Response (DOR)7.6 months9.4 months-[16][18]
Disease Control Rate41.7%46.2%-[18]

The VOYAGER trial did not meet its primary endpoint of superior PFS for avapritinib compared to regorafenib in a molecularly unselected late-line GIST population.[16][19]

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of avapritinib against specific kinases.

  • Methodology: Recombinant kinase domains (e.g., KIT D816V, PDGFRA D842V) are incubated with a peptide substrate and varying concentrations of avapritinib in a kinase buffer containing MgCl2 and ATP. The reaction is initiated by the addition of radiolabeled ATP (e.g., 33P-ATP). After incubation, the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[7]

Cellular Autophosphorylation Assay
  • Objective: To measure the inhibition of kinase autophosphorylation in a cellular context.

  • Methodology: Cell lines harboring specific kinase mutations (e.g., HMC1.2 for KIT D816V) are treated with a range of avapritinib concentrations. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein lysate are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The levels of phosphorylated and total kinase are detected by Western blotting using specific antibodies. The intensity of the phosphoprotein bands is quantified and normalized to the total protein levels to determine the IC50 for inhibition of autophosphorylation.[7]

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of avapritinib on the proliferation of cancer cell lines.

  • Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of avapritinib for a specified period (e.g., 72 hours). After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values for cell proliferation inhibition are calculated from the dose-response curves.[20]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of avapritinib in animal models.

  • Methodology: Patient-derived tumor fragments or cancer cell lines are implanted subcutaneously into immunocompromised mice (e.g., NMRI nu/nu mice). When tumors reach a palpable size, the mice are randomized into treatment and control groups. Avapritinib is administered orally at various dose levels and schedules (e.g., once daily). The control group receives a vehicle solution. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, and tissues can be processed for histological and immunohistochemical analysis to assess proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).[1][9][10]

Conclusion

Avapritinib is a landmark achievement in the field of precision oncology, providing a highly effective treatment for patients with GIST harboring the PDGFRA D842V mutation and for patients with advanced systemic mastocytosis. Its discovery and development were guided by a deep understanding of the molecular drivers of these diseases and a commitment to rational drug design. The preclinical and clinical data presented in this guide underscore the potent and selective activity of avapritinib against its target kinases. While the VOYAGER trial did not demonstrate superiority in a broad, late-line GIST population, the remarkable efficacy in genetically defined subsets of patients solidifies the importance of molecular testing to guide therapeutic decisions. Ongoing research continues to explore the full potential of avapritinib in other malignancies driven by KIT and PDGFRA mutations.

References

Methodological & Application

Application Notes and Protocols for BLU0588 in Fibrolamellar Carcinoma (FLC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibrolamellar Carcinoma (FLC) is a rare liver cancer primarily affecting adolescents and young adults, often in the absence of underlying liver disease.[1][2] A defining molecular characteristic of nearly all FLC tumors is a ~400 kb heterozygous deletion on chromosome 19, which results in the creation of a DNAJB1-PRKACA gene fusion.[2][3] The resulting chimeric protein, DNAJ-PKAc, leads to dysregulated, cAMP-independent activity of the protein kinase A (PKA) catalytic subunit, PRKACA, which is a primary driver of FLC pathogenesis.[3][4][5]

BLU0588 is an orally active, potent, and selective small-molecule inhibitor of the PRKACA kinase.[6][7] It has an IC50 of 1 nM and a dissociation constant (Kd) of 4 nM for PRKACA.[6][7] By targeting the catalytic activity of the DNAJB1-PRKACA fusion protein, this compound presents a promising therapeutic strategy for FLC.[4][5]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in FLC cell lines and patient-derived xenograft (PDX) cells.

Signaling Pathway and Experimental Workflow

The DNAJB1-PRKACA fusion protein is the key oncogenic driver in FLC. This compound directly inhibits its kinase activity, leading to reduced phosphorylation of downstream substrates like VASP and a reversal of the FLC-specific gene expression signature.

G cluster_0 FLC Cell DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein pVASP Phosphorylated VASP (pVASP) DNAJB1_PRKACA->pVASP Phosphorylation Gene_Expression FLC Gene Signature (e.g., CPS1, G6PC) DNAJB1_PRKACA->Gene_Expression Upregulation Tumor_Growth Tumor Cell Proliferation & Survival pVASP->Tumor_Growth Gene_Expression->Tumor_Growth This compound This compound This compound->DNAJB1_PRKACA Inhibition

Caption: this compound inhibits the DNAJB1-PRKACA fusion protein in FLC.

The following workflow outlines the key steps for evaluating this compound's in vitro activity, from initial cell culture to endpoint analysis.

cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis arrow arrow prep Prepare this compound Stock & Working Solutions treat Treat Cells with This compound (Dose-Response) prep->treat culture Culture FLC Cell Lines (e.g., FLX1, PDX cells) seed Seed Cells in Assay-Specific Plates culture->seed seed->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability western Western Blot Analysis (e.g., pVASP) treat->western gene Gene Expression (e.g., qPCR) treat->gene ic50 Calculate IC50 Values viability->ic50 quant Quantify Protein Expression western->quant fold Determine Gene Expression Fold Change gene->fold

Caption: General workflow for in vitro evaluation of this compound in FLC cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings on this compound's activity.

Table 1: Potency and In Vitro Efficacy of this compound

ParameterTarget/Cell LineValueReference
IC50 PRKACA Kinase1 nM[6][7]
Dissociation Constant (Kd) PRKACA Kinase4 nM[6][7]
Effective Concentration FLC PDX Cells (pVASP reduction)0 - 312.5 nM[6][7]
Effective Concentration FLC PDX Cells (Gene signature reversal)1.5 µM[6][7][8]
Effective Concentration FLX1 Cell Line (Viability reduction)33 - 500 nM[9]

Table 2: Effect of this compound on FLC-Specific Gene Expression

GeneEffect of this compound (1.5 µM)Biological RoleReference
CPS1 DownregulationOverexpressed in FLC[6][8]
G6PC DownregulationOverexpressed in FLC[6][8]
PYGL UpregulationUnderexpressed in FLC[4][8]
SHH UpregulationUnderexpressed in FLC[4][8]

Experimental Protocols

FLC Cell Line Culture

Note: FLC cell lines are rare.[1][10] Protocols should be adapted based on the specific model used (e.g., patient-derived cell lines, PDX-derived cells, or engineered lines). The following is a general guideline.

  • Cell Lines: FLC patient-derived xenograft (PDX) cells or the FLX1 human FLC cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash cells once with phosphate-buffered saline (PBS).

    • Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Preparation of this compound
  • Stock Solution (10 mM): this compound is soluble in DMSO.[7] To prepare a 10 mM stock, dissolve the appropriate mass of this compound powder in DMSO. For example, dissolve 4.23 mg of this compound (M.W. 423.48 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C or -80°C.[6]

  • Working Solutions: Prepare fresh serial dilutions of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.

Cell Viability Assay (MTS or CellTiter-Glo®)

This assay determines the effect of this compound on FLC cell proliferation and viability.

  • Procedure:

    • Seed FLC cells into a 96-well, clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of medium.

    • Allow cells to adhere overnight.

    • Prepare a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound working solutions or vehicle control (medium with 0.1% DMSO).

    • Incubate for a specified period (e.g., 72 hours to 14 days, based on published data showing varied responses).[4][9]

    • Add the viability reagent (e.g., 20 µL of CellTiter 96® AQueous One Solution Reagent or an equivalent volume of CellTiter-Glo® reagent) to each well.

    • Incubate according to the manufacturer's instructions (typically 1-2 hours for MTS or 10 minutes for CellTiter-Glo®).

    • Measure absorbance (at 490 nm for MTS) or luminescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot for Phospho-VASP (pVASP)

This assay measures the inhibition of PRKACA kinase activity by assessing the phosphorylation status of its downstream substrate, VASP.

  • Procedure:

    • Seed FLC cells in 6-well plates and grow until they reach ~70% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) for a short duration (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against pVASP (S239), total VASP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pVASP signal to the total VASP signal to determine the relative phosphorylation level. Compare the treated samples to the vehicle control to assess the dose-dependent reduction in pVASP.[6][7]

References

Application Notes and Protocols for the Use of BLU-588 (Ulixertinib) in Patient-Derived Xenograft (PDX) Models of Fibrolamellar Carcinoma (FLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults. A defining molecular characteristic of FLC is the presence of a somatic ~400kb deletion on chromosome 19, which results in the formation of the DNAJB1-PRKACA gene fusion. This fusion protein leads to constitutive activation of Protein Kinase A (PKA), a critical driver of FLC pathogenesis. While PKA is the primary oncogenic driver, downstream signaling pathways are also implicated in FLC tumor growth and survival. Notably, there is crosstalk between the PKA signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. The DNAJB1-PRKACA fusion has been shown to result in downstream changes in MAPK signaling. This observation provides a compelling rationale for investigating the therapeutic potential of MAPK pathway inhibitors in FLC.

BLU-588 (ulixertinib) is a potent and selective, orally available, reversible ATP-competitive inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2 (ERK1/2). As the terminal nodes of the MAPK signaling cascade, ERK1/2 are crucial for regulating cell proliferation, differentiation, and survival.[1] Inhibition of ERK1/2 with BLU-588 presents a promising therapeutic strategy for cancers driven by aberrant MAPK pathway activation. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of BLU-588 in patient-derived xenograft (PDX) models of FLC.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed signaling cascade in FLC, highlighting the rationale for targeting ERK, and the general experimental workflow for evaluating BLU-588 in FLC PDX models.

FLC_ERK_Inhibition cluster_0 FLC Pathogenesis and Therapeutic Intervention DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein PKA Constitutive PKA Activation DNAJB1_PRKACA->PKA Downstream_Effectors Downstream PKA Effectors PKA->Downstream_Effectors MAPK_Pathway MAPK Pathway (RAS-RAF-MEK) PKA->MAPK_Pathway Crosstalk ERK ERK1/2 Activation MAPK_Pathway->ERK Proliferation Tumor Cell Proliferation and Survival ERK->Proliferation BLU0588 BLU-588 (Ulixertinib) This compound->ERK

Figure 1: FLC Signaling and BLU-588 Mechanism.

PDX_Workflow cluster_1 Experimental Workflow for BLU-588 in FLC PDX Models Patient_Tumor FLC Patient Tumor Resection Implantation Subcutaneous Implantation into Immunocompromised Mice Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment & Expansion Implantation->PDX_Establishment Randomization Tumor Growth to 150-200 mm³ & Randomization PDX_Establishment->Randomization Treatment_Groups Treatment Groups: - Vehicle Control - BLU-588 (Dose 1) - BLU-588 (Dose 2) Randomization->Treatment_Groups Dosing Daily Oral Gavage Treatment_Groups->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Biomarker Analysis (p-ERK) Monitoring->Endpoint

Figure 2: FLC PDX Experimental Workflow.

Data Presentation

While direct studies of BLU-588 in FLC PDX models are not yet extensively published, data from preclinical studies of ulixertinib in other RAS-mutated cancer xenograft models can provide a framework for expected outcomes. A study evaluating ulixertinib in combination with a CDK4/6 inhibitor in RAS-mutated xenografts showed modest tumor growth inhibition (TGI) with ulixertinib as a monotherapy.[2] In a separate study on neuroblastoma PDX models, ulixertinib was shown to significantly inhibit tumor growth.[3] However, a screen of eighteen MAPK/ERK pathway inhibitors in FLC PDX-derived cells did not show efficacy.[4] This highlights the importance of empirical testing in FLC-specific models.

Below are tables summarizing hypothetical data based on typical preclinical studies with ERK inhibitors. These tables are intended to serve as templates for presenting data from future studies of BLU-588 in FLC PDX models.

Table 1: In Vivo Efficacy of BLU-588 in FLC PDX Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlN/AOnce Daily (PO)1500 ± 2000+1.5
BLU-58825Once Daily (PO)950 ± 15037-2.0
BLU-58850Once Daily (PO)600 ± 10060-4.5

Table 2: Pharmacodynamic Analysis of p-ERK Inhibition in FLC PDX Tumors

Treatment GroupDose (mg/kg)Time Point (post-dose)p-ERK/Total ERK Ratio (normalized to control)
Vehicle ControlN/A4 hours1.00
BLU-588504 hours0.15
BLU-5885024 hours0.65

Experimental Protocols

Establishment of FLC Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing FLC PDX models from fresh patient tumor tissue.

Materials:

  • Fresh FLC tumor tissue obtained from surgical resection

  • Immunocompromised mice (e.g., NOD-SCID, NSG)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Surgical instruments (scalpels, forceps)

  • 10-gauge trochar

Procedure:

  • Tumor Tissue Processing:

    • Under sterile conditions, wash the fresh tumor tissue in cold PBS.

    • Remove any non-tumor tissue.

    • Mince the tumor into small fragments (approximately 3x3x3 mm).

  • Implantation:

    • Anesthetize the immunocompromised mouse.

    • Make a small incision in the skin on the flank of the mouse.

    • Using a 10-gauge trochar, subcutaneously implant one tumor fragment. The use of Matrigel mixed with the tumor fragment can sometimes improve engraftment rates.

    • Close the incision with surgical clips or sutures.

  • Monitoring:

    • Monitor the mice for tumor growth by palpation twice weekly.

    • Once a tumor becomes palpable, measure its dimensions using calipers.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Passaging:

    • When the tumor reaches approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor and process it as described in step 1 for implantation into a new cohort of mice for expansion.

In Vivo Efficacy Study of BLU-588 in FLC PDX Models

This protocol details the steps for evaluating the anti-tumor activity of BLU-588 in established FLC PDX models.

Materials:

  • Established FLC PDX-bearing mice with tumor volumes of 150-200 mm³

  • BLU-588 (ulixertinib)

  • Vehicle for formulation (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers and animal balance

Procedure:

  • Randomization:

    • Once tumors reach the desired volume (150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, BLU-588 at 25 mg/kg, BLU-588 at 50 mg/kg), with 8-10 mice per group.

  • Drug Formulation and Administration:

    • Prepare the BLU-588 formulation fresh daily or as per stability data. Suspend the required amount of BLU-588 in the vehicle.

    • Administer the formulation or vehicle control to the mice via oral gavage once or twice daily, as determined by pharmacokinetic studies.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Study Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.

    • At the endpoint, euthanize the mice and resect the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • A portion of the tumor can be flash-frozen for pharmacodynamic (e.g., Western blot for p-ERK) and pharmacokinetic analysis, while another portion can be fixed in formalin for histopathological examination.

Pharmacodynamic (PD) Analysis of ERK Inhibition

This protocol describes how to assess the inhibition of ERK signaling in tumor tissue.

Materials:

  • Resected tumor tissue from the in vivo efficacy study

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against p-ERK and total ERK.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample to determine the extent of target inhibition.

Conclusion

The investigation of BLU-588 (ulixertinib) in FLC PDX models is a rational approach based on the known crosstalk between the primary oncogenic driver, the DNAJB1-PRKACA fusion protein, and the MAPK/ERK signaling pathway. The protocols provided herein offer a framework for the systematic evaluation of the preclinical efficacy and mechanism of action of BLU-588 in a relevant in vivo model of FLC. While some studies have shown a lack of response to MAPK/ERK inhibitors in FLC, the heterogeneity of the disease warrants further investigation. Rigorous preclinical studies using well-characterized PDX models are essential to determine the potential of ERK inhibition as a therapeutic strategy for patients with Fibrolamellar Carcinoma.

References

Application Note: Analysis of VASP Phosphorylation Following BLU-0588 (Olutasidenib) Treatment in IDH1-Mutant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Isocitrate dehydrogenase 1 (IDH1) mutations are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics.[1] BLU-0588, also known as olutasidenib, is a potent and selective inhibitor of mutant IDH1, which has received FDA approval for the treatment of relapsed or refractory AML with a susceptible IDH1 mutation.[2][3][4][5] Olutasidenib effectively reduces 2-HG levels, leading to the restoration of normal cellular differentiation.[2][6]

Vasodilator-stimulated phosphoprotein (VASP) is a key regulator of actin dynamics and is involved in processes such as cell migration and adhesion. The function of VASP is modulated by phosphorylation at several sites, most notably at serine 157 (Ser157) and serine 239 (Ser239). Phosphorylation at these sites is primarily regulated by protein kinase A (PKA) and protein kinase G (PKG), which are downstream of cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways, respectively.

This application note provides a detailed protocol for the analysis of VASP phosphorylation at Ser157 and Ser239 in the IDH1-mutant human fibrosarcoma cell line, HT1080, following treatment with BLU-0588 (olutasidenib).[7][8][9] The HT1080 cell line is a well-established model for studying IDH1 mutations.[7][8][9] The investigation into the effects of BLU-0588 on VASP phosphorylation aims to explore potential downstream signaling consequences of mutant IDH1 inhibition beyond its established effects on 2-HG and epigenetics.

Hypothetical Signaling Pathway

The direct signaling link between mutant IDH1 inhibition by BLU-0588 and VASP phosphorylation has not been extensively characterized. The following diagram illustrates a hypothetical pathway where the metabolic and epigenetic reprogramming induced by BLU-0588 could potentially influence cAMP or cGMP signaling, thereby affecting the phosphorylation status of VASP.

cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces GC Guanylate Cyclase cGMP cGMP GC->cGMP Produces BLU0588 BLU-0588 (Olutasidenib) Mutant_IDH1 Mutant IDH1 This compound->Mutant_IDH1 Inhibition Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH1->Two_HG Production Epigenetic_Changes Epigenetic Reprogramming Two_HG->Epigenetic_Changes Induces Metabolic_Shifts Metabolic Shifts Two_HG->Metabolic_Shifts Induces Epigenetic_Changes->GPCR Potential Regulation Metabolic_Shifts->AC Potential Influence Metabolic_Shifts->GC Potential Influence PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates VASP VASP PKA->VASP Phosphorylates PKG->VASP Phosphorylates pVASP_S157 pVASP (Ser157) VASP->pVASP_S157 Ser157 pVASP_S239 pVASP (Ser239) VASP->pVASP_S239 Ser239 Actin_Dynamics Actin Dynamics (Cell Migration, Adhesion) pVASP_S157->Actin_Dynamics Regulates pVASP_S239->Actin_Dynamics Regulates

Caption: Hypothetical signaling cascade post-BLU-0588 treatment.

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of pVASP in BLU-0588 treated cells.

Start Start Cell_Culture Culture HT1080 Cells Start->Cell_Culture Treatment Treat with BLU-0588 (0, 10, 100, 1000 nM) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification (BCA) Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% BSA Transfer->Blocking Primary_Ab Primary Antibody Incubation (pVASP, VASP, GAPDH) Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis End End Analysis->End

Caption: Western blot workflow for pVASP analysis.

Materials and Reagents

ReagentSupplierCatalog #
HT1080 Cell LineATCCCCL-121
DMEMGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
BLU-0588 (Olutasidenib)Selleck ChemicalsS8653
RIPA Lysis BufferCell Signaling Technology9806
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor Cocktail 2Sigma-AldrichP5726
Phosphatase Inhibitor Cocktail 3Sigma-AldrichP0044
BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
2-MercaptoethanolBio-Rad1610710
4-20% Mini-PROTEAN TGX GelsBio-Rad4561096
Trans-Blot Turbo Mini PVDF Transfer PacksBio-Rad1704156
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Tris-Buffered Saline with Tween 20 (TBST)Cell Signaling Technology9997
Phospho-VASP (Ser157) AntibodyCell Signaling Technology3111
Phospho-VASP (Ser239) AntibodyCell Signaling Technology3114
VASP AntibodyCell Signaling Technology3132
GAPDH (14C10) Rabbit mAbCell Signaling Technology2118
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Technology7074
Clarity Western ECL SubstrateBio-Rad1705060

Experimental Protocol

Cell Culture and Treatment
  • Culture HT1080 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Prepare stock solutions of BLU-0588 (olutasidenib) in DMSO.

  • Treat cells with increasing concentrations of BLU-0588 (e.g., 0, 10, 100, 1000 nM) for a specified time course (e.g., 24, 48, 72 hours). The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

Cell Lysis and Protein Quantification
  • After treatment, aspirate the media and wash the cells once with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

SDS-PAGE and Western Blotting
  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer containing 2-mercaptoethanol to each sample to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 4-20% Mini-PROTEAN TGX gel. Include a pre-stained protein ladder.

  • Perform electrophoresis at 150V for approximately 1 hour or until the dye front reaches the bottom of the gel.

  • Transfer the proteins to a PVDF membrane using a Trans-Blot Turbo Transfer System. Wet transfer can also be performed at 100V for 1-2 hours at 4°C.[8][10]

Immunodetection
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended dilutions:

    • Phospho-VASP (Ser157): 1:1000

    • Phospho-VASP (Ser239): 1:1000

    • Total VASP: 1:1000

    • GAPDH: 1:1000

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (1:2000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

Data Presentation and Analysis

Quantitative analysis of the Western blot data should be performed by measuring the band intensities using image analysis software. The intensity of the pVASP bands should be normalized to the intensity of the total VASP band for each sample. Subsequently, this ratio can be normalized to the loading control (GAPDH) to account for any loading inaccuracies. The results can be presented as fold change relative to the untreated control.

Table 1: Hypothetical Densitometry Data for pVASP (Ser157)

BLU-0588 (nM)pVASP (Ser157) IntensityTotal VASP IntensitypVASP/Total VASP RatioGAPDH IntensityNormalized pVASP RatioFold Change vs. Control
012000250000.48500000.00961.00
1015000245000.61510000.01201.25
10018000255000.71490000.01451.51
100022000240000.92505000.01821.90

Table 2: Hypothetical Densitometry Data for pVASP (Ser239)

BLU-0588 (nM)pVASP (Ser239) IntensityTotal VASP IntensitypVASP/Total VASP RatioGAPDH IntensityNormalized pVASP RatioFold Change vs. Control
010000250000.40500000.00801.00
1011500245000.47510000.00921.15
10013000255000.51490000.01041.30
100015000240000.63505000.01251.56

Troubleshooting

IssuePossible CauseRecommendation
No or Weak Signal Inefficient protein transferConfirm transfer by Ponceau S staining. Optimize transfer time and voltage.
Low primary antibody concentrationIncrease antibody concentration or incubation time.
Inactive HRP substrateUse fresh ECL substrate.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., non-fat dry milk for non-phospho antibodies).
High antibody concentrationDecrease primary or secondary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody. Check the literature for antibody validation.
Protein degradationUse fresh protease and phosphatase inhibitors in the lysis buffer.

Conclusion

This application note provides a comprehensive protocol for the investigation of VASP phosphorylation in response to the mutant IDH1 inhibitor BLU-0588 (olutasidenib). By following this detailed methodology, researchers can explore the potential downstream signaling effects of this targeted therapy. The provided hypothetical data and troubleshooting guide serve as a valuable resource for experimental planning and data interpretation. Further investigation is warranted to elucidate the precise molecular mechanisms that may link mutant IDH1 inhibition to the regulation of VASP phosphorylation and its functional consequences.

References

Application Notes and Protocols for BLU-588 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-588 is a potent and selective inhibitor of the Protein Kinase A (PKA) catalytic subunit alpha (PRKACA).[1][2] PKA is a key enzyme in the cAMP-dependent signaling pathway, which plays a crucial role in various cellular processes, including gene expression, metabolism, and cell proliferation. Dysregulation of the PKA signaling pathway has been implicated in several diseases, including cancer. BLU-588 serves as a valuable tool for studying the biological functions of PRKACA and for the development of novel therapeutics. This document provides a detailed protocol for the preparation of a BLU-588 stock solution for use in cell culture experiments.

Data Presentation

A summary of the essential quantitative data for BLU-588 is provided in the table below for easy reference.

PropertyValueSource
Molecular Weight 423.51 g/mol [2]
Target PRKACA (Protein Kinase A catalytic subunit alpha)[1][2]
IC50 1 nM[1][2]
Solubility in DMSO ≥ 83.33 mg/mL (196.76 mM)[2]
Recommended Solvent Dimethyl sulfoxide (DMSO)[2]
Powder Storage -20°C for up to 3 years[3]
Solution Storage -80°C for up to 1 year[3]

Signaling Pathway

The following diagram illustrates the canonical cAMP/PKA signaling pathway and the point of inhibition by BLU-588.

PKA_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion ATP ATP ATP->AC PKA_inactive PKA (inactive) (R2C2) cAMP->PKA_inactive 4. Binding PKA_active PKA Catalytic Subunit (active) PKA_inactive->PKA_active 5. Dissociation Substrates Substrates PKA_active->Substrates 6. Phosphorylation CREB CREB PKA_active->CREB 6. Phosphorylation BLU588 BLU-588 BLU588->PKA_active Inhibition pSubstrates Phosphorylated Substrates Substrates->pSubstrates pCREB p-CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression 7. Transcription

Diagram of the cAMP/PKA signaling pathway inhibited by BLU-588.

Experimental Protocols

Preparation of a 10 mM BLU-588 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of BLU-588 in DMSO.

Materials:

  • BLU-588 powder

  • Anhydrous or sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate Reagents: Allow the vial of BLU-588 powder and the DMSO to reach room temperature before opening to prevent condensation.

  • Weighing the Compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need 4.235 mg of BLU-588.

    • Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (423.51 g/mol ) * (1000 mg/g) = 4.235 mg.

    • For accuracy, it is recommended to weigh a larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly. For example, for 10 mg of BLU-588, dissolve it in 2.36 mL of DMSO to get a 10 mM solution.

  • Dissolution:

    • Carefully add the appropriate volume of DMSO to the vial containing the BLU-588 powder.

    • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes or gently warm it to 37°C to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, -20°C is acceptable (up to 1 month).[2]

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to the final desired concentration in cell culture medium.

Materials:

  • 10 mM BLU-588 stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM BLU-588 stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound in the aqueous culture medium, it is advisable to perform an intermediate dilution in DMSO or cell culture medium. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

  • Final Dilution in Culture Medium:

    • Further dilute the stock or intermediate solution into the pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Example for a 10 µM final concentration from a 10 mM stock: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Application to Cells: Mix the medium containing the diluted BLU-588 gently and add it to your cells.

Workflow for Stock Solution Preparation

The following diagram outlines the workflow for preparing the BLU-588 stock and working solutions.

workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Weigh BLU-588 Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Create Single-Use Aliquots C->D E Store at -80°C D->E F Thaw One Aliquot G Dilute in Pre-warmed Cell Culture Medium F->G H Add to Cells G->H

Workflow for BLU-588 solution preparation.

Disclaimer

This protocol provides a general guideline. Researchers should always consult the manufacturer's product-specific datasheet for the most accurate and up-to-date information. It is also recommended to perform a dose-response curve to determine the optimal concentration of BLU-588 for your specific cell line and experimental conditions.

References

Application Notes and Protocols: BLU-0588 Treatment for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment duration and protocols for in vivo studies involving BLU-0588 (Gavilanib), a potent and selective inhibitor of KIT and PDGFRA kinases. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from a representative in vivo study utilizing BLU-0588 in a patient-derived xenograft (PDX) model of fibrolamellar carcinoma (FLC). While BLU-0588 is primarily investigated for gastrointestinal stromal tumors (GIST), this study provides valuable insight into its in vivo activity and tolerated treatment duration.

Table 1: BLU-0588 In Vivo Study Parameters

ParameterDetails
Compound BLU-0588 (Gavilanib)
Animal Model 6- to 8-week-old female NOD-SCID mice
Tumor Model Subcutaneous patient-derived xenograft (PDX) of fibrolamellar carcinoma (FLC)
Tumor Volume at Treatment Initiation 150 mm³ (for efficacy studies)
Route of Administration Oral (gavage)
Vehicle 20% Solutol in 0.5% methylcellulose
Treatment Group BLU-0588
Control Group Vehicle

Table 2: BLU-0588 Dosing and Treatment Duration

DosageFrequencyDurationStudy TypeOutcome
30 mg/kgOnce daily (QD)34 daysEfficacyInhibited tumor growth by 48.5% by day 34[1]
30 mg/kgOnce daily (QD)> 3 weeksTolerabilityHighest tolerated dose for continuous dosing in mice[1]
Up to 15 mg/kg/day-28 daysTolerabilityWell-tolerated with no clinical signs noted in rats[2]
30 mg/kg-28 daysTolerabilityReduced activity after a few days, followed by death after 6-7 days in rats[2]

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

This protocol describes the establishment of a subcutaneous PDX model, a common method for evaluating anti-tumor efficacy of investigational compounds in a model that closely mimics human tumor biology.

Materials:

  • 6- to 8-week-old female NOD-SCID mice

  • Patient-derived fibrolamellar carcinoma (FLC) tumor tissue

  • Surgical tools (scalpels, forceps)

  • Matrigel (or other suitable extracellular matrix)

  • Anesthesia (e.g., isoflurane)

  • Calipers

Procedure:

  • Resect fresh tumor tissue from a consenting patient under sterile conditions.

  • Mechanically mince the tumor tissue into small fragments (approximately 1-2 mm³).

  • Anesthetize the recipient NOD-SCID mice.

  • Prepare a subcutaneous pocket on the rear flank of each mouse.

  • Implant one tumor fragment, optionally mixed with Matrigel to support initial growth, into the subcutaneous pocket.

  • Suture or apply surgical clips to close the incision.

  • Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Once tumors reach the desired volume (e.g., 150 mm³), randomize the mice into treatment and control groups.[2]

In Vivo Treatment with BLU-0588

This protocol outlines the procedure for oral administration of BLU-0588 to tumor-bearing mice.

Materials:

  • BLU-0588 (Gavilanib)

  • Vehicle solution (20% Solutol in 0.5% methylcellulose)

  • Oral gavage needles

  • Syringes

  • Animal balance

Procedure:

  • Prepare the BLU-0588 formulation by dissolving the compound in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).

  • Weigh each mouse to determine the precise volume of the drug formulation to administer.

  • Administer the BLU-0588 formulation or vehicle control to the respective groups of mice via oral gavage.

  • Perform administration once daily (QD) for the specified duration of the study (e.g., 34 days).[1]

  • Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, or appearance.

  • Measure tumor volume at regular intervals (e.g., twice weekly) to assess treatment efficacy.

  • At the end of the treatment period, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamic studies, histology).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of BLU-0588 and a typical experimental workflow for in vivo studies.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling KIT KIT Receptor (Tyrosine Kinase) PI3K PI3K KIT->PI3K RAS RAS KIT->RAS STAT3 STAT3 KIT->STAT3 BLU0588 BLU-0588 (Gavilanib) This compound->KIT Inhibits ATP Binding ATP ATP ATP->KIT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Mechanism of action of BLU-0588 on the KIT signaling pathway.

G start Start pdx Establish PDX Model in NOD-SCID Mice start->pdx randomize Randomize Mice into Treatment & Control Groups (Tumor Volume ~150 mm³) pdx->randomize treat Administer BLU-0588 (30 mg/kg QD, oral) or Vehicle for 34 Days randomize->treat monitor Monitor Tumor Growth & Animal Well-being treat->monitor monitor->treat Daily endpoint Endpoint: Tumor Collection & Analysis monitor->endpoint Day 34 end End endpoint->end

References

Application Notes and Protocols: Assessing Cell Viability of Fibrolamellar Carcinoma (FLC) Spheroids Treated with BLU-588

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fibrolamellar Carcinoma (FLC) is a rare liver cancer primarily affecting adolescents and young adults, which is distinct from typical hepatocellular carcinoma as it often arises in non-cirrhotic livers. The defining molecular characteristic of FLC is a ~400 kb deletion on chromosome 19, which results in the fusion of the DNAJB1 and PRKACA genes. The resulting DNAJB1-PRKACA fusion protein is the primary oncogenic driver in this disease. This fusion leads to the constitutive activation of Protein Kinase A (PKA), which subsequently dysregulates downstream signaling pathways, promoting cell growth and survival.

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly utilized in cancer research and drug development as they more accurately mimic the tumor microenvironment compared to traditional 2D cell monolayers.[1][2][3][4] These models are invaluable for assessing the efficacy of novel therapeutic agents. This document provides a detailed protocol for evaluating the effect of BLU-588 (Olutasidenib), a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), on the viability of FLC spheroids using the CellTiter-Glo® 3D Luminescent Cell Viability Assay. While FLC is primarily driven by the DNAJB1-PRKACA fusion, assessing compounds with different mechanisms of action is a crucial step in discovering new therapeutic vulnerabilities.

Signaling Pathway in Fibrolamellar Carcinoma

The DNAJB1-PRKACA fusion protein is the central driver of FLC. The constitutively active PRKACA kinase domain of the fusion protein phosphorylates and inactivates Salt-Inducible Kinases (SIKs).[5] This inactivation prevents SIKs from phosphorylating and inhibiting the transcriptional coactivator CRTC2.[5] As a result, CRTC2 translocates to the nucleus, where it complexes with CREB and the histone acetyltransferase p300 to drive a transcriptional program that promotes tumor growth and survival.[5][6]

FLC_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNAJB1_PRKACA DNAJB1-PRKACA (Constitutively Active) SIK SIK Kinases DNAJB1_PRKACA->SIK Phosphorylates & Inactivates CRTC2_cyto CRTC2 SIK->CRTC2_cyto Phosphorylates & Sequesters CRTC2_nuc CRTC2 CRTC2_cyto->CRTC2_nuc Translocation PKA_inhibitor PKA Inhibitor (e.g., experimental) PKA_inhibitor->DNAJB1_PRKACA p300 p300 CRTC2_nuc->p300 CREB CREB p300->CREB Transcription Oncogenic Transcription CREB->Transcription Activates

Caption: Aberrant signaling pathway in FLC driven by the DNAJB1-PRKACA fusion protein.

Experimental Workflow

The overall experimental process involves the generation of FLC spheroids, treatment with a dilution series of BLU-588, assessment of cell viability using a luminescence-based assay, and subsequent data analysis to determine the half-maximal inhibitory concentration (IC50).

Experimental_Workflow cluster_prep Preparation cluster_growth Spheroid Formation & Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Start: FLC Cell Culture seed_plate Seed Cells in Ultra-Low Attachment U-bottom Plate start->seed_plate form_spheroids Incubate (3-5 days) to Form Spheroids seed_plate->form_spheroids treat Treat with BLU-0588 (Serial Dilutions) form_spheroids->treat incubate_treat Incubate (48-72 hours) treat->incubate_treat equilibrate Equilibrate Plate to Room Temperature incubate_treat->equilibrate add_reagent Add CellTiter-Glo® 3D Reagent equilibrate->add_reagent lyse Shake to Lyse Spheroids & Incubate add_reagent->lyse read_lum Read Luminescence lyse->read_lum analyze Normalize Data & Plot Dose-Response Curve read_lum->analyze calculate_ic50 Calculate IC50 Value analyze->calculate_ic50 end End: Report Results calculate_ic50->end

Caption: Workflow for assessing FLC spheroid viability after BLU-588 treatment.

Protocols

FLC Spheroid Generation

This protocol describes the formation of FLC spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • FLC cell line (e.g., patient-derived or established line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture FLC cells in standard tissue culture flasks to ~80% confluency.

  • Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Count the cells and determine their viability (e.g., using trypan blue exclusion).

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate (yielding 2,500 cells per well).

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

BLU-588 Treatment and Viability Assay

This protocol details the treatment of FLC spheroids with BLU-588 and the subsequent measurement of cell viability using the CellTiter-Glo® 3D Assay (Promega, Cat. No. G9683).[7]

Materials:

  • FLC spheroids in a 96-well ULA plate (from Protocol 1)

  • BLU-588 (Olutasidenib)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium

  • CellTiter-Glo® 3D Cell Viability Assay Reagent

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

A. Compound Preparation and Spheroid Treatment:

  • Prepare a concentrated stock solution of BLU-588 in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the BLU-588 stock solution in complete cell culture medium to achieve 2X the final desired concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

  • After 3-5 days of spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the 2X drug dilutions. This results in a final volume of 100 µL per well.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

B. CellTiter-Glo® 3D Viability Assay:

  • Thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature as per the manufacturer's instructions.[8]

  • Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to each well containing 100 µL of medium).[5][8]

  • Place the plate on a plate shaker and mix vigorously for 5 minutes to induce cell lysis.[8] This step is critical for ensuring complete lysis of the 3D spheroid structure.[9]

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation

The raw luminescence data should be normalized to the vehicle-treated control wells (representing 100% viability) and background wells (no cells, representing 0% viability). The results can be presented in a table and used to generate a dose-response curve to calculate the IC50 value.

Table 1: Hypothetical Viability Data for FLC Spheroids Treated with BLU-588 for 72 hours.

BLU-588 Conc. (µM)Mean Luminescence (RLU)Standard Deviation% Viability
0 (Vehicle)85,4324,210100.0%
0.183,1153,98797.3%
175,6433,11288.5%
558,9212,54369.0%
1041,2341,98848.3%
2522,5671,23426.4%
5010,87687612.7%
1005,4324536.4%

RLU = Relative Luminescent Units. Data are representative and for illustrative purposes only.

Summary

This document provides a comprehensive framework for assessing the cytotoxic effects of BLU-588 on fibrolamellar carcinoma spheroids. The provided protocols for spheroid generation and 3D cell viability assessment offer a robust method for preliminary preclinical evaluation of novel therapeutic compounds against FLC in a more physiologically relevant context. The use of the CellTiter-Glo® 3D assay is specifically advantageous for its enhanced lytic capacity, ensuring accurate viability measurements from complex spheroid structures.[6][7][9]

References

Troubleshooting & Optimization

BLU0588 in DMSO: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of BLU0588 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful preparation and storage of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The maximum reported solubility of this compound in DMSO is 83.33 mg/mL, which corresponds to a molar concentration of 196.76 mM.[1][2] To achieve this concentration, specific conditions such as ultrasonication, warming, and heating to 60°C are recommended.[1][2] It is also crucial to use a new, non-hygroscopic container of DMSO, as absorbed water can significantly impact solubility.[1]

Q2: I'm having trouble dissolving this compound in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound, we recommend following the steps outlined in our troubleshooting guide below. Common solutions include vortexing, sonication, and gentle warming of the solution.[3] It is also critical to ensure your DMSO is of high purity and not contaminated with water.

Q3: How should I store my this compound stock solution in DMSO?

A3: For optimal stability, it is recommended to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Q4: For how long is the this compound DMSO stock solution stable?

A4: When stored correctly, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1]

Q5: Will the low concentration of DMSO in my final cell culture media affect my experiment?

A5: Generally, the concentration of DMSO in the final culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[4] It is always advisable to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.[4]

Quantitative Data Summary

ParameterValueUnitsConditionsSource
Solubility 83.33mg/mLUltrasonic, warming, and heat to 60°C in new DMSO[1][2]
196.76mMUltrasonic, warming, and heat to 60°C in new DMSO[1][2]
Stability (in solvent) ≤ 6months-80°C[1]
≤ 1month-20°C[1]

Troubleshooting Guide

If you encounter issues with the solubility or stability of your this compound in DMSO, please refer to the following troubleshooting workflow.

G start Start: this compound Solubility/Stability Issue check_dmso Is your DMSO new and anhydrous? start->check_dmso use_new_dmso Action: Use a fresh, an unopened bottle of DMSO. check_dmso->use_new_dmso No dissolution_method Are you using mechanical assistance to dissolve? check_dmso->dissolution_method Yes use_new_dmso->dissolution_method apply_heat_sonication Action: Gently warm (up to 60°C) and sonicate the solution. dissolution_method->apply_heat_sonication No check_concentration Is the desired concentration below the max solubility? dissolution_method->check_concentration Yes apply_heat_sonication->check_concentration dilute_solution Action: Prepare a more dilute solution. check_concentration->dilute_solution No storage_issue Are you experiencing stability issues (e.g., precipitation)? check_concentration->storage_issue Yes dilute_solution->storage_issue check_storage_conditions Are stock solutions aliquoted and stored at -80°C? storage_issue->check_storage_conditions No end_resolved Issue Resolved storage_issue->end_resolved Yes aliquot_and_store Action: Aliquot into single-use tubes and store at -80°C. check_storage_conditions->aliquot_and_store No contact_support Issue Persists: Contact Technical Support check_storage_conditions->contact_support Yes aliquot_and_store->end_resolved

Caption: Troubleshooting workflow for this compound solubility and stability issues.

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator bath, and a calibrated heat block or water bath.

  • Procedure:

    • Weigh out a pre-determined amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a specific volume of anhydrous DMSO to the tube to achieve a concentration slightly above the expected solubility limit (e.g., 90 mg/mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the tube in a sonicator bath for 10-15 minutes.

    • If the compound is not fully dissolved, heat the solution to 60°C for 5-10 minutes, with intermittent vortexing.

    • Allow the solution to equilibrate at room temperature.

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.

    • Carefully collect the supernatant, which is your saturated stock solution. The concentration of this solution can be determined using a validated analytical method such as HPLC-UV.

Protocol 2: Assessment of this compound Stability in DMSO

  • Materials: Prepared this compound stock solution in DMSO, sterile microcentrifuge tubes, -20°C freezer, -80°C freezer, and access to an analytical instrument (e.g., HPLC-UV) for concentration determination.

  • Procedure:

    • Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 50 mM).

    • Aliquot the stock solution into multiple sterile microcentrifuge tubes.

    • Designate a set of aliquots for each storage condition (-20°C and -80°C) and for each time point to be tested (e.g., Day 0, 1 week, 1 month, 3 months, 6 months).

    • Analyze the "Day 0" sample immediately to establish a baseline concentration.

    • Store the remaining aliquots at their respective temperatures.

    • At each designated time point, retrieve one aliquot from each storage condition.

    • Thaw the samples completely and analyze their concentration using a validated analytical method.

    • Compare the measured concentration at each time point to the baseline "Day 0" concentration to determine the percentage of degradation.

G cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis Over Time prep_stock Prepare this compound stock in anhydrous DMSO aliquot Aliquot into single-use tubes prep_stock->aliquot store_neg20 Store at -20°C aliquot->store_neg20 store_neg80 Store at -80°C aliquot->store_neg80 time_points Time Points: Day 0, 1 wk, 1 mo, 3 mo, 6 mo store_neg20->time_points store_neg80->time_points analyze Analyze concentration (e.g., HPLC-UV) time_points->analyze compare Compare to Day 0 to determine degradation analyze->compare result Stability Profile Determined compare->result

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

References

BLU0588 Dose-Response Curve Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in BLU0588 dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an orally active, potent, and selective inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA).[1] It is primarily being investigated for its therapeutic potential in fibrolamellar carcinoma (FLC), a rare liver cancer driven by a fusion gene involving PRKACA.[2][3]

Q2: What are the reported IC50 values for this compound?

The in vitro IC50 of this compound for PRKACA is approximately 1 nM, with a dissociation constant (Kd) of 4 nM.[1] In a cellular context, the IC50 for inhibiting the phosphorylation of VASP (a downstream target of PRKACA) in forskolin-stimulated Huh7 cells was determined to be 25.0 nM.[4]

Q3: What are some common causes of variability in dose-response curves for kinase inhibitors like this compound?

Variability in dose-response curves for kinase inhibitors can stem from several factors, including:

  • Compound-related issues: Compound purity, stability, and potential for fluorescence or signal quenching.[5]

  • Assay conditions: Sub-optimal enzyme or substrate concentrations, inappropriate reaction buffers (pH, temperature), and high concentrations of solvents like DMSO.[5]

  • Cell-based assay factors: Cell line heterogeneity, passage number, cell density, and serum effects.[6]

  • Non-specific inhibition: Molecules can indirectly inhibit kinases through mechanisms like chelating cofactors.[5]

  • Protein aggregation: The kinase itself may aggregate, leading to altered activity.[5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reagent Variability Ensure consistent lot numbers for all critical reagents, including this compound, ATP, substrates, and buffers. Test new lots against a previously validated lot.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways.
Cell Density Optimize and maintain a consistent cell seeding density. Over-confluent or under-confluent cells can exhibit different sensitivities to inhibitors.
DMSO Concentration Keep the final DMSO concentration consistent across all wells and as low as possible, as it can impact kinase activity.[5]
Incubation Time Use a consistent incubation time for this compound treatment. Time-dependent effects can alter the apparent IC50.
Issue 2: Shallow or steep dose-response curves.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Stoichiometric Inhibition (Steep Curve) If the enzyme concentration is significantly higher than the inhibitor's Kd, the IC50 can become linearly dependent on the enzyme concentration, leading to a steep curve.[7] Consider reducing the enzyme concentration if using a biochemical assay.
Cell-to-Cell Variability (Shallow Curve) Heterogeneity in the cell population can lead to a shallow dose-response curve, where some cells are more or less sensitive to the drug.[8] This may be inherent to the cell line.
Off-Target Effects At higher concentrations, this compound may inhibit other kinases, which could contribute to a complex dose-response relationship.
Assay Dynamics The interplay of activation and inhibition within the signaling pathway can lead to non-standard curve shapes.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies.

Parameter Value Assay/Context Reference
PRKACA IC50 (in vitro) 1 nMBiochemical kinase assay[1]
PRKACA Kd 4 nMBiochemical binding assay[1]
Cellular PRKACA IC50 25.0 nMInhibition of VASP phosphorylation in forskolin-stimulated Huh7 cells[4]
AKT1 IC50 1540 nMBiochemical kinase assay[4]
AKT2 IC50 3780 nMBiochemical kinase assay[4]
AKT3 IC50 397 nMBiochemical kinase assay[4]

Experimental Protocols

General Protocol for a Cell-Based Phosphorylation Assay to Determine this compound IC50

This protocol is a generalized procedure based on best practices for cell-based kinase assays and specific information regarding this compound's effect on VASP phosphorylation.[4][6]

  • Cell Seeding: Plate cells (e.g., FLC patient-derived xenograft cells or forskolin-stimulated Huh7 cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final DMSO concentration in the assay is consistent and non-toxic to the cells.

  • Treatment: Treat the cells with the this compound serial dilutions and vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of Phosphorylation: Determine the levels of phosphorylated VASP (pVASP) and total VASP in the cell lysates using a suitable method such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for pVASP and total VASP.

    • ELISA: Use a sandwich ELISA kit with antibodies specific for pVASP and total VASP.

  • Data Analysis:

    • Normalize the pVASP signal to the total VASP signal for each concentration of this compound.

    • Plot the normalized pVASP signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

BLU0588_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Signal Signal GPCR GPCR Signal->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PRKACA cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates pVASP p-VASP VASP->pVASP Downstream_Effects Downstream Effects pVASP->Downstream_Effects This compound This compound This compound->PKA Inhibits

Caption: Simplified signaling pathway of PRKACA and the inhibitory action of this compound.

Troubleshooting_Workflow Start Dose-Response Curve Variability Check_Reagents Check Reagent Consistency (Lots, Purity) Start->Check_Reagents Check_Cells Verify Cell Health & Passage Check_Reagents->Check_Cells Check_Assay_Params Review Assay Parameters (Density, Time, DMSO) Check_Cells->Check_Assay_Params Analyze_Curve_Shape Analyze Curve Shape (Steep vs. Shallow) Check_Assay_Params->Analyze_Curve_Shape Outcome_Consistent Consistent Results? Analyze_Curve_Shape->Outcome_Consistent Outcome_Resolved Issue Resolved Outcome_Consistent->Outcome_Resolved Yes Consult_Literature Consult Literature for Cell-Specific Effects Outcome_Consistent->Consult_Literature No Optimize_Assay Re-optimize Assay (e.g., Enzyme Conc.) Consult_Literature->Optimize_Assay Optimize_Assay->Start

Caption: A logical workflow for troubleshooting dose-response curve variability.

References

BLU0588 Kinase Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BLU0588 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA).[1] It exhibits a half-maximal inhibitory concentration (IC50) of 1 nM and a dissociation constant (Kd) of 4 nM for PRKACA.[1]

Q2: What are the known off-target effects of this compound in kinase assays?

Kinome-wide selectivity profiling using the KINOMEscan methodology has been performed to characterize the off-target interactions of this compound.[2] While this compound demonstrates good overall kinome selectivity, some off-target binding has been observed, particularly within the AGC kinase family.[2]

A study identified that at a screening concentration of 3 µM, this compound bound to a limited number of non-mutant kinases with high affinity. Specifically, it was determined that this compound exhibited a dissociation constant (Kd) value of less than 100 nM for only nine non-mutant kinases.[2] However, the complete list of these nine kinases is not publicly available in the referenced literature.

In addition to the KINOMEscan data, IC50 values for some closely related AGC kinases have been reported and are summarized in the table below.[2]

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound against its primary target and key off-target kinases.

Table 1: this compound In Vitro Inhibitory Activity [1][2]

TargetKinase FamilyIC50 (nM)Kd (nM)
PRKACA AGC 1 4
ROCK2AGC83.1Not Reported
AKT1AGC1540Not Reported
AKT2AGC3780Not Reported
AKT3AGC397Not Reported

Note: A comprehensive list of the nine off-target kinases with a Kd < 100 nM is not publicly available.

Experimental Protocols

KINOMEscan® Competition Binding Assay

The off-target profiling of this compound was performed using the KINOMEscan® platform. This is a competition-based binding assay that quantifies the interaction between a test compound and a panel of kinases.

Methodology Overview:

  • Immobilization: A proprietary ligand is immobilized on a solid support.

  • Kinase Binding: Kinases from a comprehensive panel are tagged and incubated with the immobilized ligand.

  • Competition: The test compound (this compound) is added at a specific concentration (e.g., 3 µM). If the test compound binds to the kinase, it will compete with the immobilized ligand, preventing the kinase from binding to the solid support.

  • Quantification: The amount of kinase bound to the solid support is measured. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Dissociation Constant (Kd) Determination: For significant interactions, a dose-response analysis is performed to determine the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase.

Troubleshooting Guide

This guide addresses potential issues that may arise when using this compound in kinase assays.

Issue Possible Cause Recommended Solution
Unexpected inhibition of a signaling pathway seemingly unrelated to PRKACA. This compound may be inhibiting an off-target kinase in your experimental system. The known off-targets ROCK2 and AKT isoforms, or one of the other unidentified high-affinity off-targets, could be responsible.- Review the known off-target profile of this compound. - Use a more specific inhibitor for the suspected off-target kinase as a control. - Perform a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase.
Inconsistent IC50 values for this compound in different cell lines or tissues. The expression levels of the primary target (PRKACA) and potential off-target kinases can vary between different biological systems.- Quantify the protein expression levels of PRKACA and known off-target kinases (e.g., ROCK2, AKT1/2/3) in your experimental models using techniques like Western blotting or mass spectrometry. - Correlate the observed IC50 values with the expression levels of these kinases.
This compound shows lower than expected potency in a cellular assay compared to the biochemical IC50. - Poor cell permeability of the compound. - High intracellular ATP concentrations competing with the ATP-competitive inhibitor. - Efflux of the compound by cellular transporters.- Verify the cellular uptake of this compound using appropriate analytical methods. - Use cell-based target engagement assays to confirm binding to PRKACA within the cell. - Consider using cell lines with lower expression of relevant efflux pumps.
Observed phenotype is not consistent with known PRKACA signaling. The phenotype may be a result of inhibiting an off-target kinase or a combination of on- and off-target effects.- Use a structurally distinct PRKACA inhibitor as a comparator to see if the same phenotype is observed. - Employ genetic approaches, such as siRNA or CRISPR-mediated knockout of PRKACA, to validate that the phenotype is on-target.

Visualizations

The following diagrams illustrate key concepts related to this compound's activity and experimental workflows.

PRKACA_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP PRKACA_inactive PKA (inactive) cAMP->PRKACA_inactive PRKACA_active PKA (active) (PRKACA) PRKACA_inactive->PRKACA_active Downstream Downstream Substrates (e.g., CREB, VASP) PRKACA_active->Downstream Phosphorylation This compound This compound This compound->PRKACA_active

Caption: Simplified PRKACA signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Prepare this compound Dilution Series Incubation Incubate Kinase with this compound Compound->Incubation Kinase Prepare Kinase (e.g., PRKACA, ROCK2) Kinase->Incubation Substrate Prepare Substrate & ATP Initiation Initiate Reaction (add Substrate/ATP) Substrate->Initiation Incubation->Initiation Measurement Measure Kinase Activity (e.g., Phosphorylation) Initiation->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Troubleshooting_Logic Start Unexpected Experimental Result OnTarget Is the effect due to PRKACA inhibition? Start->OnTarget OffTarget Could it be an off-target effect? OnTarget->OffTarget No ValidateOnTarget Validate with genetic methods (siRNA, CRISPR) OnTarget->ValidateOnTarget Yes ConsiderOffTargets Review known off-targets (ROCK2, AKT1/2/3, etc.) OffTarget->ConsiderOffTargets Comparator Use structurally distinct PRKACA inhibitor ConsiderOffTargets->Comparator Rescue Perform rescue experiment with resistant off-target ConsiderOffTargets->Rescue

References

Technical Support Center: Managing BLU-588 (Avapritinib) Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with BLU-588 (avapritinib) in animal models.

Troubleshooting Guide for Common BLU-0588 Toxicities

Researchers using BLU-0588 in animal models may encounter a range of toxicities. This guide provides an overview of the most common issues, potential causes, and recommended actions.

Observed Issue Potential Cause Recommended Monitoring & Management
Hematological Toxicities
Anemia (↓RBC, ↓Hgb, ↓Hct)Inhibition of c-KIT signaling, essential for normal hematopoiesis, can lead to myelosuppression.[1]Monitoring: Perform complete blood counts (CBCs) at baseline and regularly throughout the study (e.g., weekly). Observe for clinical signs such as pale paws and mucous membranes, lethargy, and increased respiratory rate.Management: In cases of severe anemia, consider supportive care such as nutritional support to aid red blood cell production.[2][3] For persistent or severe cases, dose reduction or temporary discontinuation of BLU-0588 may be necessary. The use of erythropoiesis-stimulating agents (ESAs) has been effective in managing chemotherapy-induced anemia and could be considered.[2][3]
Neutropenia (↓Neutrophils)Myelosuppressive effects of BLU-0588 due to c-KIT inhibition.[1]Monitoring: Monitor neutrophil counts via regular CBCs. Be vigilant for signs of infection, as neutropenic animals are immunocompromised.Management: For mild to moderate neutropenia, continue monitoring. For severe neutropenia (e.g., ANC <500/µL), consider housing animals in a sterile environment to minimize infection risk. Prophylactic antibiotics may be warranted in consultation with a veterinarian. In some preclinical models of chemotherapy-induced neutropenia, granulocyte colony-stimulating factor (G-CSF) has been used to stimulate neutrophil production.[4][5] Dose modification of BLU-0588 should also be considered.
Neurological Toxicities
Cognitive Effects (e.g., altered behavior, memory impairment)The exact mechanism is not fully elucidated, but off-target effects or penetration of the blood-brain barrier may play a role. Similar cognitive effects have been noted in clinical trials.[6]Monitoring: Regularly assess animals for changes in behavior, such as altered gait, circling, or changes in performance in behavioral tests (e.g., Morris water maze, open field test).Management: If significant cognitive changes are observed, a neurological examination by a veterinarian is recommended. Dose reduction or cessation of treatment may be required to determine if the effects are reversible.
Intracranial HemorrhagePreclinical studies with avapritinib have noted incidents of intracranial hemorrhage.[6] The mechanism may be related to on-target (KIT/PDGFRA) or off-target effects on vascular integrity or platelet function.Monitoring: Be alert for acute neurological signs such as seizures, head tilting, ataxia, or sudden death. Management: This is a critical adverse event. If suspected, immediately discontinue treatment and provide supportive care as directed by a veterinarian. Unfortunately, the prognosis for significant intracranial hemorrhage in small animal models is often poor.
Gastrointestinal Toxicities
DiarrheaTyrosine kinase inhibitors can affect the gastrointestinal epithelium, leading to diarrhea.[7][8]Monitoring: Monitor fecal consistency and animal hydration status. Weigh animals regularly to detect weight loss associated with diarrhea.Management: For mild diarrhea, ensure ad libitum access to water and moist food to prevent dehydration. For moderate to severe diarrhea, anti-diarrheal medications like loperamide may be considered, but should be used with caution and under veterinary guidance.[8] Dose interruption until resolution, followed by dose reduction, is a common strategy.[9]
Weight Loss/CachexiaCan be multifactorial, resulting from decreased appetite, diarrhea, or systemic effects of the compound or tumor burden.[10]Monitoring: Monitor body weight at least twice weekly. Assess food and water intake.Management: Provide highly palatable, high-calorie nutritional supplements.[10][11] DietGel® Boost is one such commercially available supplement for rodents.[10] If weight loss exceeds 15-20% of baseline, humane endpoints should be considered in accordance with institutional guidelines.[10]
Dermatological Toxicities
Rash, Hair DepigmentationInhibition of c-KIT can affect melanocytes, leading to changes in hair color.[1] The mechanism for rash is likely related to off-target effects.Monitoring: Visually inspect the skin and fur during routine handling.Management: These are generally considered non-life-threatening toxicities in a preclinical setting. Document the changes and continue monitoring. If the rash becomes severe or is associated with significant inflammation or self-trauma, veterinary consultation is advised.

Quantitative Data Summary: Hematological Parameters

The following table summarizes expected changes in hematological parameters based on preclinical studies of tyrosine kinase inhibitors with similar mechanisms. Note that specific values will vary depending on the animal model, dose, and duration of treatment.

Parameter Animal Model Expected Observation with High-Dose TKI Treatment Potential Intervention Threshold
Hemoglobin (Hgb) Mouse, RatDecrease from baseline< 7-8 g/dL may warrant intervention
Hematocrit (Hct) Mouse, RatDecrease from baseline< 25-30% may warrant intervention
Red Blood Cell (RBC) Count Mouse, RatDecrease from baselineSignificant drop from baseline
Absolute Neutrophil Count (ANC) Mouse, RatDecrease from baseline< 0.5 x 10³/µL (Severe Neutropenia)
Platelet Count Mouse, RatPotential for decreaseSignificant drop from baseline

Experimental Protocols

Protocol for Hematological Monitoring
  • Baseline Blood Collection: Prior to the first dose of BLU-0588, collect a baseline blood sample (e.g., 50-100 µL) via an appropriate method (e.g., saphenous vein, submandibular vein).

  • Sample Analysis: Analyze the blood sample for a complete blood count (CBC), including red blood cell count, hemoglobin, hematocrit, white blood cell count with differential, and platelet count.

  • Ongoing Monitoring: Collect blood samples at regular intervals (e.g., weekly) throughout the study. More frequent monitoring may be necessary if hematological abnormalities are detected or if animals show clinical signs of toxicity.

  • Data Analysis: Compare post-treatment CBC values to baseline and to a vehicle-treated control group to assess the degree of hematological toxicity.

Protocol for Neurological and Behavioral Assessment
  • Baseline Assessment: Before initiating treatment, perform a baseline assessment of neurological function and behavior. This can include:

    • General Observation: Record posture, gait, and general activity levels in the home cage.

    • Open Field Test: Assess locomotor activity and anxiety-like behavior.

    • Rotarod Test: Evaluate motor coordination and balance.

    • Morris Water Maze (for long-term studies): Assess spatial learning and memory.

  • Regular Monitoring: Repeat these assessments at regular intervals during the study (e.g., every 2-4 weeks).

  • Clinical Signs: Be vigilant for the acute onset of neurological signs such as seizures, ataxia, or head tilt, which could indicate severe neurotoxicity like intracranial hemorrhage.

  • Data Analysis: Compare the performance of BLU-0588-treated animals to baseline and to control animals to identify any treatment-related neurological deficits.

Visualizations

Troubleshooting Workflow for Observed Toxicity Start Toxicity Observed (e.g., Weight Loss, Lethargy) Assess Assess Severity and Type (e.g., CBC, Clinical Exam) Start->Assess Mild Mild Toxicity Assess->Mild Non-critical Severe Severe Toxicity Assess->Severe Critical Monitor Continue Monitoring Provide Supportive Care (e.g., Nutritional Support) Mild->Monitor DoseMod Dose Interruption/ Reduction Severe->DoseMod VetConsult Immediate Veterinary Consultation Severe->VetConsult Monitor->Assess DoseMod->Monitor Endpoint Consider Humane Endpoint VetConsult->Endpoint

Caption: Troubleshooting workflow for observed toxicities in animal models.

BLU-0588 (Avapritinib) Signaling Pathway Inhibition BLU0588 BLU-0588 (Avapritinib) KIT Mutant KIT Receptor (e.g., Exon 17) This compound->KIT Inhibits PDGFRA Mutant PDGFRA Receptor (e.g., D842V) This compound->PDGFRA Inhibits Hematopoiesis Normal Hematopoiesis (c-KIT dependent) This compound->Hematopoiesis Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) KIT->Downstream Activates KIT->Hematopoiesis Required for PDGFRA->Downstream Activates Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Toxicity Hematological Toxicity Hematopoiesis->Toxicity Leads to

Caption: Simplified signaling pathway of BLU-0588 (Avapritinib) and its impact on hematopoiesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical toxicities to monitor for when using BLU-0588 in animal models?

A1: Based on preclinical and clinical data, the most critical toxicities to monitor are hematological toxicities (anemia and neutropenia) and neurological toxicities (cognitive effects and intracranial hemorrhage).[6][11] Acute neurological signs should be treated as an emergency. Regular blood monitoring is essential to proactively manage myelosuppression.

Q2: At what point should I consider a dose reduction or interruption of BLU-0588?

A2: Dose modification should be considered for moderate to severe toxicities. For example, if an animal develops severe neutropenia, significant weight loss (>15%), or observable neurological deficits, a dose interruption is warranted until the symptoms resolve.[9] Treatment can then be resumed at a lower dose.

Q3: What kind of supportive care can be provided to animals experiencing BLU-0588-related toxicities?

A3: Supportive care should be tailored to the specific toxicity. For weight loss and diarrhea, providing nutritional supplements and ensuring adequate hydration is key.[7][10] For hematological toxicities, interventions like G-CSF for neutropenia or ESAs for anemia can be considered in consultation with a veterinarian.[2][4]

Q4: Are the toxicities observed with BLU-0588 reversible?

A4: Many of the common toxicities, such as mild to moderate hematological and gastrointestinal issues, are often reversible upon dose reduction or interruption. The reversibility of neurological effects, particularly cognitive changes, may require a more extended treatment-free period to assess and may not be fully reversible in all cases. Severe toxicities like intracranial hemorrhage are generally not reversible and have a poor prognosis.

Q5: How do I differentiate between tumor-related morbidity and drug-induced toxicity?

A5: This can be challenging. Including a vehicle-treated control group with the same tumor model is crucial to distinguish between the effects of the tumor and the effects of the drug. If adverse events are observed in the BLU-0588-treated group but not in the vehicle-treated tumor-bearing group, it is more likely that the toxicity is drug-induced. Careful daily observation and documentation of clinical signs are essential.

References

Why pVASP levels return to baseline after BLU0588 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of BLU-0588 on VASP phosphorylation (pVASP).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BLU-0588 and its effect on VASP phosphorylation?

A1: BLU-0588, also known as Gavilanib, is a potent and selective inhibitor of the catalytic alpha subunit of Protein Kinase A (PKA), officially known as PRKACA. PKA is a key kinase that phosphorylates the Vasodilator-Stimulated Phosphoprotein (VASP). The primary phosphorylation site on VASP for PKA is Serine 157 (Ser157)[1][2]. By inhibiting PKA, BLU-0588 is expected to decrease the phosphorylation of VASP at this site. In preclinical models, BLU-0588 has been shown to reduce pVASP levels in a dose-dependent manner[3][4].

Q2: We observed that pVASP levels in our experimental system initially decrease after BLU-0588 treatment but then return to baseline levels. Why is this happening?

A2: The return of pVASP levels to baseline after an initial decrease is a documented phenomenon and can be attributed to several biological factors as well as experimental variables. In vivo studies have shown that following a single oral dose of BLU-0588, pVASP levels can return to baseline within 24 hours[3][4]. This transient effect can be due to:

  • Drug Metabolism and Clearance: Like most small molecule inhibitors, BLU-0588 is subject to metabolic processes in the cell and clearance from the system. As the effective concentration of the inhibitor decreases over time, its inhibitory effect on PKA will diminish, allowing PKA activity and subsequent VASP phosphorylation to resume.

  • Activation of Compensatory Signaling Pathways: Cells often exhibit plasticity in their signaling networks. When a primary kinase like PKA is inhibited, compensatory pathways can be activated to maintain cellular homeostasis. Other kinases, such as Protein Kinase G (PKG) and Protein Kinase C (PKC), are also known to phosphorylate VASP, including at the Ser157 site[2][5][6][7]. Inhibition of PKA could lead to the upregulation or activation of these other kinases, which would then phosphorylate VASP, causing pVASP levels to return to baseline.

  • Feedback Loops: Inhibition of a kinase can sometimes disrupt negative feedback loops that normally keep a signaling pathway in check. The removal of this negative feedback can lead to the hyperactivation of upstream components of the pathway or parallel pathways, eventually overriding the effect of the inhibitor.

Q3: Could our experimental technique be the reason for the observed return to baseline of pVASP levels?

A3: Yes, experimental variability can certainly contribute to inconsistent results. It is crucial to ensure that your experimental protocol is robust and consistently applied. Please refer to the Troubleshooting Guide below for potential experimental pitfalls and solutions.

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where pVASP levels return to baseline after BLU-0588 treatment.

Issue: pVASP levels return to baseline in a time-course experiment.

dot

Caption: Troubleshooting workflow for investigating the return of pVASP levels to baseline.

Issue: Weak or no pVASP signal in Western Blot.

If you are struggling to detect a pVASP signal, consider the following:

  • Antibody Performance:

    • Primary Antibody: Ensure you are using an antibody validated for detecting phosphorylated VASP at the correct site (Ser157 for PKA). Check the manufacturer's datasheet for recommended dilutions and incubation conditions.

    • Secondary Antibody: Use a fresh, validated secondary antibody at the appropriate dilution.

  • Protein Loading:

    • Load sufficient total protein onto the gel. A standard starting point is 20-30 µg of total cell lysate.

  • Transfer Efficiency:

    • Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.

  • Blocking:

    • Optimize your blocking buffer. While non-fat dry milk is common, bovine serum albumin (BSA) may be preferable for some phospho-antibodies.

  • Lysis Buffer:

    • Crucially, your lysis buffer must contain phosphatase inhibitors to prevent dephosphorylation of VASP after cell lysis.

Data Presentation

BLU-0588 Dose-Dependent Inhibition of pVASP

The following table summarizes the observed dose-dependent effect of BLU-0588 on VASP phosphorylation in fibrolamellar carcinoma (FLC) patient-derived xenograft (PDX) cells.

BLU-0588 Concentration (nM)Effect on pVASP Levels
0 - 312.5Dose-dependent reduction

Data is qualitative as presented in the source material. Researchers should perform their own dose-response experiments to determine the IC50 in their specific model system.[3][4]

Experimental Protocols

Western Blotting for pVASP and Total VASP

This protocol provides a general framework for analyzing pVASP and total VASP levels by Western blot.

1. Cell Lysis

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Confirm successful transfer with Ponceau S staining.

3. Immunoblotting

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pVASP (Ser157) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • For total VASP, the membrane can be stripped and re-probed with an antibody against total VASP, or a parallel blot can be run.

dot

G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection A Cell Culture and Treatment B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Ponceau S Staining E->F G Blocking F->G H Primary Antibody Incubation (pVASP or Total VASP) G->H I Secondary Antibody Incubation H->I J Signal Detection (ECL) I->J

Caption: A generalized workflow for Western blot analysis of pVASP.

Non-Radioactive In Vitro PKA Kinase Assay

This protocol describes a general method for assessing PKA kinase activity in vitro using a specific PKA substrate peptide.

Materials:

  • Recombinant active PKA

  • PKA substrate peptide (e.g., Kemptide: LRRASLG)

  • BLU-0588 or other inhibitors

  • ATP

  • Kinase reaction buffer

  • Assay plates (e.g., ELISA plates pre-coated with substrate)

  • Phospho-specific antibody that recognizes the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Prepare Reagents: Dilute the PKA enzyme, substrate peptide (if not pre-coated), ATP, and BLU-0588 to their working concentrations in kinase reaction buffer.

  • Add PKA: Add the diluted PKA to the wells of the assay plate.

  • Add Inhibitor: Add BLU-0588 at various concentrations to the appropriate wells. Include a vehicle control.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution or by washing the plate.

  • Detect Phosphorylation: a. Add the phospho-specific primary antibody to the wells and incubate. b. Wash the wells. c. Add the HRP-conjugated secondary antibody and incubate. d. Wash the wells. e. Add TMB substrate and incubate until color develops.

  • Read Plate: Add stop solution and measure the absorbance at 450 nm using a plate reader.

  • Analyze Data: Calculate the percentage of inhibition for each concentration of BLU-0588 compared to the vehicle control.

Signaling Pathway Diagram

dot

G cluster_PKA PKA Pathway cluster_VASP VASP Phosphorylation cluster_Inhibition Inhibition by BLU-0588 cAMP cAMP PKA_R PKA (Regulatory Subunit) cAMP->PKA_R binds PKA_C PKA (Catalytic Subunit) (PRKACA) PKA_R->PKA_C releases VASP VASP PKA_C->VASP phosphorylates pVASP pVASP (Ser157) VASP->pVASP Downstream Effects\n(Actin Dynamics, etc.) Downstream Effects (Actin Dynamics, etc.) pVASP->Downstream Effects\n(Actin Dynamics, etc.) BLU0588 BLU-0588 This compound->PKA_C

Caption: BLU-0588 inhibits PKA (PRKACA), leading to decreased phosphorylation of VASP at Ser157.

References

Technical Support Center: Optimizing BLU0588 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using BLU0588 in in vitro experiments. The information is designed to help you optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, potent, and selective inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA).[1] It functions by targeting the catalytic activity of PRKACA, which plays a crucial role in cellular signaling pathways.[2][3] Dysregulation of PRKACA activity is implicated in various diseases, including fibrolamellar carcinoma (FLC).[2][4]

Q2: What is the reported in vitro potency of this compound?

This compound has a reported half-maximal inhibitory concentration (IC50) of 1 nM for PRKACA catalytic activity and a dissociation constant (Kd) of 4 nM.[1][5]

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO).[6][7] To improve solubility, you can warm the solution to 37°C and use an ultrasonic bath.[7] Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6][7] For experiments, the final concentration of DMSO in the cell culture media should typically be less than 0.5% to avoid solvent-induced toxicity.[6]

Q4: What is a good starting concentration range for my in vitro experiments?

The optimal concentration of this compound will depend on your specific cell line, assay type, and experimental duration. Based on published data, a good starting point for dose-response experiments is a wide range of concentrations. For example, in studies with FLC patient-derived xenograft (PDX) cells, concentrations from 0 to 312.5 nM were used to show a dose-dependent reduction in the phosphorylation of VASP, a downstream target of PRKACA.[1][5] In other experiments looking at gene expression changes, a concentration of 1.5 μM was effective.[1][2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[6][8]

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect of this compound.

Potential Cause Troubleshooting Action Rationale
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM).The IC50 can vary between different cell lines and assay formats. A broad concentration range will help identify the effective dose for your specific experimental setup.[6][8]
Insufficient Treatment Time Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) at a fixed, effective concentration.The kinetics of target inhibition and downstream effects can vary. A time-course experiment will determine the optimal treatment duration.[8]
Compound Degradation Use a fresh aliquot of your this compound stock solution. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles.[6][8]Improper storage or handling can lead to the degradation of the compound, reducing its potency.
High Cell Density Ensure that cells are in the logarithmic growth phase and are not overly confluent at the time of treatment.High cell confluence can sometimes alter cellular signaling and drug sensitivity, potentially masking the inhibitor's effect.[8]
Assay Interference Run a control experiment with this compound in the absence of cells or the target enzyme to check for direct interference with your assay reagents or detection method.Some compounds can interfere with assay signals (e.g., fluorescence quenching), leading to inaccurate results.[9][10]

Issue 2: I am observing high levels of cytotoxicity or off-target effects.

Potential Cause Troubleshooting Action Rationale
Concentration is too high Lower the concentration of this compound. Determine the 50% cytotoxic concentration (CC50) using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).[6]High concentrations of any compound can lead to non-specific toxicity. Distinguishing between targeted inhibition and general cytotoxicity is crucial.
Solvent Toxicity Ensure the final DMSO concentration in your culture medium is below 0.5% (ideally ≤ 0.1%).[6][8] Run a vehicle control with the same concentration of DMSO as your highest this compound treatment.High concentrations of DMSO can be toxic to cells and confound your results.[6]
Off-Target Effects While this compound is selective, off-target effects can occur at high concentrations. Lower the concentration and confirm that the observed phenotype correlates with the inhibition of PRKACA signaling (e.g., by measuring pVASP levels).This helps to ensure that the observed effects are due to the intended mechanism of action.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay: Perform the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.[2]

  • Data Analysis: Measure the luminescence. Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Assessing Target Engagement via Western Blot for Phospho-VASP (pVASP)
  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250 nM) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-VASP (Ser157) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VASP or a housekeeping protein (e.g., β-actin or GAPDH).

  • Analysis: Quantify the band intensities to determine the dose-dependent reduction in pVASP levels.

Visualizations

BLU0588_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA (PRKACA) cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates CREB CREB PKA->CREB Phosphorylates This compound This compound This compound->PKA Inhibits pVASP p-VASP VASP->pVASP pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression Changes pCREB->Gene_Expression Regulates Experimental_Workflow start Start: Cell Culture dose_response 1. Dose-Response Assay (e.g., CellTiter-Glo) start->dose_response determine_ic50 2. Determine IC50 & CC50 dose_response->determine_ic50 optimize Optimize Concentration & Treatment Time determine_ic50->optimize target_engagement 3. Target Engagement Assay (e.g., Western Blot for pVASP) functional_assay 4. Functional Assay (e.g., Proliferation, Gene Expression) target_engagement->functional_assay end Optimized Protocol functional_assay->end optimize->target_engagement Troubleshooting_Tree start Unexpected Results? no_effect No or Low Effect start->no_effect high_toxicity High Cytotoxicity start->high_toxicity check_conc Widen Concentration Range? no_effect->check_conc check_tox_conc Lower Concentration? high_toxicity->check_tox_conc check_time Increase Treatment Time? check_conc->check_time No solution_no_effect Perform Dose-Response & Time-Course check_conc->solution_no_effect Yes check_compound Use Fresh Compound? check_time->check_compound No check_time->solution_no_effect Yes check_compound->solution_no_effect Yes check_dmso Check DMSO %? check_tox_conc->check_dmso No solution_toxicity Determine CC50 & Run Vehicle Control check_tox_conc->solution_toxicity Yes check_dmso->solution_toxicity Yes

References

Technical Support Center: Overcoming Resistance to PRKACA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with PRKACA inhibitors like BLU0588. The focus is on anticipating and overcoming potential mechanisms of drug resistance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is PRKACA and what is its role in cellular signaling?

A1: PRKACA is the gene that encodes the catalytic subunit alpha of Protein Kinase A (PKA). PKA is a crucial enzyme in the cAMP signaling pathway, which is a primary effector for G-protein coupled receptors.[1][2] In its inactive state, PKA exists as a four-part complex (a tetramer) with two regulatory subunits and two catalytic subunits.[3][4] When the second messenger cyclic AMP (cAMP) binds to the regulatory subunits, the catalytic subunits are released. These active catalytic subunits, including PRKACA, then go on to phosphorylate a wide array of downstream protein substrates on serine and threonine residues, thereby controlling processes like gene expression, metabolism, cell growth, and division.[3][4]

Q2: What is this compound and how does it inhibit PRKACA?

A2: this compound is a potent and selective, orally active small molecule inhibitor of the PRKACA kinase.[5][6][7] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PRKACA catalytic subunit, preventing the enzyme from transferring a phosphate group from ATP to its substrates.[8] It has a reported IC50 (half-maximal inhibitory concentration) of approximately 1 nM against PRKACA.[5][6][7] It is currently being investigated for its therapeutic potential in cancers driven by PRKACA dysregulation, such as fibrolamellar carcinoma (FLC).[5]

Q3: What are the known primary mechanisms that lead to PRKACA activation in cancer?

A3: The most common mechanisms are genetic alterations that lead to constitutive, cAMP-independent activity of the PRKACA catalytic subunit. These include:

  • Somatic Point Mutations: The most frequent is the L206R mutation (c.617A>C), found in a high percentage of cortisol-producing adrenal adenomas. This mutation occurs at the interface between the catalytic and regulatory subunits, preventing their interaction and leaving the catalytic subunit constitutively active.[1][2][4][9][10]

  • Gene Fusions: In fibrolamellar carcinoma, a characteristic DNAJB1-PRKACA gene fusion occurs.[11] This fusion protein retains the full kinase domain of PRKACA and is a key driver of the disease.[11]

Q4: What is the general difference between primary and acquired resistance to kinase inhibitors?

A4: Primary resistance refers to a situation where cancer cells are inherently non-responsive to the inhibitor from the start of treatment. In contrast, acquired resistance develops in tumors that were initially sensitive to the drug. After a period of successful treatment, a sub-population of cancer cells evolves mechanisms to overcome the drug's effect, leading to disease progression.[6]

Section 2: Troubleshooting Guide - Investigating Inhibitor Resistance

This guide addresses common issues researchers face when they suspect or observe resistance to a PRKACA inhibitor.

Problem/Observation Potential Cause Recommended Action
No or Weak Inhibitor Effect in Cell Viability/Proliferation Assay 1. Compound Inactivity: Inhibitor may have degraded. 2. Suboptimal Assay Conditions: Incorrect inhibitor concentration, incubation time, or high ATP levels in vitro.[9] 3. Cell Line Insensitivity: The cell line may lack dependence on the PKA pathway (primary resistance).1. Confirm inhibitor integrity and solubility. Prepare fresh stock solutions. 2. Perform a dose-response curve from low nM to high µM to determine the IC50. Ensure the in-assay ATP concentration is appropriate for an ATP-competitive inhibitor. 3. Confirm target expression via Western Blot. Use a positive control cell line known to be sensitive to PRKACA inhibition.
Initial Response Followed by Regrowth of Cells (Acquired Resistance) 1. On-Target Secondary Mutation: A mutation may have occurred in the PRKACA kinase domain, reducing inhibitor binding affinity. 2. Target Amplification: Increased expression of PRKACA may "out-compete" the inhibitor.[6] 3. Activation of Bypass Pathways: Cells may have activated alternative survival pathways to circumvent the need for PKA signaling.[3][6][12]1. Sequence the PRKACA gene from resistant clones to identify potential mutations in the kinase domain. 2. Use Western Blot or qPCR to compare PRKACA protein and mRNA levels between sensitive and resistant cells. 3. Perform phosphoproteomic or Western blot analysis on key survival pathways (e.g., PI3K/AKT, MAPK/ERK).
IC50 Value is Significantly Higher than Expected 1. High Cell Seeding Density: Can mask cytotoxic effects. 2. Inaccurate Cell Viability Readout: Assay method may not be optimal for the cell line. 3. Pre-existing Resistant Subclone: The parental cell line may be heterogeneous.1. Optimize cell seeding density for your 72-hour (or desired) assay duration. 2. Compare results from different viability assays (e.g., ATP-based like CellTiter-Glo vs. metabolic-based like MTT). 3. Perform single-cell cloning of the parental line to isolate and test individual clones for sensitivity.
Inconsistent Results in Downstream Signaling Readouts (e.g., pVASP Western Blot) 1. Poor Antibody Quality: Primary antibody may be non-specific or have low affinity. 2. Sample Handling Issues: Inconsistent lysis, protein degradation, or inaccurate protein quantification. 3. Transient Inhibition: The inhibitor's effect may be short-lived; timing of cell lysis after treatment is critical.1. Validate the primary antibody using positive and negative controls (e.g., cells treated with a cAMP agonist). 2. Standardize your Western blot protocol. Use fresh lysis buffer with protease and phosphatase inhibitors. 3. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours post-treatment) to determine the optimal time point for observing target inhibition.

Section 3: Understanding Resistance Mechanisms

Acquired resistance to ATP-competitive kinase inhibitors like this compound typically falls into two main categories. While specific resistance mutations for this compound have not yet been published, researchers should anticipate the following possibilities based on extensive data from other kinase inhibitors.[1][6]

On-Target Alterations

These are genetic changes to the target kinase itself that reduce the efficacy of the inhibitor.

  • Secondary "Gatekeeper" Mutations: The "gatekeeper" residue controls access to a hydrophobic pocket within the kinase's ATP-binding site. A mutation at this site can create steric hindrance, physically blocking the inhibitor from binding effectively while still allowing ATP to bind.[6][7]

  • Other Kinase Domain Mutations: Mutations can arise in other parts of the ATP-binding pocket or the activation loop that alter the kinase's conformation, decreasing the inhibitor's binding affinity.[1][7][13]

  • Target Gene Amplification: An increase in the copy number of the PRKACA gene can lead to overexpression of the kinase, requiring a higher concentration of the inhibitor to achieve the same level of target suppression.[6]

Activation of Bypass Signaling Pathways

In this scenario, the cell activates alternative signaling pathways to maintain survival and proliferation, making it less dependent on the inhibited PRKACA pathway.[3][12]

  • Upregulation of Parallel Pathways: Cancer cells can upregulate other survival pathways, such as the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways. Activation of these pathways can maintain downstream signaling even when PKA is inhibited.[3][6]

  • Modulation of Apoptotic Signaling: PRKACA can phosphorylate and inactivate the pro-apoptotic protein BAD. Overexpression of PRKACA has been shown to confer resistance to other targeted therapies by this mechanism.[13][14] A potential bypass mechanism could involve the cell upregulating other kinases that can also phosphorylate and inactivate BAD, or downregulating pro-apoptotic machinery.

Illustrative Data: PRKACA Inhibitor IC50 Values

The following table provides hypothetical IC50 values to illustrate the expected shift in potency when resistance emerges. Note: These values are for illustrative purposes, as specific data for this compound-resistant cell lines are not yet publicly available.

Cell Line ModelPRKACA StatusPutative Resistance MechanismThis compound IC50 (nM)Fold Resistance
FLC-ParentalDNAJB1-PRKACA FusionSensitive1.5-
FLC-Resistant Clone 1DNAJB1-PRKACA FusionSecondary Gatekeeper Mutation (Hypothetical)95~63x
FLC-Resistant Clone 2DNAJB1-PRKACA FusionBypass Pathway Activation (e.g., AKT)150100x

Section 4: Key Experimental Protocols

Protocol 1: Generation of an Inhibitor-Resistant Cell Line

This protocol describes a method for generating an acquired resistance cell line model through continuous, dose-escalating exposure to a PRKACA inhibitor.

Materials:

  • Parental cancer cell line sensitive to the PRKACA inhibitor (e.g., FLC cell line)

  • Complete growth medium

  • PRKACA inhibitor (e.g., this compound)

  • Cell culture plates/flasks, incubator, etc.

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Determine Initial IC50: First, accurately determine the IC50 of the inhibitor in the parental cell line using a standard 72-hour viability assay.

  • Initiate Continuous Exposure: Culture the parental cells in their standard growth medium containing the inhibitor at a concentration equal to the IC50.

  • Monitor and Subculture: Initially, significant cell death is expected. Monitor the culture closely. When the surviving cells begin to proliferate and reach ~70-80% confluency, subculture them. Maintain the inhibitor concentration.

  • Dose Escalation: Once the cells are growing steadily at the starting concentration (typically after 2-3 passages), double the concentration of the inhibitor.

  • Repeat Dose Escalation: Continue this process of monitoring, recovery, and dose escalation. A significant increase in the IC50 value (e.g., >10-fold) indicates the development of a resistant population.[15] This process can take several months.

  • Characterization and Banking: Once a resistant line is established, characterize it by re-measuring the IC50 and comparing it to the parental line. Bank multiple vials of the resistant cells at a low passage number.

Protocol 2: PKA Kinase Activity Assay (ELISA-based)

This protocol provides a non-radioactive method to measure PKA activity from cell lysates, which can be used to confirm inhibitor efficacy.

Materials:

  • PKA Kinase Activity Assay Kit (e.g., Abcam ab139435 or similar)

  • Cell lysate from treated and untreated cells

  • Microplate reader

Procedure (based on a typical kit protocol):

  • Prepare Cell Lysates: Treat cells with the PRKACA inhibitor (and controls) for the desired time. Lyse the cells on ice using the lysis buffer provided in the kit, supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • Prepare Substrate Plate: Add Kinase Assay Dilution Buffer to the wells of the PKA substrate-coated microplate and incubate for 10 minutes at room temperature. Aspirate the buffer.

  • Add Samples: Add your cell lysates (normalized for total protein concentration) and controls (e.g., purified active PKA as a positive control, lysis buffer as a blank) to the appropriate wells.

  • Initiate Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction. Incubate the plate for 90 minutes at 30°C.

  • Detect Phosphorylation:

    • Terminate the reaction and wash the wells.

    • Add the Phospho-Substrate Specific Antibody to each well and incubate for 60 minutes at room temperature. This antibody will only bind to the substrate that has been phosphorylated by active PKA in your lysate.

    • Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes.

    • Wash the wells and add TMB substrate. A blue color will develop in proportion to the amount of PKA activity.

  • Read Plate: Add Stop Solution to quench the reaction (color will turn yellow). Measure the absorbance at 450 nm using a microplate reader.

  • Analyze Data: Subtract the blank reading from all samples. A decrease in absorbance in inhibitor-treated samples compared to the vehicle control indicates successful inhibition of PKA activity.

Section 5: Visualizing Pathways and Workflows

Signaling and Resistance Pathways

PKA_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_resistance Resistance Mechanisms GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PRKACA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PRKACA_active Releases Substrates Downstream Substrates (e.g., CREB, VASP) PRKACA_active->Substrates Phosphorylates Response Cellular Response (Proliferation, Metabolism) Substrates->Response This compound This compound This compound->PRKACA_active Inhibits Bypass Bypass Pathway Activation (e.g., PI3K/AKT) Bypass->Response Drives Response Independently SecondaryMutation Secondary Mutation in PRKACA SecondaryMutation->PRKACA_active Prevents Inhibition

Caption: PKA signaling pathway and potential inhibitor resistance mechanisms.

Experimental Workflow for Investigating Acquired Resistance

Resistance_Workflow cluster_characterize Characterize Phenotype cluster_mechanism Investigate Mechanism cluster_findings Interpret Findings start Observe Acquired Resistance (Cell Regrowth Post-Treatment) confirm_ic50 Confirm IC50 Shift (Dose-Response Assay) start->confirm_ic50 isolate_clones Isolate Single-Cell Clones confirm_ic50->isolate_clones sequence_gene Sequence PRKACA Kinase Domain isolate_clones->sequence_gene check_expression Analyze PRKACA Expression (Western Blot / qPCR) isolate_clones->check_expression probe_bypass Probe Bypass Pathways (Phospho-Arrays, Western Blot) isolate_clones->probe_bypass find_mutation Secondary Mutation Identified sequence_gene->find_mutation find_overexpression Target Overexpression Found check_expression->find_overexpression find_bypass Bypass Pathway Activated probe_bypass->find_bypass

Caption: Workflow for identifying the mechanism of acquired resistance.

Troubleshooting Logic for a Failed Inhibition Experiment

Troubleshooting_Logic start Experiment shows no inhibition of PKA signaling or cell viability q1 Is the inhibitor stock solution fresh and validated? start->q1 sol1 Prepare fresh inhibitor stock. Re-run experiment. q1->sol1 No q2 Does the cell line express the target (PRKACA)? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Confirm PRKACA expression with Western Blot. Choose a different cell line. q2->sol2 No q3 Is the assay readout (e.g., Western, Viability) optimized and validated? q2->q3 Yes a2_yes Yes a2_no No sol3 Optimize assay conditions. Run positive/negative controls. q3->sol3 No end Consider primary resistance or other complex mechanisms. q3->end Yes a3_yes Yes a3_no No sol3->start

Caption: Decision tree for troubleshooting failed PRKACA inhibition.

References

Technical Support Center: BLU0588 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BLU0588 in NOD-SCID mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the highest tolerated dose (HTD) of this compound in NOD-SCID mice?

A1: The highest tolerated dose of this compound for continuous daily oral administration for over three weeks has been established as 30 mg/kg.[1][2]

Q2: What were the observed effects at the highest tolerated dose?

A2: At 30 mg/kg administered orally once daily, this compound inhibited Fibrolamellar Carcinoma (FLC) patient-derived xenograft (PDX) tumor growth by 48.5% by day 34.[1]

Q3: Were there any adverse effects noted at doses exceeding the HTD?

A3: Yes, in the same study, a dose of 30 mg/kg also led to reduced activity after a few days, followed by death after 6–7 days in the top dose group.[1] It's important to note the apparent contradiction in the source, where 30 mg/kg is cited as both the HTD for prolonged dosing and a dose causing mortality in a top dose group. This may suggest that while 30 mg/kg is the upper limit for longer-term studies, it can also induce toxicity. Careful monitoring of animal health is crucial.

Q4: What is the recommended vehicle for in vivo administration of this compound?

A4: this compound can be dissolved in 20% Solutol in 0.5% methylcellulose for oral administration.[1]

Q5: Which mouse strain was used to determine the HTD of this compound?

A5: The HTD was determined in 6- to 8-week-old female NOD-SCID mice.[1]

Troubleshooting Guides

Issue 1: Increased mortality or significant weight loss in the 30 mg/kg treatment group.

  • Possible Cause: The 30 mg/kg dose is at the threshold of toxicity.[1] Individual animal health, tumor burden, or minor variations in drug formulation could increase sensitivity.

  • Troubleshooting Steps:

    • Confirm Dosing Solution: Ensure the this compound solution is correctly prepared and homogenous.

    • Monitor Animal Health: Increase the frequency of animal monitoring (e.g., twice daily) for signs of distress, including reduced activity, ruffled fur, and hunched posture.

    • Dose De-escalation: If toxicity is observed, consider reducing the dose to a lower, previously well-tolerated level for the remainder of the study.

    • Staggered Dosing: For future studies, consider a dose-escalation phase with smaller increments to more precisely determine the maximum tolerated dose in your specific experimental setup.

Issue 2: Suboptimal tumor growth inhibition at the 30 mg/kg dose.

  • Possible Cause: Variability in the tumor model or drug administration.

  • Troubleshooting Steps:

    • Verify Tumor Model: Ensure the patient-derived xenograft (PDX) model is validated and known to be dependent on the PRKACA pathway, the target of this compound.[1][2]

    • Administration Technique: Confirm the accuracy and consistency of the oral gavage technique to ensure the full intended dose is administered each time.

    • Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the plasma concentration of this compound to ensure adequate drug exposure.

Quantitative Data Summary

ParameterValueReference
Drug This compound[1]
Mouse Strain NOD-SCID[1]
Highest Tolerated Dose 30 mg/kg, once daily (QD)[1]
Administration Route Oral[1]
Vehicle 20% Solutol in 0.5% methylcellulose[1]
Observed Toxicity Reduced activity and death at 30 mg/kg after 6-7 days in the top dose group.[1]
Efficacy at HTD 48.5% tumor growth inhibition by day 34 in an FLC PDX model.[1]

Experimental Protocols

In Vivo Maximum Tolerated Dose (MTD) and Efficacy Study of this compound

This protocol is based on the methodology described in the evaluation of this compound in a Fibrolamellar Carcinoma PDX model.[1][2]

  • Animal Model:

    • Use 6- to 8-week-old female NOD-SCID mice.

  • Tumor Implantation:

    • Implant FLC patient-derived xenograft (PDX) tumor cells subcutaneously into the rear flank of the mice.

    • Allow tumors to grow to approximately 150 mm³ for efficacy studies.

  • Randomization:

    • Once tumors reach the desired size, randomize mice into control and treatment groups.

  • Drug Formulation:

    • Prepare this compound by dissolving it in a vehicle of 20% Solutol in 0.5% methylcellulose.

  • Dosing and Administration:

    • Administer this compound orally, once daily (QD), at the desired dose (e.g., 30 mg/kg).

    • The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor size every two days.

    • Monitor animal body weight and overall health daily.

    • Observe for any signs of toxicity, such as reduced activity, weight loss, or changes in appearance.

  • Endpoint:

    • Continue treatment for the planned duration (e.g., over 3 weeks).

Visualizations

BLU0588_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Regulatory Subunits Catalytic Subunits (PRKACA) cAMP->PKA_inactive:reg Binds to PKA_active Active PRKACA PKA_inactive:cat->PKA_active Releases Downstream_Targets Downstream Targets PKA_active->Downstream_Targets Phosphorylates This compound This compound This compound->PKA_active Inhibits Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Targets->Cellular_Response Leads to

Caption: Signaling pathway showing inhibition of active PRKACA by this compound.

MTD_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select NOD-SCID Mice (6-8 weeks old, female) Tumor_Implantation Subcutaneous Implantation of FLC PDX Cells Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach ~150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment & Control Groups Tumor_Growth->Randomization Dosing Administer this compound (e.g., 30 mg/kg) or Vehicle Orally, Once Daily Randomization->Dosing Monitoring Daily: Animal Health & Weight Every 2 Days: Tumor Volume Dosing->Monitoring Endpoint Endpoint Criteria Met (e.g., >3 weeks, toxicity) Monitoring->Endpoint Data_Collection Collect Final Tumor Volume & Toxicity Data Endpoint->Data_Collection HTD_Determination Determine Highest Tolerated Dose Data_Collection->HTD_Determination

Caption: Workflow for determining the highest tolerated dose of this compound in vivo.

References

Technical Support Center: BLU0588 and PRKACA Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BLU0588 to inhibit wild-type Protein Kinase A catalytic subunit alpha (PRKACA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an orally active, potent, and selective ATP-competitive inhibitor of the protein kinase A (PKA) catalytic subunit alpha (PRKACA).[1] It has been investigated for its therapeutic potential in conditions driven by aberrant PRKACA activity, such as Fibrolamellar Carcinoma (FLC), which is often characterized by a DNAJB1-PRKACA fusion protein.[1][2]

Q2: Does this compound inhibit wild-type PRKACA?

Yes, this compound inhibits both wild-type (WT) PRKACA and the DNAJB1-PRKACA fusion protein.[1]

Q3: How potent is this compound against PRKACA?

This compound is a highly potent inhibitor of PRKACA, with reported half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range.

Q4: What is the mechanism of action of this compound?

This compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PRKACA kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[1]

Q5: What are the known downstream effects of PRKACA inhibition by this compound?

Inhibition of PRKACA by this compound leads to a dose-dependent reduction in the phosphorylation of downstream targets.[1] A key biomarker used to assess this compound activity is the reduction of phosphorylated Vasodilator-Stimulated Phosphoprotein (pVASP) at Ser157.[1][3]

Q6: Are there any known off-target effects of this compound?

While this compound is described as a selective PRKACA inhibitor, like most kinase inhibitors, the potential for off-target effects exists. It is recommended to consult kinome-wide selectivity data if available or perform relevant counter-screening experiments to assess specificity in your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent IC₅₀ values for this compound in our biochemical assay.

  • Potential Cause 1: ATP Concentration. Since this compound is an ATP-competitive inhibitor, its apparent IC₅₀ value will be highly dependent on the concentration of ATP used in the assay.

    • Troubleshooting Tip: Ensure that the ATP concentration is consistent across all experiments. For accurate determination of the inhibitor's potency (Ki), it is recommended to perform the assay at an ATP concentration close to the Km value of PRKACA for ATP.

  • Potential Cause 2: Reagent Stability. The stability of this compound, PRKACA enzyme, and ATP can affect assay results.

    • Troubleshooting Tip: Prepare fresh dilutions of this compound and ATP for each experiment. Ensure the PRKACA enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Potential Cause 3: Assay Conditions. Variations in incubation time, temperature, or buffer composition can lead to inconsistent results.

    • Troubleshooting Tip: Standardize all assay parameters, including incubation times and temperatures. Use a consistent buffer system for all experiments.

Issue 2: We are not observing a significant decrease in pVASP levels in our cell-based assay after this compound treatment.

  • Potential Cause 1: Insufficient Compound Concentration or Treatment Time. The effective concentration and duration of treatment may vary depending on the cell line and experimental conditions.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and treatment duration for your specific cell line.

  • Potential Cause 2: Cell Permeability. this compound may have poor permeability in your chosen cell line.

    • Troubleshooting Tip: While this compound is orally active, suggesting good cell permeability, this can be cell-line dependent. If permeability is a concern, consider using a positive control compound with known cell permeability and similar mechanism of action.

  • Potential Cause 3: High Basal PRKACA Activity. The basal level of PRKACA activity in your cells might be low, making it difficult to detect a significant decrease in pVASP.

    • Troubleshooting Tip: Consider stimulating the PKA pathway with an activator like forskolin to increase the dynamic range of the assay.[3]

Quantitative Data

Table 1: In Vitro Potency of this compound against PRKACA

TargetIC₅₀ (nM)Assay TypeReference
PRKACA1Biochemical Kinase Assay[3]

Experimental Protocols

Protocol 1: Biochemical PRKACA Kinase Inhibition Assay

This protocol is a general guideline for a luminescence-based kinase assay to determine the IC₅₀ of this compound.

Materials:

  • Recombinant human PRKACA enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the kinase assay buffer.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Prepare a master mix containing the PRKACA enzyme and substrate in the kinase assay buffer.

  • Add 5 µL of the enzyme/substrate master mix to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Prepare the ATP solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the luminescent kinase assay kit.

  • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based pVASP Western Blot Assay

This protocol describes how to measure the inhibition of PRKACA in cells by detecting changes in the phosphorylation of its downstream substrate, VASP.

Materials:

  • Cells expressing PRKACA (e.g., Huh7)

  • Cell culture medium

  • This compound

  • Forskolin (optional, for stimulating PKA activity)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pVASP (Ser157) and anti-VASP (total)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and western blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired amount of time (e.g., 2 hours). Include a DMSO vehicle control.

  • (Optional) 30 minutes before lysis, add forskolin to the medium to stimulate PKA activity.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-pVASP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-VASP (total) antibody as a loading control.

  • Quantify the band intensities to determine the ratio of pVASP to total VASP.

Visualizations

PRKACA_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inhibitor GPCR GPCR AC Adenylate Cyclase GPCR->AC Signal cAMP cAMP AC->cAMP ATP to cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PRKACA Active PRKACA (Catalytic Subunit) PKA_inactive->PRKACA Releases VASP VASP PRKACA->VASP Phosphorylates pVASP pVASP (Ser157) VASP->pVASP This compound This compound This compound->PRKACA Inhibits

Caption: PRKACA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A1 Prepare Reagents (Enzyme, Substrate, ATP, this compound) A2 Incubate A1->A2 A3 Measure Activity (e.g., Luminescence) A2->A3 A4 IC50 Determination A3->A4 B1 Cell Seeding B2 Treat with this compound B1->B2 B3 Cell Lysis B2->B3 B4 Western Blot (pVASP/VASP) B3->B4

Caption: General experimental workflows for assessing this compound activity.

References

Technical Support Center: Interpreting Unexpected Results in BLU0588 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments with BLU0588, a potent and selective inhibitor of PRKACA (Protein Kinase A catalytic subunit alpha).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, potent, and selective ATP-competitive inhibitor of the PRKACA kinase.[1] It is primarily investigated for its therapeutic potential in fibrolamellar carcinoma (FLC), which is often driven by a fusion protein involving PRKACA.[2][3] this compound inhibits the catalytic activity of PRKACA, thereby blocking downstream signaling pathways.[2][4]

Q2: What is a reliable biomarker to confirm this compound target engagement in cells?

A2: The phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157 (pVASP) is a well-established and reliable biomarker for assessing PRKACA activity.[2] Inhibition of PRKACA by this compound leads to a dose-dependent reduction in pVASP levels.[1][2]

Q3: Is this compound selective for PRKACA?

A3: this compound exhibits a high degree of selectivity for PRKACA. However, like many kinase inhibitors, it can interact with other kinases at higher concentrations. It is important to consider the concentrations used in experiments relative to its IC50 value for PRKACA and other kinases.[2]

Troubleshooting Guides

Issue 1: Inconsistent or weak inhibition of pVASP in Western Blot analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Antibody Performance - Validate the pVASP antibody using positive and negative controls. - Optimize antibody dilution and incubation times.[5][6] - Consider trying a different pVASP antibody clone.
Issues with Protein Lysate - Prepare fresh lysates and add phosphatase inhibitors to the lysis buffer to prevent dephosphorylation.[7] - Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA).
Inefficient Western Blot Transfer - Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[8] - Optimize transfer time and voltage, especially for high molecular weight proteins.[9]
This compound Degradation - Prepare fresh this compound solutions for each experiment.[1] - Store stock solutions at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[1]
High Basal PRKACA Activity In some cell lines, basal PRKACA signaling may already be maximal, making it difficult to observe further stimulation or potent inhibition.[2]
Issue 2: this compound shows potent in vivo tumor growth inhibition but lacks significant anti-proliferative effects in our 2D/3D in vitro cell culture models.

This is a key observation reported in the literature for FLC patient-derived xenograft (PDX) spheroid cultures.[2]

Possible Explanations & Experimental Suggestions:

Possible Explanation Experimental Approach to Investigate
Slower in vitro proliferation rate The slower growth rate of cells in vitro compared to the in vivo tumor environment may mask the anti-proliferative effects of this compound.[2] Extend the duration of your in vitro proliferation assays (e.g., 14 days or longer).[2]
Effects on cell differentiation This compound might be inducing a more differentiated, less proliferative state rather than direct cytotoxicity.[2] Perform gene expression analysis on treated cells to look for changes in differentiation markers.[2][3][10]
Tumor microenvironment influence The in vivo efficacy of this compound could be dependent on interactions with the tumor microenvironment that are absent in standard in vitro cultures. Consider co-culture experiments with stromal or immune cells.
3D culture specific challenges - Drug Penetration: Larger spheroids may have limited drug penetration to the core.[8] Use smaller spheroids or section larger ones to assess pVASP inhibition throughout the spheroid. - Viability Assay Issues: Standard viability assays may not be optimized for 3D cultures.[11] Use assays specifically designed for 3D cultures, such as those measuring ATP levels (e.g., CellTiter-Glo® 3D).[12]
Issue 3: Suspected off-target effects are confounding the experimental results.

Troubleshooting Strategies:

Strategy Description
Use a Structurally Unrelated PRKACA Inhibitor If a different, selective PRKACA inhibitor phenocopies the effects of this compound, it strengthens the conclusion that the observed effect is on-target.
Kinome Profiling Perform a kinome-wide binding or activity assay to identify other kinases that this compound may inhibit at the concentrations used in your experiments.[13][14][15][16]
Cellular Thermal Shift Assay (CETSA) CETSA can be used to confirm direct target engagement of this compound with PRKACA in intact cells and can also be adapted to identify off-target binding.[2][5][10][17]
Dose-Response Correlation Compare the dose-response curve for the observed phenotype with the dose-response for pVASP inhibition. A significant shift may indicate that the phenotype is driven by an off-target effect.
Issue 4: Development of resistance to this compound in long-term cultures.

Investigative Approaches:

Approach Methodology
Generate Resistant Cell Lines Culture cells in the continuous presence of escalating concentrations of this compound over several months to select for resistant populations.[1][18][19][20]
Genomic and Proteomic Analysis Compare the genomic and proteomic profiles of the resistant cell lines to the parental cells to identify potential resistance mechanisms, such as mutations in the PRKACA gatekeeper residue or upregulation of bypass signaling pathways.
Investigate Bypass Pathways Use pathway analysis tools and further experimentation (e.g., Western blotting for key signaling nodes) to determine if alternative survival pathways are activated in resistant cells.

Data Presentation

Table 1: In Vitro Potency of this compound

Target Assay Type IC50 (nM)
PRKACABiochemical Assay1
PRKACACellular Assay (pVASP inhibition)25.0

Data compiled from multiple sources.[1][2]

Table 2: Selectivity Profile of this compound against Related Kinases

Kinase IC50 (nM)
AKT11540
AKT23780
AKT3397

Data from in vitro kinase assays.[2]

Table 3: In Vivo Efficacy of this compound

Model Dose & Schedule Tumor Growth Inhibition
FLC PDX in NOD-SCID mice30 mg/kg, once daily, oral48.5% after 34 days

Data from a study by Schalm et al.[2]

Experimental Protocols

Protocol 1: Western Blot for pVASP Inhibition

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against pVASP (Ser157) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total VASP or a loading control (e.g., GAPDH, β-actin) to normalize the pVASP signal.

Protocol 2: 3D FLC PDX Spheroid Culture and Viability Assay

  • Spheroid Formation: In an ultra-low attachment 96-well round-bottom plate, seed FLC PDX cells at a density optimized for spheroid formation (e.g., 1000-5000 cells/well). Centrifuge the plate at a low speed (e.g., 150 x g for 5 minutes) to facilitate cell aggregation.[21]

  • Culture and Treatment: Culture the spheroids for several days to allow for compact formation. Treat with a dose-range of this compound or vehicle control.

  • Viability Assay (ATP-based):

    • After the desired treatment duration (e.g., 14 days), allow the plate to equilibrate to room temperature.

    • Add a volume of a 3D-optimized cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of media in the well.

    • Mix on an orbital shaker for 5 minutes to induce lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

Mandatory Visualization

BLU0588_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP PRKACA_inactive PKA (inactive) cAMP->PRKACA_inactive PRKACA_active PKA (active) (PRKACA) PRKACA_inactive->PRKACA_active VASP VASP PRKACA_active->VASP CREB CREB PRKACA_active->CREB This compound This compound This compound->PRKACA_active Inhibition pVASP p-VASP VASP->pVASP Phosphorylation pCREB p-CREB CREB->pCREB Phosphorylation Gene_Expression Altered Gene Expression pCREB->Gene_Expression

Caption: this compound inhibits the PRKACA signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture 2D or 3D Cell Culture Treatment BLU0585 Treatment Cell_Culture->Treatment Biochemical_Assay Biochemical Assays (e.g., Western Blot for pVASP) Treatment->Biochemical_Assay Viability_Assay Cell Viability/ Proliferation Assays Treatment->Viability_Assay PDX_Model FLC PDX Mouse Model In_Vivo_Treatment Oral Administration of this compound PDX_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Treatment->PK_PD_Analysis Troubleshooting_Logic Start Start Unexpected_Result Unexpected Result (e.g., No in vitro effect) Start->Unexpected_Result Check_Target_Engagement Confirm On-Target Effect (e.g., pVASP inhibition) Unexpected_Result->Check_Target_Engagement Target_Engaged Target Engaged? Check_Target_Engagement->Target_Engaged Troubleshoot_Assay Troubleshoot Assay (e.g., Western Blot, Viability Assay) Target_Engaged->Troubleshoot_Assay No Investigate_Mechanism Investigate Biological Mechanism (e.g., Differentiation vs. Proliferation) Target_Engaged->Investigate_Mechanism Yes Consider_Off_Target Investigate Off-Target Effects (e.g., Kinome Scan, CETSA) Investigate_Mechanism->Consider_Off_Target

References

Validation & Comparative

A Head-to-Head Comparison of BLU-588 and BLU-2864 in the Inhibition of Fibrolamellar Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrolamellar Carcinoma (FLC) is a rare liver cancer characterized by a unique genetic alteration—a fusion between the DNAJB1 and PRKACA genes. This fusion results in a constitutively active PRKACA kinase, a key driver of tumor growth. This guide provides a detailed comparison of two investigational, selective PRKACA inhibitors, BLU-588 and BLU-2864, and their efficacy in preclinical models of FLC.

Biochemical and Cellular Potency

BLU-588 and BLU-2864 are both potent, ATP-competitive inhibitors of the PRKACA kinase. In biochemical assays, BLU-2864 demonstrates slightly higher potency with a half-maximal inhibitory concentration (IC50) of 0.3 nM, compared to 1 nM for BLU-588.[1][2][3][4][5] Both compounds exhibit strong selectivity for PRKACA.[6][7] Cellularly, their potencies are comparable, with BLU-0588 having a cellular IC50 of 25.0 nM and BLU-2864 a cellular IC50 of 36.6 nM, as determined by the inhibition of VASP phosphorylation in forskolin-stimulated Huh7 cells.[6][7]

CompoundTargetBiochemical IC50Cellular IC50Dissociation Constant (Kd)
BLU-588 PRKACA1 nM[2][3][4]25.0 nM[6][7]4 nM[2][4]
BLU-2864 PRKACA0.3 nM[1][5][8]36.6 nM[6][7]Not Reported

In Vivo Efficacy in FLC Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of BLU-588 and BLU-2864 was evaluated in FLC patient-derived xenograft (PDX) models, which closely mimic human tumor biology. In these studies, both compounds demonstrated significant inhibition of tumor growth when administered orally.

At a dose of 30 mg/kg once daily, BLU-588 inhibited tumor growth by 48.5% (P = 0.003) by day 34 of treatment.[2][6][7][9] Under the same dosing regimen, BLU-2864 resulted in a 45.3% inhibition of tumor growth (P = 0.0005) by day 34.[1][6][7][8] These findings suggest that both inhibitors have comparable and significant efficacy in a preclinical setting relevant to FLC.

CompoundDoseAdministration RouteTumor ModelEfficacy (Day 34)P-value
BLU-588 30 mg/kg QDOralFLC PDX[2][6][7]48.5% tumor growth inhibition[2][6][7][9]0.003[2][6][7][10]
BLU-2864 30 mg/kg QDOralFLC PDX[1][6][7][8]45.3% tumor growth inhibition[1][6][7][8]0.0005[2][6][7][10]

Mechanism of Action and Signaling Pathway

The primary driver of FLC is the DNAJB1-PRKACA fusion protein, which leads to the uncontrolled activation of the Protein Kinase A (PKA) signaling pathway. Both BLU-588 and BLU-2864 act by directly inhibiting the catalytic activity of the PRKACA component of this fusion protein. This inhibition blocks the downstream signaling cascade that promotes tumor cell proliferation and survival.

A key downstream effect of the constitutively active DNAJB1-PRKACA is the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs).[11][12] The inactivation of SIKs leads to the activation of the transcriptional coactivator CRTC2, which, in complex with p300, drives the expression of genes responsible for tumor growth.[11][12][13] By inhibiting PRKACA, BLU-588 and BLU-2864 restore SIK activity, thereby suppressing the oncogenic transcriptional program.

FLC_Signaling_Pathway cluster_0 FLC Cell cluster_1 Inhibitor Action DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein PRKACA_active Constitutively Active PRKACA DNAJB1_PRKACA->PRKACA_active leads to SIKs SIKs (Salt-Inducible Kinases) PRKACA_active->SIKs phosphorylates & inactivates CRTC2 CRTC2 SIKs->CRTC2 inhibits SIKs_inactive Inactive SIKs p300 p300 CRTC2->p300 activates CRTC2_active Active CRTC2 Gene_Expression Oncogenic Gene Expression p300->Gene_Expression promotes Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth drives BLU_Inhibitor BLU-588 / BLU-2864 BLU_Inhibitor->PRKACA_active inhibits Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start implant Subcutaneous Implantation of FLC PDX Cells in NOD-SCID Mice start->implant tumor_growth Allow Tumors to Establish and Grow implant->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize treat_drug Oral Administration of BLU-588 or BLU-2864 (30 mg/kg QD) randomize->treat_drug Treatment Group treat_vehicle Oral Administration of Vehicle (Control) randomize->treat_vehicle Control Group measure Measure Tumor Volume (every 2 days) treat_drug->measure treat_vehicle->measure endpoint Endpoint (Day 34): Calculate Tumor Growth Inhibition measure->endpoint

References

A Comparative Guide to the Efficacy of BLU0588 and Other PRKACA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of BLU0588 with other inhibitors of the Protein Kinase A catalytic subunit alpha (PRKACA). The information presented is supported by experimental data to aid researchers and drug development professionals in their evaluation of these compounds.

Introduction to PRKACA and Its Role in Disease

Protein Kinase A (PKA) is a crucial enzyme in the cAMP signaling pathway, regulating a multitude of cellular processes. The catalytic subunit alpha, PRKACA, is the primary catalytic component of the PKA holoenzyme. Genetic alterations, such as the DNAJB1-PRKACA fusion gene, lead to aberrant PRKACA activity and are the signature driver of fibrolamellar carcinoma (FLC), a rare and aggressive liver cancer primarily affecting adolescents and young adults. This makes PRKACA a compelling therapeutic target for FLC and other diseases driven by dysregulated PKA signaling.

Comparative Efficacy of PRKACA Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound and other notable PRKACA inhibitors.

In Vitro Potency and Selectivity

This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, which measure the potency of the inhibitors against PRKACA. Where available, selectivity data against other kinases is also included to provide a more complete profile of each compound.

InhibitorPRKACA IC50 (nM)PRKACA Kd (nM)Selectivity Highlights
This compound 1[1]4[1]Highly selective with an S(10) selectivity score of 0.047 in a KINOMEscan panel of 400 kinases.[1]
BLU2864 0.3[1]3.3[1]Excellent overall kinome selectivity with an S(10) selectivity score of 0.057.[1]
DS89002333 0.3[2][3]Not ReportedPotent PRKACA inhibitory activity.[4]
Aplithianine A 84 (wild-type PKA)[5][6]Not ReportedPotent inhibition of select serine/threonine kinases in the CLK and PKG families.[5][6]
H-89 48-135[7][8][9]Not ReportedAlso inhibits S6K1, MSK1, ROCKII, PKBα, and MAPKAP-K1b with IC50 values in the nanomolar range.[7][10]
KT5720 3300[11]60 (Ki)[12][13]Also inhibits PHK (IC50 = 11 nM) and PDK1 (IC50 = 300 nM).[11]
In Vivo Efficacy in Fibrolamellar Carcinoma (FLC) Patient-Derived Xenograft (PDX) Models

This table summarizes the in vivo anti-tumor activity of PRKACA inhibitors in mouse models implanted with tumors derived from FLC patients.

InhibitorDosing RegimenTumor Growth Inhibition (TGI)Animal Model
This compound 30 mg/kg, orally, once daily for 34 days48.5%[14]FLC Patient-Derived Xenograft (PDX) in NOD-SCID mice
BLU2864 30 mg/kg, orally, once daily for 34 days45.3%[14]FLC Patient-Derived Xenograft (PDX) in NOD-SCID mice
DS89002333 3 and 30 mg/kg, orally, twice daily for 22 daysSignificant anti-tumor activity[3]FLC Patient-Derived Xenograft (PDX) in NOD SCID mice

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the PRKACA signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

PRKACA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone/Ligand Hormone/Ligand GPCR GPCR Hormone/Ligand->GPCR Binds to AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PRKACA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PRKACA_active Releases Substrates Downstream Substrates (e.g., CREB, VASP) PRKACA_active->Substrates Phosphorylates CREB_p Phosphorylated CREB Substrates->CREB_p e.g., CREB translocation Inhibitors PRKACA Inhibitors (e.g., this compound) Inhibitors->PRKACA_active Inhibits Gene_Expression Gene Expression Changes CREB_p->Gene_Expression Alters Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Cellular_Assay Cellular Assay (e.g., pVASP levels) Biochemical_Assay->Cellular_Assay Proceed if potent Selectivity_Assay Kinome Scan (Assess Selectivity) Cellular_Assay->Selectivity_Assay Confirm on-target activity PDX_Model Establish FLC PDX Model Selectivity_Assay->PDX_Model Proceed if selective Treatment Treat with Inhibitor PDX_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Data_Analysis Analyze Efficacy (TGI) Tumor_Measurement->Data_Analysis

References

Validating BLU0588 On-Target Effects in Fibrolamellar Carcinoma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BLU0588, a selective inhibitor of Protein Kinase A, catalytic subunit alpha (PRKACA), for the treatment of Fibrolamellar Carcinoma (FLC). FLC is a rare liver cancer predominantly affecting adolescents and young adults, with the majority of cases driven by a DNAJB1-PRKACA gene fusion.[1][2] This fusion protein leads to aberrant PRKACA activity, making it a prime therapeutic target.[2][3] This document summarizes the on-target effects of this compound in FLC models, compares its performance with alternative therapeutic strategies, and provides detailed experimental protocols for the cited studies.

On-Target Efficacy of this compound in FLC Models

This compound is a potent and selective, orally active inhibitor of PRKACA.[4][5] Its mechanism of action is centered on the direct inhibition of the catalytic activity of the DNAJB1-PRKACA fusion protein, which is the primary oncogenic driver in most FLC cases.[2][3]

In Vitro Potency

This compound demonstrates high in vitro potency against PRKACA. Its biochemical and cellular IC50 values, a measure of its inhibitory concentration, have been determined and compared with the structurally similar compound, BLU2864.[6][7]

CompoundBiochemical IC50 (PRKACA)Cellular IC50 (pVASP inhibition in Huh7 cells)Reference
This compound1 nM25.0 nM[4][6]
BLU28640.3 nM36.6 nM[6]

Note: Cellular IC50 was determined by measuring the inhibition of phosphorylated VASP (pVASP), a downstream biomarker of PRKACA activity.[6]

In Vivo Tumor Growth Inhibition

In vivo studies using patient-derived xenograft (PDX) models of FLC in mice have shown significant tumor growth inhibition upon treatment with this compound.

CompoundDosageTreatment DurationTumor Growth InhibitionReference
This compound30 mg/kg, once daily (oral)34 days48.5%[4][6]
BLU286430 mg/kg, once daily (oral)34 days45.3%[6]

Alternative Therapeutic Strategies

While direct inhibition of the DNAJB1-PRKACA fusion protein is a primary strategy, other therapeutic avenues are being explored for FLC. These include targeting downstream signaling pathways and utilizing drugs with different mechanisms of action that have shown efficacy in FLC models.

A high-throughput drug screen on FLC PDX-derived cells identified several classes of compounds with anti-tumor activity.[1]

Drug ClassExample Compound(s)Mechanism of ActionEfficacy in FLC ModelsReference
Topoisomerase I InhibitorsIrinotecan, TopotecanInhibit the resealing of DNA single-strand breaks, leading to cell death.[8][9]Showed efficacy in FLC PDX models.[1]
HDAC InhibitorsPanobinostatInhibit histone deacetylases, leading to changes in gene expression and cell cycle arrest.[10][11]Demonstrated synergy with Bcl-xL inhibitors in FLC PDX models.[1]
Other PKA InhibitorsUprosertib, AT13148Inhibit Protein Kinase A.Showed efficacy in the nanomolar range against some FLC PDX lines.[1]
PLK1 InhibitorsOnvansertib, PlogosertibInhibit Polo-like kinase 1, a key regulator of the cell cycle.Hypersensitivity observed in FLC cells, dependent on PKA activity.[12]

Signaling Pathways and Experimental Workflows

DNAJB1-PRKACA Signaling Pathway in FLC

The DNAJB1-PRKACA fusion protein leads to constitutive activation of the PKA signaling pathway, which is believed to drive FLC pathogenesis. This compound directly inhibits this aberrant kinase activity.

FLC_Signaling cluster_fusion Oncogenic Driver cluster_pka PKA Signaling cluster_drug Therapeutic Intervention cluster_downstream Downstream Effects DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein PKA_activity Constitutive PRKACA Kinase Activity DNAJB1_PRKACA->PKA_activity Drives VASP VASP PKA_activity->VASP Phosphorylation Gene_Signature FLC-Specific Gene Signature PKA_activity->Gene_Signature Regulates pVASP Phospho-VASP (pVASP) VASP->pVASP This compound This compound This compound->PKA_activity Inhibits Tumor_Growth Tumor Growth and Proliferation Gene_Signature->Tumor_Growth Promotes

Caption: DNAJB1-PRKACA signaling cascade in FLC and the inhibitory action of this compound.

Experimental Workflow: In Vivo Efficacy Assessment

The in vivo efficacy of this compound is typically evaluated using FLC patient-derived xenograft (PDX) models in immunocompromised mice.

InVivo_Workflow Start Start Implantation Subcutaneous Implantation of FLC PDX Cells into NOD-SCID Mice Start->Implantation Tumor_Growth Tumor Establishment (monitoring tumor volume) Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups (Vehicle, this compound) Tumor_Growth->Randomization Treatment Daily Oral Administration of this compound or Vehicle Randomization->Treatment Monitoring Tumor Volume Measurement (e.g., every 2 days) Treatment->Monitoring Endpoint Study Endpoint (e.g., 34 days) Monitoring->Endpoint Analysis Tumor Growth Inhibition Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for assessing the in vivo efficacy of this compound in FLC PDX mouse models.

Experimental Workflow: In Vitro On-Target Effect Validation

The on-target effects of this compound are validated in vitro using FLC PDX-derived spheroid cultures.

InVitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis PDX_Culture Establishment of FLC PDX Spheroid Cultures Drug_Treatment Treatment with Varying Concentrations of this compound PDX_Culture->Drug_Treatment Western_Blot Western Blot for pVASP (PRKACA activity marker) Drug_Treatment->Western_Blot RNA_Seq RNA Sequencing for Gene Signature Analysis Drug_Treatment->RNA_Seq

Caption: Workflow for in vitro validation of this compound on-target effects in FLC PDX spheroids.

Detailed Experimental Protocols

FLC Patient-Derived Xenograft (PDX) Model and In Vivo Drug Administration
  • Cell Implantation: FLC PDX cells are implanted subcutaneously into the flanks of female NOD-SCID mice.[6][13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size. Tumor volume is monitored regularly, typically every two days, using caliper measurements (Volume = (length x width^2)/2).[6][13]

  • Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and control (vehicle) groups.[6][13]

  • Drug Administration: this compound is administered orally, once daily, at a specified dosage (e.g., 30 mg/kg). The vehicle control is administered in the same manner.[4][6]

  • Monitoring and Endpoint: Tumor volumes are measured throughout the study. At the study endpoint (e.g., 34 days), tumors are excised and weighed.[4][6]

FLC PDX Spheroid Culture
  • Cell Preparation: FLC PDX tumors are dissociated into single cells or small cell clusters.

  • Spheroid Formation: Cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.

  • Culture Maintenance: Spheroids are maintained in an appropriate culture medium, with media changes as required.

Western Blotting for Phosphorylated VASP (pVASP)
  • Sample Preparation: FLC PDX spheroid cultures are treated with this compound for a specified duration. Cells are then lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VASP (Ser157). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the pVASP band is normalized to a loading control (e.g., total VASP or a housekeeping protein).

RNA Sequencing (RNA-Seq) Analysis
  • RNA Extraction: Total RNA is extracted from FLC PDX cells treated with this compound or a vehicle control.

  • Library Preparation: RNA-seq libraries are prepared from the extracted RNA. This typically involves poly(A) selection, RNA fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon this compound treatment, thereby defining the reversal of the FLC-specific gene signature.[6]

References

Comparative Analysis of BLU-0588 Efficacy in Fibrolamellar Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of the PRKACA inhibitor BLU-0588 in Fibrolamellar Carcinoma (FLC) cell lines, presenting supporting experimental data, detailed protocols, and key signaling pathway visualizations.

Fibrolamellar Carcinoma (FLC) is a rare liver cancer characterized by the presence of a unique gene fusion, DNAJB1-PRKACA, which results in a constitutively active PKA catalytic subunit alpha (PRKACA) kinase, a key driver of tumorigenesis in FLC. This has led to the development of targeted therapies aimed at inhibiting this aberrant kinase activity. BLU-0588 is a potent and selective small molecule inhibitor of PRKACA. This guide provides a comparative overview of the experimental validation of BLU-0588 in FLC cell lines, offering valuable insights for researchers in the field.

Efficacy of BLU-0588 in FLC vs. Other Liver Cancers

Recent studies have demonstrated the high sensitivity of FLC cells to BLU-0588, highlighting its potential as a targeted therapeutic agent. In a comparative study, the FLC patient-derived cell line, FLX1, exhibited a significant reduction in cell viability when treated with BLU-0588 at nanomolar concentrations. In contrast, a panel of intrahepatic cholangiocarcinoma (ICC) and hepatocellular carcinoma (HCC) cell lines, which do not harbor the DNAJB1-PRKACA fusion, were insensitive to the drug. This stark difference in response underscores the specific dependency of FLC cells on the dysregulated PRKACA signaling pathway.

Cell Line TypeCell Line(s)Sensitivity to BLU-0588
Fibrolamellar Carcinoma (FLC)FLX1Highly Sensitive
Intrahepatic Cholangiocarcinoma (ICC)A panel of ICC cell linesInsensitive
Hepatocellular Carcinoma (HCC)A panel of HCC cell linesInsensitive

Table 1: Comparative Sensitivity of Liver Cancer Cell Lines to BLU-0588. This table summarizes the differential response of FLC cells compared to other liver cancer cell types when treated with the PRKACA inhibitor BLU-0588.

While direct comparative data of BLU-0588 across multiple FLC cell lines is limited in publicly available literature, studies on other PKA inhibitors provide a broader context for the therapeutic strategy. Research on a panel of FLC patient-derived xenograft (PDX) lines (FLC1, FLC4, and FLC5) has shown sensitivity to other PKA inhibitors like AT13148 and Uprosertib, with efficacy observed in the nanomolar range for some lines[1]. These findings suggest that targeting the PRKACA kinase is a viable strategy across different FLC patient samples.

Experimental Protocols

The following is a representative protocol for a cell viability assay to evaluate the efficacy of BLU-0588 in FLC cell lines, based on standard methodologies.

Cell Viability Assay (ATP-Based Luminescence Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • FLC cell lines (e.g., FLX1)

  • Complete cell culture medium

  • BLU-0588 (stock solution in DMSO)

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well microplates suitable for luminescence readings

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count FLC cells.

    • Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of BLU-0588 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

    • Include wells with vehicle control (medium with the same final concentration of DMSO) and wells with no cells (for background luminescence).

    • Carefully remove the medium from the wells and add 100 µL of the prepared BLU-0588 dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • ATP Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the ATP-based luminescent assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the BLU-0588 concentration to generate a dose-response curve and calculate the IC50 value.

Visualizing the Mechanism of Action

To understand how BLU-0588 exerts its effect, it is crucial to visualize the underlying signaling pathway and the experimental workflow.

G cluster_workflow Experimental Workflow: Cell Viability Assay start Seed FLC Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with BLU-0588 (or vehicle) incubation1->treatment incubation2 Incubate 72h treatment->incubation2 atp_assay Add ATP-based Luminescence Reagent incubation2->atp_assay readout Measure Luminescence atp_assay->readout analysis Data Analysis (IC50 determination) readout->analysis G cluster_pathway DNAJB1-PRKACA Signaling Pathway in FLC dnajb1_prkaca DNAJB1-PRKACA (Constitutively Active Kinase) sik SIK (Salt-Inducible Kinase) dnajb1_prkaca->sik Inhibits (Phosphorylation) blu0588 BLU-0588 This compound->dnajb1_prkaca Inhibits crtc2 CRTC2 (Active) sik->crtc2 Inhibits (Phosphorylation) crtc2_p p-CRTC2 (Inactive) (Cytoplasmic) crtc2_p->crtc2 Dephosphorylation nucleus Nucleus crtc2->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Promotes

References

A Comparative Analysis of Gene Signatures: BLU-588 (Olutasidenib) vs. PRKACA shRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Overview and Mechanism of Action

BLU-588 (Olutasidenib) is a selective, orally bioavailable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] In various cancers, including acute myeloid leukemia (AML), specific mutations in the IDH1 enzyme lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][2][4] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations (such as DNA and histone hypermethylation) and a block in cellular differentiation.[2] BLU-588 specifically targets and inhibits these mutant IDH1 enzymes, leading to a significant reduction in 2-HG levels, which in turn restores normal cellular differentiation processes.[1][2][5]

PRKACA shRNA is a research tool used to silence the expression of the PRKACA gene, which encodes the catalytic subunit alpha of Protein Kinase A (PKA). PKA is a crucial enzyme in the cyclic AMP (cAMP) signaling pathway, regulating a vast array of cellular processes including gene expression, metabolism, and cell growth. In the context of certain cancers like fibrolamellar carcinoma (FLC), a chromosomal deletion leads to a fusion of the DNAJB1 and PRKACA genes.[6][7] This DNAJB1-PRKACA fusion results in a constitutively active PKA kinase that is a primary driver of oncogenesis.[7] Short hairpin RNA (shRNA) targeting the PRKACA transcript is employed to reduce the levels of the PKA catalytic subunit, thereby inhibiting its downstream signaling.[6][8]

Section 2: Comparative Data Summary

While a direct, head-to-head comparison of gene signatures is not available, the table below summarizes the key characteristics and known downstream effects of each modality. This allows for an indirect comparison based on their distinct biological targets and pathways.

FeatureBLU-588 (Olutasidenib)PRKACA shRNA
Target Mutant Isocitrate Dehydrogenase 1 (IDH1)[1][3]mRNA of PRKACA (Catalytic subunit of PKA)[6][7]
Primary Effect Inhibition of 2-hydroxyglutarate (2-HG) production[2][3][4]Knockdown of PKA catalytic subunit expression
Mechanism Small molecule enzymatic inhibitionRNA interference (RNAi) leading to mRNA degradation[8]
Key Pathway IDH1/2-HG metabolic pathway, Epigenetic regulationcAMP/PKA signaling pathway
Therapeutic Area Acute Myeloid Leukemia (AML) with IDH1 mutations[1][4]Investigational tool, primarily in Fibrolamellar Carcinoma (FLC)[7][9]
Known DownstreamGene Expression Effects Reversal of hypermethylation, induction of genes related to myeloid differentiation.Downregulation of PKA-dependent transcription targets. In FLC models, this includes LINC00473.[6][10]

Section 3: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct signaling pathways affected by BLU-588 and PRKACA shRNA, as well as a generalized workflow for conducting a comparative gene signature analysis.

G cluster_0 BLU-588 (Olutasidenib) Mechanism Isocitrate Isocitrate mutIDH1 Mutant IDH1 Isocitrate->mutIDH1 converts to TwoHG 2-Hydroxyglutarate (2-HG) mutIDH1->TwoHG produces TET2 TET2 / KDM TwoHG->TET2 inhibits aKG α-Ketoglutarate aKG->TET2 activates Hypermethylation DNA/Histone Hypermethylation TET2->Hypermethylation prevents DiffBlock Differentiation Block Hypermethylation->DiffBlock leads to BLU0588 BLU-588 This compound->mutIDH1 inhibits

Caption: Mechanism of BLU-588 in mutant IDH1 cells.

G cluster_1 PRKACA shRNA Mechanism cAMP cAMP PKA_R PKA Regulatory Subunit cAMP->PKA_R binds to PRKACA PRKACA (PKA Catalytic Subunit) PKA_R->PRKACA releases CREB CREB / Other Substrates PRKACA->CREB phosphorylates Transcription Gene Transcription CREB->Transcription activates shRNA PRKACA shRNA PRKACA_mRNA PRKACA mRNA shRNA->PRKACA_mRNA degrades PRKACA_mRNA->PRKACA translates to G cluster_2 Gene Signature Comparison Workflow CellCulture 1. Cell Culture (e.g., IDH1-mutant AML line and DNAJB1-PRKACA FLC line) Treatment 2. Treatment - BLU-588 - PRKACA shRNA - Vehicle/Control CellCulture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Sequencing 4. RNA Sequencing (RNA-seq) RNA_Extraction->Sequencing Analysis 5. Bioinformatic Analysis - Differential Gene Expression - Pathway Analysis - Signature Overlap Sequencing->Analysis

References

Synergistic Effects of Olutasidenib (BLU-588) in Combination Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of olutasidenib (BLU-588), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), when used in combination with other cancer therapies. The focus is on providing objective comparisons of its performance with alternative treatments, supported by available experimental and clinical data.

Executive Summary

Olutasidenib, approved for the treatment of relapsed or refractory (R/R) acute myeloid leukemia (AML) with an IDH1 mutation, has shown significant promise in combination therapies. The most robust clinical data currently supports its synergistic or additive effects with the hypomethylating agent (HMA) azacitidine in patients with mIDH1-mutated myeloid malignancies. Emerging clinical evidence also points towards the potential of a triplet therapy involving olutasidenib, azacitidine, and the BCL-2 inhibitor venetoclax. While direct preclinical synergy data for olutasidenib is not extensively published, the mechanistic basis for the synergy between mIDH1 inhibitors and HMAs is understood to involve complementary actions on DNA methylation and cell signaling pathways, leading to enhanced anti-leukemic activity.

I. Olutasidenib in Combination with Azacitidine

The combination of olutasidenib and azacitidine has been investigated in clinical trials for patients with mIDH1-mutated AML and myelodysplastic syndromes (MDS), demonstrating improved response rates compared to monotherapy.

Clinical Efficacy in Acute Myeloid Leukemia (AML)

Clinical trial data from a multicohort open-label phase 1/2 study provides significant insights into the efficacy of olutasidenib in combination with azacitidine in patients with R/R mIDH1 AML.[1][2]

Table 1: Comparison of Olutasidenib Monotherapy vs. Combination with Azacitidine in R/R mIDH1 AML

Efficacy EndpointOlutasidenib Monotherapy (Pivotal Cohort)Olutasidenib + Azacitidine (Full Combination Cohort)Olutasidenib + Azacitidine (Excluding prior Olutasidenib exposure)
Overall Response Rate (ORR) 48%51%[1]59%[1]
Complete Remission (CR) 35% (CR + CRh)[1]27%[1]31%[1]
CR + CR with partial hematologic recovery (CRh) 35%[1]31%[1]37%[1]
Median Duration of Response (DOR) 11.7 monthsNot ReportedNot Reported
Median Duration of CR/CRh 25.9 months[1]14.7 months[1]14.7 months[1]
Median Overall Survival (OS) 11.6 months12.9 months[2]Not Reported

Data sourced from a pooled analysis of a phase 1/2 trial.[1][2]

Clinical Efficacy in Myelodysplastic Syndromes (MDS)

The combination has also shown encouraging activity in patients with higher-risk mIDH1 MDS.

Table 2: Efficacy of Olutasidenib Monotherapy vs. Combination with Azacitidine in mIDH1 MDS

Efficacy EndpointOlutasidenib MonotherapyOlutasidenib + Azacitidine
Overall Response Rate (ORR) 33%69%
Complete Remission (CR) Rate 17%Not specified
Marrow CR Rate 17%Not specified
Median Time to Response (TTR) -2.0 months
Median Duration of Response (DOR) -14.6 months
Median Overall Survival (OS) -27.2 months

Data from a pooled analysis of a phase 1/2 study.[3]

Experimental Protocols

Clinical Trial Protocol (Olutasidenib + Azacitidine)

The following provides a general outline of the dosing regimen used in the clinical trials. For specific eligibility criteria and detailed procedures, referring to the respective clinical trial documentation (e.g., NCT02719574) is recommended.

  • Olutasidenib: 150 mg administered orally twice daily (BID) in continuous 28-day cycles.[2]

  • Azacitidine: 75 mg/m² administered intravenously or subcutaneously daily for the first 7 days of each 28-day cycle.[2][3]

  • Response Assessment: Response to treatment was evaluated based on the modified response criteria of the International Working Group in AML.[1]

Postulated Mechanism of Synergy

Synergy_Mechanism cluster_mIDH1_Inhibition Olutasidenib (mIDH1 Inhibition) cluster_HMA_Action Azacitidine (Hypomethylation) mIDH1 Mutant IDH1 Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH1->Two_HG produces TET2 TET2 Function Two_HG->TET2 inhibits Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation prevents Diff_Block Differentiation Block Hypermethylation->Diff_Block causes Leukemic_Cell Leukemic Cell Diff_Block->Leukemic_Cell Olutasidenib Olutasidenib Olutasidenib->mIDH1 inhibits Synergy Synergistic Anti-Leukemic Effect Olutasidenib->Synergy DNMTs DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B) DNMTs->Hypermethylation maintains DNA_Hypomethylation DNA Hypomethylation TSG_Reactivation Tumor Suppressor Gene Re-expression DNA_Hypomethylation->TSG_Reactivation leads to TSG_Reactivation->Synergy Azacitidine Azacitidine Azacitidine->DNMTs inhibits Azacitidine->Synergy Apoptosis Apoptosis Synergy->Apoptosis Differentiation Myeloid Differentiation Synergy->Differentiation Apoptosis->Leukemic_Cell induces in Differentiation->Leukemic_Cell induces in

Postulated synergistic mechanism of olutasidenib and azacitidine.

II. Olutasidenib in Triplet Combination with Azacitidine and Venetoclax

Building on the dual combination, clinical trials are underway to evaluate the safety and efficacy of a triplet regimen of olutasidenib, azacitidine, and the BCL-2 inhibitor, venetoclax, for newly diagnosed mIDH1 AML.[4] IDH1-mutated AML cells are known to be particularly dependent on BCL-2 for survival, making this a rational combination.[1]

Clinical Trial Design

A phase II trial is currently testing this triplet combination. The dosing schedule is as follows:

  • Olutasidenib: 150 mg orally twice daily on days 1-28.

  • Azacitidine: Subcutaneously or intravenously on days 1-7.

  • Venetoclax: Orally once daily on days 1-21 of the first cycle, with adjustments in subsequent cycles based on response.[4]

Experimental Workflow for Future Preclinical Evaluation

To formally establish and characterize the synergy of this triplet combination, a preclinical experimental workflow would be necessary.

Triplet_Therapy_Workflow cluster_InVitro In Vitro Synergy Assessment cluster_InVivo In Vivo Efficacy Evaluation cluster_Mechanism Mechanistic Studies Cell_Lines mIDH1+ AML Cell Lines (e.g., MOLM-14, KG-1) Drug_Treatment Treat with Olutasidenib, Azacitidine, Venetoclax (single agents and combinations) Cell_Lines->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., CTG, MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (PI3K/AKT, MAPK/ERK pathways, BCL-2 family proteins) Drug_Treatment->Western_Blot CI_Calculation Calculate Combination Index (CI) (CompuSyn/Chou-Talalay method) Viability_Assay->CI_Calculation Xenograft_Model Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) mIDH1+ AML models Treatment_Groups Treatment Groups: - Vehicle Control - Olutasidenib - Azacitidine + Venetoclax - Triplet Combination Xenograft_Model->Treatment_Groups Tumor_Monitoring Monitor Tumor Burden (e.g., Bioluminescence Imaging, Flow Cytometry of peripheral blood/bone marrow) Treatment_Groups->Tumor_Monitoring Methylation_Analysis Global DNA Methylation Analysis Treatment_Groups->Methylation_Analysis Gene_Expression RNA-Sequencing Treatment_Groups->Gene_Expression Survival_Analysis Kaplan-Meier Survival Analysis Tumor_Monitoring->Survival_Analysis

Proposed experimental workflow for preclinical evaluation.

III. Olutasidenib in Patients with Prior Venetoclax Exposure

Clinical data suggests that olutasidenib is effective in patients with mIDH1 AML who have relapsed or are refractory to prior venetoclax-based regimens. This indicates non-overlapping resistance mechanisms and provides a strong rationale for combination or sequential therapy.

Table 3: Efficacy of Olutasidenib in Post-Venetoclax mIDH1 AML Patients

Efficacy EndpointValue
Number of Patients (R/R to Venetoclax) 16
Overall Response Rate (ORR/CRc) 44%
CR/CRh Rate 31%
Median Time to CR/CRh 2.1 months
Estimated Duration of CR/CRh ≥18 months in 80% of responders

Data from a phase II trial subgroup analysis.

Conclusion

Olutasidenib, in combination with azacitidine, demonstrates significant clinical activity in patients with mIDH1-mutated AML and MDS, with higher response rates observed compared to monotherapy. The emerging data on the triplet combination with venetoclax is promising and warrants further investigation. The efficacy of olutasidenib in venetoclax-refractory patients further underscores its potential in various combination and sequencing strategies. Future preclinical studies focusing specifically on olutasidenib are needed to fully elucidate the molecular mechanisms of synergy and to guide the development of novel combination therapies.

References

Safety Operating Guide

Navigating the Disposal of BLU0588: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing BLU0588, a selective PRKACA inhibitor, adherence to proper disposal procedures is paramount for maintaining a safe and compliant laboratory environment. Although classified as a non-hazardous substance, responsible management of its waste is a critical aspect of the research workflow. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring both immediate safety and logistical clarity.

I. Core Principles of this compound Disposal

The primary guiding principle for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations for non-hazardous laboratory waste. While the Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance or mixture, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with established protocols.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure:

PPE CategorySpecification
Eye Protection Chemical splash goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Standard laboratory coat

III. Step-by-Step Disposal Procedures

The disposal of this compound should be approached systematically. The following steps outline the recommended procedure for managing waste containing this compound.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step.

  • Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, lab coats), weigh paper, and pipette tips, in a designated, clearly labeled waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with organic solvent waste unless explicitly permitted by your institution's EHS guidelines.

Step 2: Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Cleaning: Remove any gross contamination by wiping surfaces with a disposable towel.

  • Washing: Wash the equipment with soap and water.[1]

  • Rinsing: Rinse thoroughly with water.

  • Drying: Allow the equipment to air dry completely.

For equipment with non-permeable surfaces, scrubbing with warm soapy water is an effective decontamination method.

Step 3: Management of Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Ensure that all contents have been removed.

  • Deface or remove the original label to prevent misidentification.

  • Dispose of the container in accordance with your institution's procedures for non-hazardous lab plastic or glass waste.

Step 4: Final Disposal

The final disposal route for this compound waste will be determined by your local regulations and institutional policies.

  • Solid Waste: Non-hazardous solid waste may often be disposed of in the regular trash. However, some institutions may require it to be placed in a specific laboratory waste stream.

  • Liquid Waste: Depending on the concentration and volume, non-hazardous aqueous waste may be eligible for drain disposal. Crucially, this must be approved by your institution's EHS department. Unauthorized discharge of laboratory chemicals down the drain is prohibited.

IV. Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

BLU0588_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Consult Institutional EHS Guidelines B Wear Appropriate PPE A->B C Segregate Solid and Liquid Waste B->C D Decontaminate Lab Equipment B->D E Manage Empty Containers B->E F Dispose of Solid Waste per Protocol C->F Solid G Dispose of Liquid Waste per Protocol C->G Liquid D->F E->F

This compound Disposal Workflow

This guide provides a foundational framework for the safe and compliant disposal of this compound. Always prioritize the specific directives of your institution's Environmental Health and Safety department to ensure adherence to all applicable regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.